Product packaging for Mps1-IN-1 dihydrochloride(Cat. No.:CAS No. 1883548-93-3)

Mps1-IN-1 dihydrochloride

Cat. No.: B2508206
CAS No.: 1883548-93-3
M. Wt: 608.58
InChI Key: HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mps1-IN-1 dihydrochloride is a useful research compound. Its molecular formula is C28H35Cl2N5O4S and its molecular weight is 608.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35Cl2N5O4S B2508206 Mps1-IN-1 dihydrochloride CAS No. 1883548-93-3

Properties

IUPAC Name

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Mps1 Kinase: A Master Regulator of Mitosis and a Key Target in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that serves as an essential regulator of cell division.[1][2] Its most prominent role is at the apex of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5] Mps1 activity is tightly controlled throughout the cell cycle, peaking in mitosis where it localizes to kinetochores to initiate a signaling cascade that prevents premature entry into anaphase.[6][7] Dysregulation and overexpression of Mps1 are frequently observed in a wide range of human cancers and are often correlated with aneuploidy, tumor aggressiveness, and poor prognosis.[5][8][9] This has positioned Mps1 as a high-value target for anti-cancer drug development. This technical guide provides an in-depth examination of the molecular functions of Mps1 in mitosis, its multifaceted role in tumorigenesis, and the current landscape of Mps1 inhibitors in cancer therapy. It also includes detailed experimental protocols for researchers studying Mps1 kinase.

The Role of Mps1 in Mitosis

Faithful chromosome segregation is paramount for maintaining genomic stability. Mps1 kinase is a central component of the cellular machinery that governs this process, with critical functions in both monitoring chromosome attachments and correcting errors.[4]

Mps1 as a Master Regulator of the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the mitotic spindle.[10][11] This delay provides the necessary time for the cell to correct any attachment errors, thereby preventing chromosome missegregation and aneuploidy. Mps1 is considered the master upstream kinase of the SAC.[3][6] In the absence of stable microtubule-kinetochore attachments, Mps1 is recruited to the kinetochores where its kinase activity is essential for initiating the checkpoint signal.[4][6] Its function is so critical that cells lacking Mps1 activity transit through mitosis more rapidly and fail to arrest in the presence of spindle poisons like nocodazole.[1][6]

Mps1 Signaling Pathway in SAC Activation

Upon recruitment to unattached kinetochores, Mps1 initiates a sequential phosphorylation cascade.[12] A primary and critical target is the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[3][12] Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on Knl1, creating docking sites for the Bub1-Bub3 and BubR1-Bub3 checkpoint complexes.[3][12]

This recruitment is a crucial step for the subsequent assembly of the Mitotic Checkpoint Complex (MCC), the direct effector of the SAC.[12][13] The MCC is a soluble complex composed of BubR1, Bub3, Mad2, and Cdc20.[3][14] Mps1 further promotes MCC assembly by phosphorylating other substrates, including Bub1 and Mad1.[12] Mps1-dependent phosphorylation of Bub1 facilitates its interaction with Mad1.[12] Subsequently, phosphorylated Mad1 directly interacts with Cdc20, promoting the formation of the MCC.[12][13] The assembled MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1][10] This inhibition prevents the ubiquitination and subsequent degradation of key anaphase inhibitors, securin and cyclin B, thereby halting the cell cycle in metaphase.[10]

Mps1_SAC_Pathway Mps1 Signaling in Spindle Assembly Checkpoint (SAC) Activation cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1-Bub3 Mps1->Bub1_Bub3 P Mad1_Mad2 Mad1-C-Mad2 Mps1->Mad1_Mad2 P Knl1->Bub1_Bub3 Recruits Bub1_Bub3->Mad1_Mad2 Promotes Interaction MCC MCC (BubR1-Bub3-Mad2-Cdc20) O_Mad2 O-Mad2 Mad1_Mad2->O_Mad2 Catalyzes conversion to C-Mad2 APC APC/C-Cdc20 MCC->APC Inhibits Anaphase_Inhibitors Securin, Cyclin B APC->Anaphase_Inhibitors Degrades Anaphase Anaphase Anaphase_Inhibitors->Anaphase Inhibits Cdc20 Cdc20 O_Mad2->Cdc20

Caption: Mps1 phosphorylates Knl1 to recruit checkpoint proteins, leading to MCC formation and APC/C inhibition.

Mps1 Substrates in Mitosis

Mps1 is a prolific kinase with numerous substrates involved in mitotic progression. There is no strict consensus phosphorylation sequence, although a preference for D/E/N/Q at the -2 position has been noted.[1] The identification of its substrates has been crucial to understanding its diverse functions.

SubstrateFunction in MitosisKey References
Knl1 (Spc105) Primary SAC scaffold; Mps1 phosphorylation of MELT motifs recruits Bub1/Bub3.[3][12]
Bub1 Checkpoint protein; Mps1 phosphorylation promotes its interaction with Mad1.[12]
Mad1 Checkpoint protein; Mps1 phosphorylation facilitates its interaction with Cdc20 for MCC assembly.[1][12]
CENP-E Kinesin motor protein involved in chromosome congression and checkpoint signaling.[1]
Mps1 (Autophosphorylation) Regulates its own kinase activity, localization, and turnover at the kinetochore.[1][15]
MCRS1 Regulates microtubule minus-end dynamics to promote chromosome alignment.[15]
Ska Complex Promotes stable kinetochore-microtubule attachments; phosphorylation by Mps1 may destabilize attachments to correct errors.[7][16]
Role in Chromosome Biorientation and Error Correction

Beyond its canonical role in the SAC, Mps1 is also essential for the error correction process that resolves improper kinetochore-microtubule attachments.[3][4] This function ensures that sister chromatids achieve biorientation—attachment to microtubules from opposite spindle poles.[16] Mps1 contributes to this process by phosphorylating components of the outer kinetochore, such as the Ska complex, which is thought to destabilize incorrect attachments, allowing for a new attempt at proper connection.[7][16] This error correction mechanism is believed to be based on the same upstream sensory apparatus as the SAC, with Mps1-dependent phosphorylation of Knl1/Spc105 being critical for both pathways.[3]

Mps1 Kinase in Cancer

The fidelity of mitosis is a critical barrier to tumorigenesis. Given its central role in this process, the dysregulation of Mps1 is strongly implicated in the development and progression of cancer.

Overexpression and Correlation with Prognosis

Mps1 is frequently overexpressed at both the mRNA and protein levels in a wide variety of human cancers.[5][8][9] This overexpression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[8][17][18]

Cancer TypeObservationKey References
Breast Cancer Overexpressed, especially in triple-negative (TNBC) and basal-like subtypes. Correlates with high histologic grade and poor survival.[8][17][19]
Colon Cancer Mps1 is overexpressed in colon cancer tissues.[20]
Osteosarcoma High Mps1 expression is associated with poor patient survival.[21]
Glioblastoma, Pancreatic Cancer Overexpression reported in these aggressive cancer types.[9]
Lung, Prostate, Thyroid Cancer Mps1 is overexpressed in a range of tumors from different tissue origins.[5][9]
Role in Tumorigenesis and Chromosomal Instability (CIN)

The role of Mps1 in tumorigenesis is complex. While Mps1 is essential for the checkpoint that prevents chromosomal instability (CIN), its overexpression can paradoxically contribute to it.[20][22] High levels of Mps1 can attenuate the SAC, allowing cells with misaligned chromosomes to bypass the mitotic checkpoint, leading to aneuploidy.[20] This CIN can drive tumorigenesis by facilitating the loss of tumor suppressor genes and the gain of oncogenes.[22] Studies in mouse models have shown that a weakened Mps1-driven checkpoint is sufficient to facilitate tumorigenesis, particularly when combined with mutations in other tumor suppressor pathways, such as p53.[22][23] Furthermore, many aneuploid cancer cells become dependent on high levels of Mps1 for their survival, making the kinase an attractive therapeutic target.[17][24]

Mps1 as a Therapeutic Target

The overexpression of Mps1 in tumors and the dependency of aneuploid cancer cells on its function provide a strong rationale for targeting its kinase activity for cancer therapy.[2][5] The therapeutic strategy is based on the concept that inhibiting Mps1 in cancer cells will abrogate the SAC, forcing cells with spindle defects to prematurely exit mitosis.[8] This leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death, a process known as mitotic catastrophe.[19][25]

Mps1 Inhibitors in Drug Development

Numerous small-molecule inhibitors targeting the ATP-binding pocket of Mps1 have been developed and evaluated in preclinical and clinical settings.[2]

Preclinical and Clinical Studies of Mps1 Inhibitors

Several Mps1 inhibitors have shown potent anti-tumor activity in vitro and in vivo.[8][25] These compounds effectively abrogate the SAC, induce premature anaphase, and lead to cancer cell death.[25] Some have advanced to clinical trials, often in combination with other chemotherapeutic agents.[5][25][26]

InhibitorIC50 / KᵢStatus / Key FindingsKey References
BAY 1161909 <10 nmol/LAdvanced to Phase I clinical trials. Shows strong synergy with paclitaxel.[8][25]
BAY 1217389 <10 nmol/LAdvanced to Phase I clinical trials. Overcomes paclitaxel resistance.[5][8][25]
BOS172722 Not specifiedReached Phase I clinical trials in combination with paclitaxel for advanced solid tumors.[5]
CFI-402257 Not specifiedReached clinical trials.[5]
Reversine ~500 nM (on Mps1)A widely used tool compound; also inhibits Aurora B, highlighting the need for selectivity.[5][27]
PF-7006 / PF-3837 Kᵢ <0.5 nMPotent and highly selective preclinical inhibitors. Showed in vivo efficacy but also dose-limiting toxicities.[18]
Combination Therapies

A particularly promising strategy is the combination of Mps1 inhibitors with microtubule-targeting agents like taxanes (e.g., paclitaxel).[8][25] Taxanes work by stabilizing microtubules, which activates the SAC and causes a prolonged mitotic arrest.[8] Cancer cells can sometimes escape this arrest through a process called "mitotic slippage." By adding an Mps1 inhibitor, the taxane-induced SAC arrest is overridden, forcing cells into a defective anaphase and enhancing cell killing.[8] This combination has been shown to be highly synergistic and can overcome both intrinsic and acquired resistance to paclitaxel.[8][21][25]

Key Experimental Protocols

Studying the function of Mps1 requires a variety of cell biological and biochemical techniques. Below are detailed protocols for key experiments.

Cell Synchronization for Mitotic Studies

To study mitotic events, it is essential to enrich a population of cells in mitosis. This can be achieved using chemical agents that arrest the cell cycle at specific phases.[28][29][30]

Cell_Synchronization_Workflow Experimental Workflow: Cell Synchronization for Mitosis cluster_thymidine S-Phase Block cluster_mitotic Mitotic Block start Asynchronous Cell Culture thymidine1 Incubate with Thymidine (e.g., 2 mM, 16-18h) start->thymidine1 wash1 Wash and Release into fresh medium (8-9h) thymidine1->wash1 thymidine2 Incubate with Thymidine (16-17h) wash1->thymidine2 release_mitosis Release into medium with Nocodazole (e.g., 100 ng/mL, 4-12h) thymidine2->release_mitosis harvest Harvest Mitotic Cells (Mitotic Shake-off) release_mitosis->harvest analysis Downstream Analysis (Western Blot, IF, Kinase Assay) harvest->analysis

Caption: Workflow for synchronizing cells at the G2/M boundary using a double thymidine block followed by nocodazole.

Protocol: Double Thymidine Block followed by Nocodazole Arrest [31][32]

  • Plate Cells: Plate cells (e.g., HeLa or U2OS) on day 1 to be 20-30% confluent on day 2.

  • First Thymidine Block: On day 2, add thymidine to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests cells at the G1/S boundary.

  • Release: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed complete medium. Incubate for 8-9 hours.

  • Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for 16-17 hours. This synchronizes the cells more tightly at the G1/S boundary.

  • Release into Mitosis: Wash the cells three times with PBS and release them into fresh medium. For a prometaphase arrest, add a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) or an Mps1 inhibitor if studying its effects. Incubate for 4-12 hours, depending on the cell line.

  • Harvest: Mitotic cells, which become rounded and loosely attached, can be selectively harvested by gentle shaking of the culture dish, a technique known as "mitotic shake-off".

  • Verification: Confirm mitotic arrest and synchronization efficiency by flow cytometry (for DNA content) or by microscopy (observing condensed chromosomes).

In Vitro Mps1 Kinase Assay

This assay measures the ability of Mps1 to phosphorylate a substrate in vitro, and it is essential for screening inhibitors and studying kinase regulation.[27][33][34]

Kinase_Assay_Workflow Experimental Workflow: In Vitro Mps1 Kinase Assay cluster_detection Detection start Prepare Reagents reagents Recombinant Mps1 Kinase Substrate (e.g., MBP, GST-KNL1) [γ-32P]ATP or Cold ATP Kinase Buffer Test Inhibitor start->reagents step1 Pre-incubate Mps1 with test inhibitor (or vehicle) for 10-15 min at 30°C reagents->step1 step2 Initiate reaction by adding Substrate and ATP step1->step2 step3 Incubate at 30°C for 30-60 min step2->step3 step4 Stop reaction (e.g., add SDS sample buffer) step3->step4 sds_page SDS-PAGE step4->sds_page luminescence Luminescence (e.g., ADP-Glo) step4->luminescence Alternative autorad Autoradiography (for 32P) sds_page->autorad western Western Blot (with phospho-specific antibody) sds_page->western

References

Mps1-IN-1: An ATP-Competitive Inhibitor of TTK Kinase - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of the dual-specificity protein kinase TTK, also known as Monopolar Spindle 1 (Mps1). This document details the quantitative biochemical and cellular activity of Mps1-IN-1, outlines comprehensive experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Concepts: TTK (Mps1) Kinase and Its Inhibition

TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC maintains genomic integrity.[1] TTK is a key upstream kinase in this pathway, and its activity is essential for the recruitment of other checkpoint proteins, including Mad2, to unattached kinetochores.[3][4] Due to its vital role in cell cycle progression and its overexpression in various cancers, TTK has emerged as a promising target for anti-cancer therapeutics.[5]

Mps1-IN-1 is a small molecule inhibitor that functions by competing with ATP for the binding site within the TTK kinase domain.[3][6] This competitive inhibition blocks the phosphotransferase activity of TTK, leading to the disruption of the SAC. The cellular consequences of TTK inhibition by Mps1-IN-1 include defects in the establishment of the mitotic checkpoint, premature exit from mitosis, and ultimately, a decrease in cancer cell viability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Mps1-IN-1, providing a clear comparison of its biochemical potency and selectivity.

ParameterValueAssay TypeTargetNotes
IC50 367 nMIn vitro kinase assayTTK/Mps1Half-maximal inhibitory concentration.[3]
Kd 27 nMKinase binding assayTTK/Mps1Dissociation constant, indicating high-affinity binding.[6]
Off-Target Ki 21 nMAmbit KinomeScanALKInhibitor constant for Anaplastic Lymphoma Kinase.
Off-Target Ki 29 nMAmbit KinomeScanLTKInhibitor constant for Leukocyte Tyrosine Kinase.
Off-Target Ki 280 nMAmbit KinomeScanPYK2Inhibitor constant for Proline-rich Tyrosine Kinase 2.
Off-Target Ki 440 nMAmbit KinomeScanFAKInhibitor constant for Focal Adhesion Kinase.
Off-Target Ki 470 nMAmbit KinomeScanINSRInhibitor constant for Insulin Receptor.
Off-Target Ki 750 nMAmbit KinomeScanIGF1RInhibitor constant for Insulin-like Growth Factor 1 Receptor.
Off-Target Ki 900 nMAmbit KinomeScanERK2Inhibitor constant for Extracellular signal-regulated kinase 2.
Cellular Activity 2-10 µMVarious cellular assaysEndogenous TTK/Mps1Effective concentration range to inhibit TTK-dependent activities in cells.[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of TTK in the spindle assembly checkpoint and how Mps1-IN-1 intervenes. In a normal mitotic cell with unattached kinetochores, TTK is active and phosphorylates downstream targets, leading to the recruitment of Mad2 and the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This delays anaphase onset. Mps1-IN-1, as an ATP-competitive inhibitor, blocks TTK's kinase activity, preventing this signaling cascade and leading to a premature exit from mitosis.

TTK_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm TTK TTK (Mps1) (Active) KNL1 KNL1 TTK->KNL1 P Mad1 Mad1 Mad2 Mad2 Mad1->Mad2 Recruits APCC APC/C Mad2->APCC Inhibits KNL1->Mad1 Recruits Anaphase Anaphase APCC->Anaphase Promotes Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->TTK Inhibits ATP ATP

Caption: TTK signaling at the unattached kinetochore and its inhibition by Mps1-IN-1.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Mps1-IN-1 are provided below.

In Vitro TTK Kinase Inhibition Assay (LanthaScreen™)

This protocol is adapted from the general LanthaScreen™ TR-FRET kinase assay and specific details from studies on Mps1-IN-1.[3]

Objective: To determine the in vitro IC50 value of Mps1-IN-1 against TTK kinase.

Materials:

  • Recombinant human TTK/Mps1 kinase

  • LanthaScreen™ Certified Tb-anti-p-Threonine antibody

  • GFP-tagged substrate peptide (e.g., GFP-Kemptide)

  • ATP

  • Mps1-IN-1

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Mps1-IN-1 in kinase buffer with a final concentration of 1% DMSO.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in kinase buffer containing 80 nM TTK kinase and 400 nM GFP-Kemptide substrate.

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer to a final concentration of 2 µM.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted Mps1-IN-1 to the assay wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X stop/detection solution containing 20 mM EDTA and 4 nM Tb-anti-p-Threonine antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

  • Final Incubation and Reading: Incubate the plate for 30-60 minutes at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm/495 nm) and plot against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell Viability Assay (Syto60 Staining)

This protocol is based on the methodology used to assess the effect of Mps1-IN-1 on HCT116 cell proliferation.[3]

Objective: To measure the dose- and time-dependent effects of Mps1-IN-1 on cell viability.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Mps1-IN-1

  • Syto60 Red Fluorescent Nucleic Acid Stain

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Mps1-IN-1 (e.g., 2, 5, 10 µM) and a DMSO vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).

  • Staining:

    • At each time point, remove the medium and add 100 µL of fresh medium containing Syto60 stain at a final concentration of 5 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~635 nm and emission at ~695 nm.

  • Data Analysis: Normalize the fluorescence values of the treated wells to the DMSO control wells for each time point to determine the relative cell viability.

Immunoblotting for Cyclin B and Phospho-Histone H3

This protocol describes the detection of key cell cycle markers affected by Mps1-IN-1 treatment.[3]

Objective: To assess the effect of Mps1-IN-1 on the levels of Cyclin B and the phosphorylation of Histone H3 at Serine 10.

Materials:

  • U2OS or HeLa cells

  • Mps1-IN-1

  • Nocodazole and MG132 (for mitotic arrest)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with Mps1-IN-1 (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours), often in the presence of nocodazole to arrest cells in mitosis and MG132 to prevent protein degradation.

    • Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels between treatments.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to characterize the cellular effects of Mps1-IN-1.

Experimental_Workflow cluster_assays Cellular Assays start Start: Select Cancer Cell Line (e.g., U2OS, HCT116) treatment Treat cells with Mps1-IN-1 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., Syto60) treatment->viability immunoblot Immunoblotting (Cyclin B, p-Histone H3) treatment->immunoblot microscopy Immunofluorescence (Mad2 localization) treatment->microscopy colony Colony Formation Assay treatment->colony data_analysis Data Analysis & Interpretation viability->data_analysis immunoblot->data_analysis microscopy->data_analysis colony->data_analysis conclusion Conclusion: Characterize inhibitor's cellular mechanism data_analysis->conclusion

Caption: A general experimental workflow for evaluating the cellular effects of Mps1-IN-1.

Conclusion

Mps1-IN-1 serves as a valuable chemical probe for elucidating the complex roles of TTK kinase in cell cycle regulation and as a foundational tool for the development of novel anti-cancer therapies. Its ATP-competitive mechanism of action, coupled with its high potency and selectivity, allows for the specific interrogation of TTK function in both biochemical and cellular contexts. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of cell biology and drug discovery, facilitating further investigation into the therapeutic potential of TTK inhibition. While Mps1-IN-1 itself has moderate cellular potency and is primarily a tool for in vitro studies, it has paved the way for the development of more advanced TTK inhibitors currently in clinical trials.

References

The Cellular Ramifications of Mps1 Kinase Inhibition by Mps1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of mitotic progression, primarily known for its essential role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[2][4][5] Dysregulation of Mps1 is associated with chromosomal instability, a hallmark of cancer, making it an attractive target for anti-cancer therapeutics.[3][6] Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase, which has been instrumental in elucidating the multifaceted roles of Mps1 in cellular processes.[1][7][8] This technical guide provides an in-depth overview of the cellular effects of inhibiting Mps1 with Mps1-IN-1, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Cellular Effects of Mps1 Inhibition by Mps1-IN-1

Inhibition of Mps1 by Mps1-IN-1 elicits a cascade of cellular events, primarily centered around the disruption of the spindle assembly checkpoint and the fidelity of mitosis. The key consequences include:

  • Abrogation of the Spindle Assembly Checkpoint (SAC): Mps1-IN-1 treatment leads to a failure in the establishment and maintenance of the SAC.[1][9] This is characterized by a significant reduction in the recruitment of essential checkpoint proteins, such as Mad2, to unattached kinetochores.[1]

  • Premature Mitotic Exit: By overriding the SAC, Mps1-IN-1 causes cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole that would normally induce a robust mitotic arrest.[1][10] This rapid exit from mitosis is marked by the premature decondensation of DNA and reassembly of the nuclear envelope.[1]

  • Chromosome Missegregation and Aneuploidy: The premature anaphase onset in the absence of a functional SAC leads to gross chromosome missegregation and the generation of aneuploid daughter cells.[1][10]

  • Induction of Apoptosis and Loss of Cell Viability: The chromosomal instability and aneuploidy resulting from Mps1 inhibition ultimately trigger apoptotic pathways, leading to a decrease in cell proliferation and long-term viability.[1][11] This is often preceded by mitotic catastrophe.[11][12]

  • Effects on Aurora B Kinase Activity: Mps1 inhibition by Mps1-IN-1 has been shown to decrease the kinase activity of Aurora B, a key component of the chromosomal passenger complex involved in correcting erroneous kinetochore-microtubule attachments.[1][10] This is evidenced by reduced phosphorylation of Aurora B itself at Threonine 232 and its substrate, Histone H3 at Serine 10.[1][10]

  • Increased Multipolar Mitoses in Cells with Extra Centrosomes: In cancer cells with centrosome amplification, Mps1 inhibition exacerbates mitotic errors, leading to an increased frequency of multipolar anaphases and catastrophic cell division.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing Mps1-IN-1.

Parameter Value Cell Line(s) Reference(s)
Mps1-IN-1 IC50 367 nMIn vitro[1]
Mps1-IN-1 Kd 27 nMIn vitro[3][8]
Selectivity >1000-fold352 kinase panel[1]
Off-targets (notable) ALK, LtkIn vitro[1]

Table 1: Biochemical Potency and Selectivity of Mps1-IN-1. This table highlights the in vitro potency and selectivity of Mps1-IN-1 against its primary target, Mps1, as well as notable off-targets.

Cellular Effect Observation Treatment Conditions Cell Line(s) Reference(s)
Mitotic Exit (Nocodazole Arrest) Majority of cells exit mitosis within 1 hour.Nocodazole + Mps1-IN-1HeLa S3-H2B-GFP[1]
Kinetochore-bound Mad2 Reduction ~80% decrease compared to DMSO control.10 µM Mps1-IN-1PtK2-HsMad2-EYFP[1]
Kinetochore-bound Mad2 Reduction (Nocodazole) ~70% reduction compared to nocodazole alone.10 µM Mps1-IN-1 + NocodazolePtK2-HsMad2-EYFP[1]
Time in Mitosis ~40% reduction compared to DMSO control.10 µM Mps1-IN-1PtK2-HsMad2-EYFP[1]
Aurora B (Thr232) Phosphorylation Decreased upon treatment.Nocodazole arrest followed by Mps1-IN-1U2OS[1]
Histone H3 (Ser10) Phosphorylation Decreased upon treatment.Paclitaxel arrest followed by Mps1-IN-1HeLa, U2OS[10]
Apoptosis (PARP Cleavage) Observed after 48 hours of treatment.Mps1-IN-1U2OS[1]
Multipolar Anaphase (Extra Centrosomes) Increased frequency.Doxycycline-induced Plk4 overexpression + Mps1-IN-1U2OS[1]

Table 2: Cellular Phenotypes Induced by Mps1-IN-1. This table quantifies the key cellular responses to Mps1-IN-1 treatment across different experimental setups and cell lines.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the central signaling pathway affected by Mps1-IN-1 and a typical experimental workflow for studying its effects.

Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits APC_C APC/C-Cdc20 Anaphase Anaphase APC_C->Anaphase triggers MCC->APC_C inhibits

Caption: Mps1's role in the Spindle Assembly Checkpoint and its inhibition by Mps1-IN-1.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., HeLa, U2OS) Synchronization Cell Synchronization (e.g., Thymidine, Nocodazole) Cell_Culture->Synchronization Treatment Treatment (DMSO or Mps1-IN-1) Synchronization->Treatment Incubation Incubation (Time course) Treatment->Incubation Immunofluorescence Immunofluorescence (e.g., Mad2 localization) Incubation->Immunofluorescence Western_Blot Western Blot (e.g., Cyclin B, p-H3) Incubation->Western_Blot Flow_Cytometry Flow Cytometry (Cell cycle, Apoptosis) Incubation->Flow_Cytometry Live_Cell_Imaging Live-Cell Imaging (Mitotic timing) Incubation->Live_Cell_Imaging

Caption: A generalized experimental workflow for studying the effects of Mps1-IN-1.

Detailed Experimental Protocols

Immunofluorescence for Mad2 Kinetochore Localization
  • Cell Seeding: Seed PtK2 cells stably expressing HsMad2-EYFP onto glass coverslips in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with either DMSO (vehicle control) or 10 µM Mps1-IN-1. For inducing mitotic arrest, co-treat with a spindle poison such as 100 ng/mL nocodazole.

  • Incubation: Incubate the cells for a period that allows for entry into mitosis (e.g., 2-4 hours, or synchronize cells prior to treatment).

  • Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 3% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining (Optional): If co-staining for other markers (e.g., centromeres with CREST antibodies), incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody and DAPI Staining: Wash three times with PBS and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI (for DNA staining) for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Quantify the Mad2 signal at kinetochores using appropriate image analysis software.

Western Blotting for Cyclin B1 and Phospho-Histone H3
  • Cell Culture and Treatment: Plate U2OS or HeLa cells and grow to 70-80% confluency. Synchronize cells in mitosis using a thymidine-nocodazole block.

  • Inhibitor Treatment: Treat the mitotically arrested cells with Mps1-IN-1 (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours).

  • Cell Lysis: Harvest the cells by scraping, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., Actin or Tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Mps1-IN-1 or DMSO for the desired duration (e.g., 24, 48 hours).

  • Cell Harvest: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The sub-G1 peak can be quantified as an indicator of apoptosis.

Conclusion

Mps1-IN-1 has proven to be an invaluable chemical probe for dissecting the intricate functions of Mps1 kinase in cell cycle control. Its potent and selective inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to premature mitotic exit, chromosome missegregation, and ultimately, cell death. These well-characterized cellular effects underscore the critical role of Mps1 in maintaining genomic stability and highlight its potential as a therapeutic target in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of Mps1 and to explore the therapeutic potential of its inhibitors.

References

Mps1-IN-1: A Technical Guide to its Impact on Mad2 Recruitment at Kinetochores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a key upstream regulator of the SAC. Its activity is essential for the recruitment of downstream checkpoint proteins, including Mad2, to unattached kinetochores. The aberrant regulation of Mps1 is implicated in aneuploidy and tumorigenesis, making it a compelling target for anti-cancer therapeutics. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This technical guide provides an in-depth analysis of the effect of Mps1-IN-1 on the recruitment of Mad2 to kinetochores, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Effects of Mps1-IN-1 on Mad2 Kinetochore Localization

The inhibition of Mps1 kinase activity by Mps1-IN-1 has a profound and quantifiable impact on the localization of Mad2 at kinetochores. Studies have demonstrated a significant reduction in kinetochore-bound Mad2 upon treatment with this small molecule inhibitor.

Treatment ConditionCell LineMps1-IN-1 ConcentrationChange in Kinetochore-Bound Mad2Reference
Mps1-IN-1 vs. DMSO (Control)PtK210 µM~80% decrease[1]
Mps1-IN-1 + Nocodazole vs. Nocodazole onlyPtK210 µM~70% reduction[1]

Table 1: Summary of Quantitative Data on the Effect of Mps1-IN-1 on Mad2 Kinetochore Recruitment. This table summarizes the reported quantitative effects of Mps1-IN-1 on the levels of Mad2 protein localized at the kinetochores in mammalian cells.

Signaling Pathway and Mechanism of Action

Mps1 kinase plays a pivotal role in the spindle assembly checkpoint signaling cascade that leads to the recruitment of Mad2 to unattached kinetochores. Mps1 activity is required for the localization of the Mad1-Mad2 complex to the kinetochores. This complex then acts as a template to catalyze the conformational change of the soluble, open form of Mad2 (O-Mad2) to the closed, active form (C-Mad2). C-Mad2 can then bind to Cdc20, inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) and delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Mps1-IN-1, by competitively inhibiting the ATP-binding pocket of Mps1, abrogates its kinase activity. This inhibition prevents the downstream signaling events necessary for the stable recruitment and maintenance of the Mad1-Mad2 complex at the kinetochores. Consequently, the catalytic conversion of O-Mad2 to C-Mad2 is severely impaired, leading to a failure in establishing a robust mitotic checkpoint.

Mps1_Mad2_Pathway cluster_kinetochore Kinetochore Mps1 Mps1 Mad1_C_Mad2 Mad1-C-Mad2 Mps1->Mad1_C_Mad2 Recruitment & Maintenance C_Mad2_bound C-Mad2 Mad1_C_Mad2->C_Mad2_bound Catalytic Conversion O_Mad2_sol O-Mad2 (soluble) O_Mad2_sol->Mad1_C_Mad2 APC/C Inhibition APC/C Inhibition C_Mad2_bound->APC/C Inhibition Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1

Mps1 signaling pathway for Mad2 recruitment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Mps1-IN-1's effect on Mad2 recruitment.

Cell Culture and Drug Treatment

Cell Lines:

  • PtK2 (Potorous tridactylis Kidney): Maintain in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% non-essential amino acids.

  • HeLa (Human Cervical Cancer): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

Drug Treatment:

  • Culture cells on glass coverslips to ~70% confluency.

  • Prepare a stock solution of Mps1-IN-1 (e.g., 10 mM in DMSO).

  • For experiments, dilute Mps1-IN-1 to the final working concentration (e.g., 10 µM) in pre-warmed complete culture medium.

  • For control experiments, prepare a vehicle control with the same final concentration of DMSO.

  • To induce mitotic arrest and enhance visualization of kinetochore proteins, cells can be co-treated with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) for a specified period (e.g., 2-4 hours) prior to fixation.

  • Incubate cells with the drug-containing or control medium for the desired duration at 37°C in a 5% CO₂ incubator.

Immunofluorescence Staining of Mad2
  • Fixation:

    • Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Alternatively, fix with ice-cold methanol for 10 minutes at -20°C. The choice of fixative may depend on the specific antibody used.

  • Permeabilization:

    • Wash cells three times with PBS for 5 minutes each.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash cells three times with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Mad2 (e.g., rabbit anti-Mad2) in the blocking buffer to the manufacturer's recommended concentration.

    • Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • DNA Counterstaining and Mounting:

    • Wash the coverslips three times with PBST for 5 minutes each.

    • Incubate with a DNA stain such as DAPI (4′,6-diamidino-2-phenylindole) (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

Microscopy and Image Analysis
  • Image Acquisition:

    • Acquire images using a high-resolution fluorescence microscope (e.g., a confocal or deconvolution microscope) equipped with appropriate filters for the chosen fluorophores.

    • Capture Z-stacks of mitotic cells to ensure all kinetochores are included in the analysis.

  • Quantitative Analysis of Kinetochore-Bound Mad2:

    • Identify individual kinetochores, often by co-staining with a centromere marker like CREST anti-serum.

    • Measure the fluorescence intensity of Mad2 at each kinetochore.

    • Subtract the background fluorescence from a nearby region in the cytoplasm.

    • Normalize the Mad2 intensity to the intensity of the centromere marker to account for variations in kinetochore size and staining.

    • Compare the normalized Mad2 fluorescence intensity between Mps1-IN-1-treated and control cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Cell Seeding on Coverslips B Drug Treatment (Mps1-IN-1 / DMSO) A->B C Optional: Nocodazole Co-treatment B->C D Fixation (e.g., 4% PFA) C->D E Permeabilization (e.g., 0.2% Triton X-100) D->E F Blocking (e.g., 3% BSA) E->F G Primary Antibody Incubation (anti-Mad2) F->G H Secondary Antibody Incubation (Fluorescently-labeled) G->H I DNA Counterstain (DAPI) H->I J Image Acquisition (Fluorescence Microscopy) I->J K Quantitative Image Analysis (Kinetochore Intensity Measurement) J->K L Data Comparison and Interpretation K->L

Workflow for analyzing Mps1-IN-1's effect.

References

Investigating Cell Cycle Function with Mps1-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Dysregulation of the SAC is a hallmark of many cancers, making Mps1 an attractive target for therapeutic intervention.[1][5][6] This document details the mechanism of action of Mps1-IN-1, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mps1 Kinase and the Spindle Assembly Checkpoint

Mps1, a dual-specificity serine/threonine kinase, plays a central role in the initiation and maintenance of the SAC.[2][3] The SAC is a signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[1][7][8] This checkpoint mechanism prevents aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a common feature of cancer cells.[1][2]

The primary function of Mps1 at the onset of mitosis is to localize to unattached kinetochores, protein structures on the centromeres of chromosomes where spindle microtubules attach.[9][10] At the kinetochores, Mps1 initiates a signaling cascade by phosphorylating the kinetochore scaffold protein Knl1 (also known as Spc105).[7] This phosphorylation event creates docking sites for the recruitment of other essential SAC proteins, including the Bub1/Bub3 complex and Mad1/Mad2 complexes.[7] The assembly of these proteins at unattached kinetochores leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3][7] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, key proteins that restrain sister chromatid separation and mitotic exit, respectively.[7]

Mps1-IN-1: A Selective Inhibitor of Mps1 Kinase

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[2][11] Its inhibitory activity allows for the precise dissection of Mps1's function in the cell cycle. A structurally related compound, Mps1-IN-2, exhibits even greater potency.[2]

Mechanism of Action

By binding to the ATP-binding pocket of Mps1, Mps1-IN-1 prevents the kinase from phosphorylating its downstream targets.[2] This inhibition disrupts the SAC signaling cascade at its apex. Consequently, the recruitment of crucial checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores is impaired.[2][12] The failure to establish a robust SAC signal leads to a premature exit from mitosis, even in the presence of misaligned chromosomes, ultimately resulting in gross aneuploidy.[2]

Furthermore, inhibition of Mps1 has been shown to decrease the activity of Aurora B kinase, another key mitotic regulator involved in correcting improper kinetochore-microtubule attachments.[2][13] This is evidenced by the reduced phosphorylation of histone H3 on serine 10 (a direct substrate of Aurora B) and of Aurora B itself on threonine 232 in its activation loop upon treatment with Mps1-IN-1.[2][13]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Mps1-IN-1 and its analog, Mps1-IN-2.

Compound IC50 (nM) Assay Condition Reference
Mps1-IN-1367In vitro kinase assay (Lanthascreen)[2]
Mps1-IN-2145In vitro kinase assay (Lanthascreen)[2]

Table 1: In Vitro Inhibitory Potency of Mps1 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of Mps1-IN-1 and Mps1-IN-2 against Mps1 kinase activity.

Cell Line Treatment Effect Reference
PtK210 µM Mps1-IN-1Disruption of Mad2 recruitment to kinetochores[2]
U2OS10 µM Mps1-IN-1Increased frequency of multipolar mitosis in cells with extra centrosomes[2][12]
HeLa, U2OSMps1-IN-1Decreased phosphorylation of Histone H3 (Ser10) and Aurora B (Thr232)[2][13]

Table 2: Cellular Effects of Mps1-IN-1. This table highlights the key phenotypic and molecular consequences of Mps1 inhibition in different cancer cell lines.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1/Spc105 Mps1->Knl1 Phosphorylates Bub1_Bub3 Bub1/Bub3 Complex Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Complex Bub1_Bub3->Mad1_Mad2 Recruits MCC MCC (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC Promotes Assembly APC_C APC/C MCC->APC_C Inhibits Securin Securin APC_C->Securin Degrades CyclinB Cyclin B APC_C->CyclinB Degrades Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Promotes Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_prep Cell Culture & Synchronization cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture U2OS or HeLa cells Synchronization Synchronize cells at G1/S (e.g., double thymidine block) Cell_Culture->Synchronization Release Release from block into media containing Mps1-IN-1 or DMSO Synchronization->Release Incubation Incubate for desired time (e.g., to allow mitotic entry) Release->Incubation Harvest Harvest cells Incubation->Harvest Live_Cell_Imaging Live-cell Imaging (e.g., PtK2-mCherry-H2B) Incubation->Live_Cell_Imaging Western_Blot Western Blot (p-H3, p-Aurora B, Cyclin B) Harvest->Western_Blot Immunofluorescence Immunofluorescence (Mad2, α-tubulin, DAPI) Harvest->Immunofluorescence

Caption: General Experimental Workflow for Investigating Mps1-IN-1 Effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Mps1-IN-1.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted for the measurement of Mps1 kinase activity and its inhibition by Mps1-IN-1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human Mps1 kinase

  • Fluorescein-labeled substrate peptide (e.g., E4Y)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Mps1-IN-1 (dissolved in DMSO)

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of Mps1 kinase in Kinase Buffer.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in Kinase Buffer. The ATP concentration should be at the apparent Km for Mps1.

    • Prepare a serial dilution of Mps1-IN-1 in DMSO, and then dilute further in Kinase Buffer to create a 4X inhibitor solution.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X Mps1-IN-1 or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Mps1 kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer containing EDTA to stop the kinase reaction.

    • Add 10 µL of the antibody/EDTA solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Synchronization and Drug Treatment

This protocol describes how to synchronize cells in the cell cycle to study the effects of Mps1-IN-1 during mitosis.

Materials:

  • U2OS or HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thymidine

  • Nocodazole (optional, for mitotic arrest)

  • Mps1-IN-1

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

Procedure (Double Thymidine Block for G1/S synchronization):

  • Plate cells to be 30-40% confluent.

  • Add complete medium containing 2 mM thymidine and incubate for 18-19 hours.

  • Wash the cells twice with warm PBS and then add fresh complete medium. Incubate for 9-10 hours.

  • Add complete medium containing 2 mM thymidine again and incubate for 16-17 hours.

  • To release the cells into a synchronous S-phase, wash twice with warm PBS and add fresh complete medium. To study mitotic effects, add medium containing Mps1-IN-1 (e.g., 10 µM) or DMSO.

  • Harvest cells at various time points after release for downstream analysis (e.g., Western blotting, immunofluorescence).

Immunofluorescence for Mad2 Localization

This protocol details the visualization of Mad2 localization at kinetochores.

Materials:

  • Synchronized and treated cells on coverslips

  • Pre-extraction buffer (optional: PBS with 0.5% Triton X-100)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies: anti-Mad2 and anti-α-tubulin

  • Secondary antibodies: fluorescently-labeled anti-mouse and anti-rabbit IgG

  • DAPI (for DNA staining)

  • Antifade mounting medium

Procedure:

  • Wash cells briefly with PBS.

  • (Optional) Pre-extract cells with pre-extraction buffer for 1-2 minutes to remove soluble proteins.

  • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain DNA with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Immunoblotting for Phospho-proteins

This protocol is for the detection of changes in the phosphorylation status of key mitotic proteins.

Materials:

  • Cell lysates from treated and control cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-Cyclin B1, and a loading control (e.g., anti-GAPDH or anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

Mps1-IN-1 is an invaluable tool for probing the intricate functions of the Mps1 kinase in cell cycle regulation. Its high selectivity and well-characterized mechanism of action make it a powerful reagent for dissecting the spindle assembly checkpoint and for investigating the consequences of its abrogation. The experimental protocols provided herein offer a robust framework for researchers to utilize Mps1-IN-1 in their own studies, contributing to a deeper understanding of mitotic regulation and its implications for cancer biology and drug development. The continued investigation into Mps1 and its inhibitors holds significant promise for the development of novel anti-cancer therapies.

References

The Indirect Attenuation of Aurora B Kinase Activity by the Mps1 Inhibitor, Mps1-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, on the activity of Aurora B kinase. Both Mps1 and Aurora B are critical regulators of the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that ensures the fidelity of chromosome segregation during mitosis. While Mps1-IN-1 demonstrates high selectivity for Mps1, it elicits a significant, indirect inhibitory effect on Aurora B's intracellular activity. This document consolidates quantitative data, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to Mps1 and Aurora B in Mitotic Regulation

Accurate chromosome segregation is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a sophisticated surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2] Central to this process are two serine/threonine kinases: Monopolar Spindle 1 (Mps1) and Aurora B.[3][4][5]

  • Mps1 (TTK protein kinase): Mps1 is a master regulator of the SAC, essential for both its establishment and maintenance.[4] It localizes to unattached kinetochores and initiates the signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][2]

  • Aurora B Kinase: As the catalytic subunit of the Chromosomal Passenger Complex (CPC), Aurora B has a dual role. It functions to correct improper kinetochore-microtubule attachments and also contributes to robust SAC signaling.[1][5]

The functions of Mps1 and Aurora B are intricately linked. Mps1 is known to phosphorylate Borealin, a subunit of the CPC, which is a crucial step for enhancing Aurora B activity.[6][7] Furthermore, Mps1 activity promotes the recruitment of the CPC to the centromere in early mitosis.[8] Reciprocally, Aurora B facilitates the efficient recruitment and activation of Mps1 at unattached kinetochores, forming a positive feedback loop that ensures a swift and robust checkpoint response.[3][5]

Mps1-IN-1: Selectivity and Mechanism of Action

Mps1-IN-1 is a small molecule inhibitor developed as a chemical probe to investigate the cellular functions of Mps1 kinase.[9] Understanding its precise effect on related kinases, such as Aurora B, is critical for interpreting experimental results.

Direct In Vitro Activity: High Selectivity for Mps1

Biochemical assays are crucial for determining the direct inhibitory profile of a compound against purified enzymes. In vitro kinase assays demonstrate that Mps1-IN-1 is highly selective for Mps1 and does not directly inhibit Aurora B kinase activity.[9] This high degree of selectivity is evident from the compound's half-maximal inhibitory concentration (IC50) values against the two kinases.

CompoundTarget KinaseIC50 (in vitro)Selectivity Profile
Mps1-IN-1Mps1PotentHighly selective for Mps1 kinase.
Mps1-IN-1Aurora BNo activityDoes not exhibit direct inhibitory activity.[9]

Table 1: In Vitro Selectivity Profile of Mps1-IN-1.

Indirect Intracellular Effect: Attenuation of Aurora B Activity

Despite its lack of direct inhibition in vitro, treatment of cells with Mps1-IN-1 leads to a marked decrease in the intracellular activity of Aurora B.[9] This indirect effect is a direct consequence of inhibiting Mps1's upstream regulatory role on Aurora B.

Evidence for the indirect inhibition of Aurora B includes:

  • Reduced Activation Loop Phosphorylation: Mps1-IN-1 treatment causes a dose-dependent reduction in the phosphorylation of Aurora B at Threonine 232 (pThr232).[9] This residue is located in the kinase's activation loop, and its phosphorylation is essential for full catalytic activity.[9]

  • Decreased Substrate Phosphorylation: A reduction in the phosphorylation of Histone H3 at Serine 10 (pH3 Ser10), a well-established direct substrate of Aurora B, is observed in cells treated with Mps1-IN-1.[9] This serves as a reliable proxy for Aurora B kinase activity within the cellular environment.[9]

Signaling Pathway and Inhibition Model

The relationship between Mps1 and Aurora B is a critical component of the Spindle Assembly Checkpoint. Mps1-IN-1 disrupts this pathway by targeting Mps1, leading to downstream consequences for Aurora B function.

G cluster_0 Spindle Assembly Checkpoint (SAC) Activation cluster_1 Inhibition Mps1 Mps1 Kinase Borealin Borealin Mps1->Borealin Phosphorylates SAC_Signal SAC Signal -> MCC Mps1->SAC_Signal AuroraB Aurora B Kinase (in CPC) AuroraB->Mps1 Promotes Kinetochore Recruitment H3S10 Histone H3 (Ser10) AuroraB->H3S10 Phosphorylates Borealin->AuroraB Activates Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits

Figure 1: Mps1-Aurora B signaling axis and the point of inhibition by Mps1-IN-1.

Experimental Protocols

The following sections detail the methodologies employed to characterize the effect of Mps1-IN-1 on Aurora B kinase.

In Vitro Lanthascreen™ Kinase Assay (for Direct Inhibition)

This assay quantitatively measures the direct inhibition of purified Aurora B kinase by Mps1-IN-1 in a cell-free system.

Objective: To determine the IC50 of Mps1-IN-1 against Aurora B.

Materials:

  • Recombinant Aurora B kinase (e.g., 5 nM final concentration).

  • ATP (at the apparent Km, e.g., 63.7 nM).

  • Fluorescently labeled substrate (e.g., 30 nM Kinase Tracer 236).

  • Mps1-IN-1 at various concentrations.

  • Assay buffer and detection reagents.

Protocol:

  • Prepare a serial dilution of Mps1-IN-1 in the appropriate kinase buffer.

  • In a multi-well plate, add Aurora B kinase to each well.

  • Add the Mps1-IN-1 dilutions to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase tracer substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • After incubation, measure the FRET (Förster Resonance Energy Transfer) signal. The signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the Mps1-IN-1 concentration to determine the IC50 value.

Cellular Immunoblotting Assay (for Indirect Inhibition)

This method assesses the activity of Aurora B within cells by measuring the phosphorylation status of its downstream substrates and its activation loop following treatment with Mps1-IN-1.

Objective: To determine the effect of Mps1 inhibition on intracellular Aurora B activity.

Materials:

  • Human cell lines (e.g., HeLa, U2OS).[9]

  • Cell culture medium and reagents.

  • Mitotic arresting agent (e.g., Paclitaxel or Nocodazole).[9]

  • Mps1-IN-1.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies: anti-pHistone H3 (Ser10), anti-pAurora B (Thr232), anti-Mps1, anti-Cyclin B.[9]

  • Secondary antibodies (HRP-conjugated).

  • Chemiluminescence substrate.

Protocol:

  • Cell Culture and Synchronization: Plate cells (e.g., U2OS) and grow to an appropriate confluency. Synchronize the cells in mitosis by treating with a mitotic arresting agent like paclitaxel for 12-16 hours.

  • Inhibitor Treatment: While maintaining the mitotic arrest, treat the cells with varying concentrations of Mps1-IN-1 (or DMSO as a vehicle control) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Collect the mitotic cells (e.g., via mitotic shake-off). Wash the cells with cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for pHistone H3 (Ser10) and pAurora B (Thr232) relative to a loading control to determine the dose-dependent effect of Mps1-IN-1. The mobility shift of the total Mps1 protein band can be used to confirm the engagement and inhibition of Mps1 itself.[9]

G cluster_workflow Experimental Workflow: Cellular Aurora B Activity Assay cluster_antibodies Primary Antibodies Used A 1. Plate U2OS/HeLa Cells B 2. Synchronize in Mitosis (e.g., Paclitaxel) A->B C 3. Treat with Mps1-IN-1 (Dose Response) B->C D 4. Harvest Mitotic Cells (Shake-off) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot Transfer G->H I 9. Immunoblotting H->I J 10. ECL Detection I->J pAuroraB pAurora B (Thr232) I->pAuroraB pH3 pHistone H3 (Ser10) I->pH3 Mps1_total Total Mps1 I->Mps1_total CyclinB Cyclin B (Mitotic Marker) I->CyclinB K 11. Data Analysis J->K

Figure 2: Workflow for assessing intracellular Aurora B activity via immunoblotting.

Conclusion and Implications

The available data conclusively demonstrates that Mps1-IN-1 does not directly inhibit Aurora B kinase. However, by potently and selectively inhibiting Mps1, it effectively disrupts the crucial Mps1-dependent activation pathway of Aurora B within the cell. This leads to a significant reduction in Aurora B's catalytic activity, as evidenced by decreased phosphorylation of its activation loop and downstream substrates.

For researchers in cell biology and drug development, this distinction is critical. Mps1-IN-1 serves as an excellent tool for dissecting the specific contributions of Mps1 to mitotic events. The indirect effect on Aurora B underscores the interconnectedness of mitotic kinase networks and highlights the importance of validating inhibitor effects in a cellular context, beyond simple in vitro assays. Understanding these nuanced, indirect effects is essential for the accurate interpretation of phenotypic data and for the strategic development of targeted anti-cancer therapeutics.

References

Mps1-IN-1: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mps1-IN-1, a small molecule inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Due to its overexpression in various tumors and its role in maintaining genomic integrity, Mps1 has emerged as an attractive target for cancer therapy.[2][3][4] Mps1-IN-1 was one of the first selective, ATP-competitive inhibitors developed to probe the function of Mps1 kinase.[1] This guide details its biochemical and cellular characterization, mechanism of action, and the experimental protocols used in its evaluation.

Discovery and Biochemical Profile

Mps1-IN-1 originates from a pyrrolopyridine chemical scaffold and was identified as a potent, ATP-competitive inhibitor of Mps1 kinase.[1][5] Its discovery provided a valuable chemical tool to rapidly and selectively inhibit Mps1, overcoming the limitations and potential off-target effects of previous methods like RNAi.[1]

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of Mps1-IN-1 and a related compound, Mps1-IN-2, were quantified using in vitro kinase assays. The data are summarized below.

CompoundTarget KinaseIC50Kd
Mps1-IN-1 Mps1367 nM[1][3]27 nM[3]
Mps1-IN-2 Mps1145 nM[1][3]12 nM[3]

Mps1-IN-1 demonstrates high selectivity for Mps1. When screened against a large panel of 352 kinases, it showed greater than 1000-fold selectivity, with minor exceptions for ALK and Ltk kinases.[6]

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition

Mps1 kinase functions at the apex of the SAC signaling cascade.[7] It localizes to unattached kinetochores during mitosis and initiates a signaling pathway that prevents premature entry into anaphase.[8][9] Mps1's kinase activity is essential for the recruitment of downstream checkpoint proteins, including Mad1 and Mad2, which are core components of the Mitotic Checkpoint Complex (MCC) that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[7][9][10]

Mps1-IN-1, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its substrates.[1][5] This direct inhibition of Mps1's catalytic function abrogates the entire SAC signaling cascade.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 KNL1 Knl1/Spc105 Mps1->KNL1 P Bub1_3 Bub1/Bub3 Complex KNL1->Bub1_3 recruits Mad1_C_Mad2 Mad1:C-Mad2 Bub1_3->Mad1_C_Mad2 recruits O_Mad2 O-Mad2 (Open) Mad1_C_Mad2->O_Mad2 Catalyzes Conversion C_Mad2 C-Mad2 (Closed) MCC Mitotic Checkpoint Complex (MCC) C_Mad2->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1

Caption: Mps1-IN-1 inhibits the Spindle Assembly Checkpoint signaling cascade.

Cellular Characterization and Effects

Treatment of cells with Mps1-IN-1 leads to a cascade of predictable cellular defects consistent with a compromised spindle assembly checkpoint.

  • Disruption of Mad2 Recruitment: Mps1-IN-1 treatment prevents the proper localization of Mad2, an essential SAC component, to unattached kinetochores.[1] In live-cell imaging studies, cells treated with 10 µM Mps1-IN-1 showed a significant decrease (70-80%) in kinetochore-bound Mad2.[1][5]

  • Premature Mitotic Exit: By overriding the SAC, Mps1-IN-1 forces cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole or taxol that would normally cause a robust mitotic arrest.[1] This is evidenced by the rapid decondensation of DNA and reassembly of the nuclear envelope.[1]

  • Reduced Aurora B Kinase Activity: Inhibition of Mps1 leads to a downstream reduction in the activity of Aurora B kinase.[1][11] This is observed through decreased phosphorylation of the Aurora B activation loop (Threonine-232) and its direct substrate, Histone H3 (Serine-10).[1][5]

  • Aneuploidy and Decreased Cell Viability: The most significant consequence of premature and erroneous mitotic exit is gross aneuploidy and chromosomal instability (CIN).[1] This genomic instability ultimately leads to a loss of cell viability and a reduction in clonal survival, particularly in rapidly proliferating cancer cells.[1] Cytotoxic concentrations for Mps1-IN-1 are generally observed in the 5-10 µM range.[1]

Logical_Flow Inhibitor Mps1-IN-1 Target Mps1 Kinase Activity Inhibitor->Target Inhibits SAC Spindle Assembly Checkpoint (SAC) Fails Target->SAC Leads to Mitosis Premature Mitotic Exit SAC->Mitosis Causes Segregation Chromosome Mis-segregation Mitosis->Segregation Results in Aneuploidy Aneuploidy & CIN Segregation->Aneuploidy Viability Decreased Cell Viability Aneuploidy->Viability Induces Experimental_Workflow cluster_Analysis Analysis Start Seed Cells (e.g., U2OS, HeLa) Sync Synchronize Cells (e.g., Thymidine block) Start->Sync Arrest Induce Mitotic Arrest (e.g., Nocodazole or Taxol) Sync->Arrest Treat Treat with Mps1-IN-1 (vs. DMSO control) Arrest->Treat FACS Flow Cytometry (Measure DNA content >4N for mitotic slippage) Treat->FACS WB Immunoblotting (Probe for Cyclin B, p-H3, p-Aurora B) Treat->WB Microscopy Immunofluorescence (Visualize aneuploidy, chromosome mis-segregation) Treat->Microscopy

References

Methodological & Application

Mps1-IN-1 Dihydrochloride: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Mps1-IN-1 dihydrochloride is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] Mps1 plays a crucial role in ensuring proper chromosome segregation during mitosis.[3][4] Inhibition of Mps1 kinase activity by Mps1-IN-1 disrupts the recruitment of Mad2 to unattached kinetochores, leading to a premature exit from mitosis, aneuploidy, and ultimately, a decrease in cancer cell viability.[5] These characteristics make Mps1-IN-1 a valuable tool for studying mitotic regulation and a potential lead compound in anticancer drug development.

This document provides detailed protocols for the in vitro use of this compound, intended for researchers, scientists, and drug development professionals.

Product Information

ParameterValueReference
Chemical Name 1-[3-methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride[6]
Molecular Formula C₂₈H₃₃N₅O₄S·2HCl
Molecular Weight 608.58 g/mol
CAS Number 1883548-93-3
Purity ≥98%
Solubility Soluble to 100 mM in water and DMSO
Storage Desiccate at room temperature. Solutions are unstable and should be prepared fresh.[1]

Mechanism of Action

Mps1-IN-1 is an ATP-competitive inhibitor of Mps1 kinase.[1][5] Mps1 is a dual-specificity kinase that is essential for the function of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that prevents the premature separation of sister chromatids.[3][5] By inhibiting Mps1, Mps1-IN-1 prevents the recruitment of essential checkpoint proteins, such as Mad2, to unattached kinetochores.[5] This disruption of the SAC leads to a failure to arrest in mitosis in the presence of spindle defects, resulting in gross aneuploidy and subsequent cell death in cancer cells.[5]

Mps1_Signaling_Pathway cluster_0 Spindle Assembly Checkpoint (SAC) Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits & activates Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 phosphorylates & recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Quantitative Data

ParameterValueCell Line/SystemReference
IC₅₀ (Mps1 Kinase Inhibition) 367 nMIn vitro kinase assay[1][5]
K_d_ (Mps1 Binding) 27 nMIn vitro binding assay[1]
Effective Concentration (Cell-based) 2 - 10 µMHCT116, U2OS cells[5]
Effect on Cell Viability (HCT116) Reduced to 33% of control at 5-10 µM after 96hHCT116 cells[5]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for an in vitro kinase assay to determine the IC₅₀ of Mps1-IN-1. A common method is the Lanthascreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant Mps1 kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add Mps1 kinase, the Alexa Fluor™ 647-labeled tracer, and the Eu-labeled antibody to the assay buffer.

  • Add the diluted Mps1-IN-1 or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cell Culture and Treatment

Cell Lines:

  • HCT116 (human colorectal carcinoma)

  • U2OS (human osteosarcoma)

  • HeLa (human cervical cancer)

Culture Conditions:

  • Grow cells in an appropriate medium (e.g., McCoy's 5A for HCT116, DMEM for U2OS and HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Treatment:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Replace the existing medium of the cells with the medium containing Mps1-IN-1 or vehicle control.

Experimental_Workflow cluster_workflow General In Vitro Experimental Workflow start Start cell_seeding Cell Seeding start->cell_seeding cell_adhesion Cell Adhesion (24h) cell_seeding->cell_adhesion treatment Treatment with Mps1-IN-1 cell_adhesion->treatment incubation Incubation (Time-dependent) treatment->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell-based assays with Mps1-IN-1.

Cell Viability Assay (Colony Formation Assay)

This assay assesses the long-term effect of Mps1-IN-1 on cell survival and proliferation.

Procedure:

  • Seed HCT116 cells in 60-mm dishes at a low density (e.g., 200 cells/dish) and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of Mps1-IN-1 (e.g., 2, 5, 10 µM) or vehicle control.[5]

  • Incubate the cells for 10-14 days, allowing colonies to form.

  • Wash the dishes with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the dishes with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells) in each dish.

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Mitotic Arrest and Spindle Assembly Checkpoint Override Assay

This protocol uses flow cytometry to analyze the cell cycle profile and assess the ability of Mps1-IN-1 to override a nocodazole-induced mitotic arrest.

Procedure:

  • Seed cells in 6-well plates and allow them to reach 60-70% confluency.

  • To arrest cells in mitosis, treat them with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) for 16-24 hours.

  • Following the mitotic block, add Mps1-IN-1 (e.g., 10 µM) to the medium and co-incubate for a defined period (e.g., 2-4 hours).[5]

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population in the co-treated sample compared to the nocodazole-only sample indicates SAC override.

Immunofluorescence for Mad2 Localization

This method visualizes the effect of Mps1-IN-1 on the recruitment of Mad2 to kinetochores.

Procedure:

  • Grow cells on sterile glass coverslips in a 24-well plate.

  • Treat the cells with Mps1-IN-1 (e.g., 10 µM) for 1-2 hours. To enrich for mitotic cells, a short treatment with a microtubule poison like nocodazole can be performed prior to fixation.[5]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

  • Incubate with a primary antibody against Mad2 overnight at 4°C.

  • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Disruption of Mad2 localization at the kinetochores will be observed in Mps1-IN-1 treated cells.[5]

Troubleshooting

IssuePossible CauseSolution
Low Potency in Cellular Assays Compound degradationPrepare fresh solutions of Mps1-IN-1 for each experiment.
Cell line resistanceUse a different cell line known to be sensitive to Mps1 inhibition.
High Background in Kinase Assay Non-specific bindingOptimize antibody and tracer concentrations. Include a no-enzyme control.
Inconsistent Staining in Immunofluorescence Inadequate fixation or permeabilizationOptimize fixation and permeabilization times and reagent concentrations.
Antibody issuesUse a validated antibody at the recommended dilution. Include a no-primary antibody control.

Concluding Remarks

This compound is a valuable chemical probe for investigating the roles of Mps1 kinase in cell cycle regulation and the spindle assembly checkpoint. The protocols provided here serve as a comprehensive guide for its in vitro application. As with any inhibitor, it is crucial to include appropriate controls in all experiments to ensure the observed effects are specifically due to the inhibition of Mps1. For cellular assays, using a second, structurally distinct Mps1 inhibitor can help validate the findings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Mps1 is a dual-specificity kinase that plays a crucial role in ensuring the proper segregation of chromosomes during mitosis.[3] Inhibition of Mps1 kinase activity by Mps1-IN-1 leads to a defective SAC, premature mitotic exit, and ultimately, aneuploidy and cell death, making it a valuable tool for cancer research and a potential therapeutic target.[3][4] These application notes provide detailed information on the recommended working concentrations of Mps1-IN-1 in cellular assays, along with protocols for key experiments to assess its biological effects.

Mechanism of Action

Mps1 kinase is essential for the recruitment of several key SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[3][4] This recruitment is a critical step in the signaling cascade that prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating the separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1-IN-1, by inhibiting the kinase activity of Mps1, disrupts this process, leading to a failure in establishing a robust mitotic checkpoint.[3] Consequently, cells treated with Mps1-IN-1 are unable to arrest in mitosis in the presence of spindle poisons and exhibit a shortened mitotic duration, leading to chromosomal missegregation.[5]

Quantitative Data Summary

The inhibitory activity of Mps1-IN-1 and other Mps1 inhibitors has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Potency of Mps1 Inhibitors

InhibitorIC50 (nM)Kd (nM)Notes
Mps1-IN-1 367[1][2][3]27[1][2]ATP-competitive
Mps1-IN-2145[3]12Dual Mps1/Plk1 inhibitor
MPI-04796051.8[3]-ATP-competitive
AZ314635[3]-
NMS-P715182[3]-ATP-competitive
BAY 1161909 (Empesertib)< 1-
BAY 1217389< 10-
CCT2514553-
CFI-4022571.7-Orally bioavailable

Table 2: Cellular Activity of Mps1-IN-1 in Cancer Cell Lines

Cell LineAssayConcentration (µM)Effect
HCT116Cell Proliferation2, 5, 10Dose-dependent decrease in proliferation over 96 hours.[3]
HCT116Colony Formation2, 5, 10Severe loss of clonal survival.[3]
HeLa, U2OSMitotic Arrest Bypass2.5 - 10Dose-dependent escape from nocodazole-induced mitotic arrest.[3]
U2OSMultipolar MitosisNot specifiedIncreased frequency in cells with extra centrosomes.[3]
PtK2Mad2 Recruitment1080% decrease in kinetochore-bound Mad2.[3]
Various Tumor Cell LinesAnti-proliferative Effects5 - 10Inhibition of proliferation.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach for evaluating Mps1-IN-1, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 Recruits SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mad1_Mad2->SAC_Activation Activates Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits APC_C APC/C Mitotic_Exit Premature Mitotic Exit (Aneuploidy) APC_C->Mitotic_Exit Promotes SAC_Activation->APC_C Inhibits

Caption: Mps1 signaling pathway at the unattached kinetochore.

Experimental_Workflow start Start: Treat cells with Mps1-IN-1 viability Cell Viability Assay (e.g., MTT/MTS) start->viability facs Cell Cycle Analysis (FACS) start->facs western Western Blot start->western if Immunofluorescence start->if end End: Data Analysis viability->end facs->end western->end if->end

Caption: Experimental workflow for evaluating Mps1-IN-1 effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of Mps1-IN-1.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of Mps1-IN-1 on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Mps1-IN-1 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of Mps1-IN-1 in complete medium. A recommended starting concentration range is 0.1 to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the Mps1-IN-1 dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • For MTS Assay:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Mps1-IN-1 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Mps1-IN-1 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of Mps1-IN-1 (e.g., 2, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with PBS.

  • Resuspend the cells in 500 µL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blotting for Mps1 Pathway Proteins

This protocol is for detecting changes in protein levels and phosphorylation status of Mps1 pathway components.

Materials:

  • Cancer cell line of interest

  • Mps1-IN-1 stock solution (in DMSO)

  • Nocodazole (optional, to enrich for mitotic cells)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1, anti-Cyclin B1, anti-phospho-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Mps1-IN-1 as desired. For analyzing mitotic effects, cells can be synchronized (e.g., with a thymidine block) and then released into medium containing nocodazole and Mps1-IN-1.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for Mad2 Localization

This protocol is for visualizing the effect of Mps1-IN-1 on the recruitment of Mad2 to kinetochores.

Materials:

  • Cancer cell line of interest (e.g., HeLa or U2OS) grown on coverslips

  • Mps1-IN-1 stock solution (in DMSO)

  • Nocodazole (to induce mitotic arrest and visualize unattached kinetochores)

  • Pre-extraction buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-Mad2, anti-centromere antibody like ACA/CREST)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Mps1-IN-1 (e.g., 10 µM) and nocodazole for a few hours to enrich for mitotic cells with unattached kinetochores.

  • (Optional) Briefly pre-extract the cells with pre-extraction buffer to remove soluble proteins.

  • Fix the cells with fixative for 10-15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate with primary antibodies (anti-Mad2 and anti-centromere) in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the localization of Mad2 at kinetochores (co-localized with the centromere signal) using a fluorescence microscope.

Troubleshooting

  • Low Potency in Cellular Assays: Ensure Mps1-IN-1 is fully dissolved in DMSO and then diluted in media. Solutions of Mps1-IN-1 in aqueous buffers can be unstable and should be prepared fresh.[2]

  • Off-target Effects: While Mps1-IN-1 is highly selective, at high concentrations (>10 µM), off-target effects are possible. It is recommended to use the lowest effective concentration and consider using a structurally different Mps1 inhibitor as a control.

  • Variability in Results: Cell density, passage number, and synchronization efficiency can all impact the outcome of experiments. Maintain consistent cell culture practices for reproducible results.

Conclusion

Mps1-IN-1 is a valuable chemical probe for studying the role of Mps1 kinase in cell cycle regulation and for exploring Mps1 inhibition as a potential anti-cancer strategy. The recommended working concentrations for Mps1-IN-1 in most cell-based assays range from 2 to 10 µM. The protocols provided here offer a framework for investigating the diverse cellular effects of this inhibitor. Careful experimental design and data interpretation are crucial for advancing our understanding of Mps1 biology and its therapeutic potential.

References

Application Notes and Protocols: Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[1][2][3]. Mps1 functions at the apex of the SAC signaling cascade, where it is essential for the recruitment of other checkpoint proteins to unattached kinetochores[4][5]. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target[3][6]. Mps1-IN-1 is an ATP-competitive small molecule inhibitor of Mps1 kinase activity. This document provides detailed information on its biochemical activity and protocols for its use in kinase assays.

Mps1 Signaling Pathway

Mps1 kinase activity is fundamental for initiating the spindle assembly checkpoint. In response to kinetochores that are not correctly attached to the mitotic spindle, Mps1 is activated and phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105) on its MELT repeats[4]. This phosphorylation event creates docking sites for the Bub3-Bub1 complex. The recruitment of Bub1, in turn, facilitates the binding of Mad1, which is also a substrate of Mps1. This cascade leads to the conformational change of Mad2 and the assembly of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached[4].

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 (Active) Knl1 Knl1/Spc105 Mps1->Knl1 phosphorylates pKnl1 p-Knl1/Spc105 Bub1_Bub3 Bub1-Bub3 pKnl1->Bub1_Bub3 recruits Mad1 Mad1 Bub1_Bub3->Mad1 recruits Mad2_Open Mad2 (Open) Mad1->Mad2_Open recruits Mad2_Closed Mad2 (Closed) Mad2_Open->Mad2_Closed conformational change MCC Mitotic Checkpoint Complex (MCC) Assembly Mad2_Closed->MCC APC APC/C MCC->APC inhibits Anaphase Anaphase Onset APC->Anaphase promotes Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Caption: Mps1 signaling pathway at the unattached kinetochore.

Quantitative Data for Mps1-IN-1

Mps1-IN-1 is a pyrrolopyridine-based ATP-competitive inhibitor of Mps1. Its inhibitory activity has been characterized in various in vitro assays. While it is a potent Mps1 inhibitor, it also exhibits activity against other kinases, particularly ALK and LTK, which should be considered when interpreting cellular data.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Off-Targets (Ki, nM)Reference(s)
Mps1-IN-1Mps1In vitro Kinase Assay36727ALK (21), LTK (29), ERK2 (900), PYK2 (280), FAK (440)[1][7][8]

Experimental Protocols

Protocol 1: In Vitro Mps1 Kinase Assay for IC50 Determination

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ technology, to measure the phosphorylation of a substrate by Mps1.

Materials:

  • Recombinant Mps1 kinase

  • Mps1-IN-1 (or other test inhibitor)

  • Fluorescently labeled substrate (e.g., AF-647 E4Y)

  • ATP (Adenosine triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection Reagent (e.g., Lanthanide-labeled antibody specific for the phosphorylated substrate)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of Mps1-IN-1 in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the Mps1 kinase and the fluorescently labeled substrate in the kinase buffer. The final concentrations used in the original characterization were approximately 40 nM Mps1 and 200 nM substrate[1][5].

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted Mps1-IN-1 or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 5 µL of the Mps1/substrate master mix to each well.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in the kinase buffer.

    • Add 2.5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for ATP (e.g., 1 µM)[1][5].

    • For the "0% inhibition" control, add kinase buffer without ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes[9].

  • Stop Reaction and Detection:

    • Add 10 µL of the detection reagent (e.g., EDTA to stop the reaction, mixed with the terbium-labeled anti-phospho-substrate antibody) to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the positive (DMSO only) and negative (no ATP) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow start Start prep_inhibitor Prepare Mps1-IN-1 Serial Dilution start->prep_inhibitor plate_setup Add Inhibitor and Master Mix to 384-well Plate prep_inhibitor->plate_setup prep_master_mix Prepare Master Mix (Mps1 Kinase + Substrate) prep_master_mix->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C for 45-60 min initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Read Plate (TR-FRET Signal) stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination of Mps1-IN-1.

Concluding Remarks

Mps1-IN-1 is a valuable chemical probe for studying the cellular functions of Mps1 kinase. With a biochemical IC50 of 367 nM, it is a moderately potent inhibitor[1]. However, researchers should remain aware of its off-target activities, especially on ALK and LTK, and consider using it in conjunction with other Mps1 inhibitors or genetic controls to validate findings[7]. The provided protocols offer a robust framework for quantifying its inhibitory effects in a biochemical setting.

References

Application Notes: Mps1-IN-1 for Inducing Multipolar Mitosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase essential for the proper execution of mitosis.[1][2] A key component of the Spindle Assembly Checkpoint (SAC), Mps1 ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[2][3][4] The kinase localizes to unattached kinetochores during mitosis, where it initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.[5][6] Given that Mps1 is frequently overexpressed in various human cancers and its levels correlate with poor prognosis, it has emerged as a promising target for anticancer therapies.[2][7][8]

Mps1-IN-1 is a potent and selective small-molecule inhibitor of Mps1 kinase activity.[9][10] By inhibiting Mps1, Mps1-IN-1 effectively abrogates the SAC, causing cells to prematurely exit mitosis, even with misaligned chromosomes.[2][9][10] This leads to severe chromosome mis-segregation and aneuploidy.[6][9]

A particularly compelling application of Mps1-IN-1 is in the selective targeting of cancer cells with centrosome amplification, a common hallmark of tumors. These cells rely on a functional SAC to provide a temporal window to cluster their extra centrosomes, enabling a pseudo-bipolar division that ensures their survival.[9] Inhibition of Mps1 with Mps1-IN-1 removes this checkpoint delay, forcing cells with supernumerary centrosomes into a catastrophic multipolar anaphase, which ultimately leads to mitotic catastrophe and apoptotic cell death.[2][9][10]

Mechanism of Action: Mps1 Signaling in the Spindle Assembly Checkpoint

The diagram below illustrates the central role of Mps1 in the SAC and how Mps1-IN-1 disrupts this critical cell cycle control mechanism.

Mps1_Signaling_Pathway Mps1 Signaling in Spindle Assembly Checkpoint (SAC) cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 Kinase Knl1 Knl1 Mps1->Knl1 P Mad_Bub Mad1/Mad2 & Bub1/BubR1 Complexes Knl1->Mad_Bub Recruits APCC APC/C-Cdc20 Mad_Bub->APCC Inhibits Anaphase Anaphase Onset APCC->Anaphase Triggers Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1

Caption: Mps1 kinase at unattached kinetochores initiates the SAC cascade, inhibiting APC/C-Cdc20 to delay anaphase. Mps1-IN-1 blocks this inhibition.

Quantitative Data

The efficacy of Mps1-IN-1 can be quantified by its half-maximal inhibitory concentration (IC50) across various cancer cell lines and by its direct biological effect on mitotic outcomes.

Table 1: IC50 Values of MPS-1-IN-1 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
A549 Lung Adenocarcinoma 0.29
HCT-116 Colon Carcinoma 0.28
HeLa Cervical Cancer 0.20
U2OS Osteosarcoma 0.23
MDA-MB-231 Breast Cancer 0.32

(Data derived from the Genomics of Drug Sensitivity in Cancer database.[11])

Table 2: Mps1-IN-1 Induces Multipolar Anaphase in Cancer Cells with Extra Centrosomes

Cell Line Condition Treatment Bipolar Anaphase/Telophase (%) Multipolar Anaphase/Telophase (%)
U2OS Extra Centrosomes (Plk4 OE) Vehicle (DMSO) ~90% ~10%
U2OS Extra Centrosomes (Plk4 OE) Mps1-IN-1 ~25% ~75%

(Data are representative values based on studies using U2OS osteosarcoma cells with doxycycline-inducible Plk4 overexpression to induce centrosome amplification.[9][10])

Experimental Protocols

The following protocols provide a framework for inducing and analyzing multipolar mitosis in cancer cells using Mps1-IN-1.

Experimental Workflow Diagram

Experimental_Workflow start Start: Culture Cancer Cells (e.g., U2OS with inducible Plk4) induce Induce Centrosome Amplification (e.g., Add Doxycycline for 48-72h) start->induce treat Treat with Mps1-IN-1 (e.g., 10-25 µM) or Vehicle (DMSO) induce->treat fix Fix & Permeabilize Cells (Formaldehyde & Triton X-100) treat->fix stain Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) fix->stain image Image Acquisition (Fluorescence Microscopy) stain->image quantify Quantify Mitotic Phenotypes (Bipolar vs. Multipolar Anaphase) image->quantify end End: Data Analysis quantify->end

Caption: Workflow for inducing and quantifying multipolar mitosis using Mps1-IN-1 in cells with extra centrosomes.

Protocol 1: Cell Culture and Induction of Multipolar Mitosis

This protocol is adapted for U2OS cells with doxycycline-inducible Plk4 expression to drive centrosome amplification, a model system for studying multipolar mitosis.[9][10]

  • Cell Culture:

    • Culture U2OS-Plk4 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., puromycin) if required.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Induction of Centrosome Amplification:

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 72-96 hours.

    • To induce Plk4 expression and subsequent centrosome amplification, add doxycycline to the culture medium at a final concentration of 1-2 µg/mL.

    • Incubate for 48-72 hours.

  • Mps1-IN-1 Treatment:

    • Prepare a stock solution of Mps1-IN-1 in DMSO (e.g., 10 mM).

    • After the doxycycline induction period, replace the medium with fresh medium containing the desired final concentration of Mps1-IN-1 (e.g., 10-25 µM) or an equivalent volume of DMSO for the vehicle control.

    • Incubate for a period sufficient to allow cells to enter mitosis (e.g., 6-12 hours). The optimal time should be determined empirically.

Protocol 2: Immunofluorescence Staining for Mitotic Spindles and Centrosomes

This protocol allows for the visualization of mitotic structures to quantify multipolar divisions.[12][13][14]

  • Fixation:

    • Gently aspirate the culture medium from the coverslips.

    • Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 12-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize by incubating with 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute primary antibodies in the blocking buffer. Recommended antibodies:

      • Mouse anti-α-tubulin (for mitotic spindles)

      • Rabbit anti-γ-tubulin (for centrosomes)

    • Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 568) in the blocking buffer.

    • Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the DNA.

    • Seal the coverslips with nail polish and allow them to dry. Store at 4°C in the dark until imaging.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of Mps1-IN-1 on cell cycle progression, including mitotic arrest and the generation of aneuploid (sub-G1 or >4N) cell populations.[6][7][15]

  • Cell Preparation:

    • Culture and treat cells with Mps1-IN-1 in a 6-well plate format.

    • Harvest both adherent and floating cells to include any cells that have died and detached.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in ~200 µL of PBS.

    • While vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in a staining buffer containing Propidium Iodide (PI) and RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA content channel to properly resolve the G1 and G2/M peaks.

    • Collect data for at least 10,000 events per sample.

    • Analyze the resulting DNA histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, G2/M) and any polyploid populations.

References

Troubleshooting & Optimization

Mps1-IN-1 Dihydrochloride: A Technical Guide to Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective handling and storage of Mps1-IN-1 dihydrochloride, a selective inhibitor of the monopolar spindle 1 (Mps1) kinase. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A1: There are some variations in storage recommendations from different suppliers. To ensure maximum stability, it is best practice to store the solid powder at -20°C, desiccated.[1][2] While some suppliers suggest storage at room temperature, colder, desiccated conditions will minimize potential degradation from moisture and temperature fluctuations.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in both DMSO and water up to 100 mM.[3] For cell-based assays, DMSO is a common choice.

Q3: How should I store stock solutions of this compound?

A3: The stability of this compound in solution can be a concern, with some sources indicating that solutions are unstable and should be prepared fresh.[4][5] However, for practical laboratory use, stock solutions in DMSO can be stored. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). For a similar compound, Mps1-IN-3, storage at -80°C is recommended for 6 months and at -20°C for 1 month.

Q4: Can I store diluted aqueous solutions of this compound?

A4: It is not recommended to store diluted aqueous solutions for extended periods. These solutions should be prepared fresh from a stock solution for each experiment to ensure potency and consistency.

Q5: What are the signs of this compound degradation?

A5: Degradation can manifest as a decrease in the compound's biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of additional peaks in analytical analyses such as HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution due to improper storage.Prepare fresh solutions for each experiment. If using a stored stock, validate its activity with a positive control. Ensure aliquots are used to avoid freeze-thaw cycles.
Precipitate forms in the solution upon thawing The compound may have a lower solubility at colder temperatures.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.
Reduced or no biological activity The compound may have degraded.Discard the current stock solution and prepare a fresh one from the solid powder. Re-evaluate your storage and handling procedures.
Difficulty dissolving the solid powder The solvent may not be appropriate or the concentration is too high.Confirm the solubility limits in your chosen solvent. Use of a vortex or sonicator can aid dissolution. For aqueous solutions, ensure the pH is compatible with the compound.

Quantitative Data Summary

Storage and Stability Recommendations
Form Solvent Storage Temperature Recommended Duration
Solid PowderN/A-20°C (Desiccated)≥ 4 years[2]
Stock SolutionDMSO-80°CUp to 2 years
Stock SolutionDMSO-20°CUp to 1 year
Working SolutionAqueous BufferN/APrepare fresh for each use
Solubility Data
Solvent Concentration
WaterUp to 100 mM[3]
DMSOUp to 100 mM[3]
DMF50 mg/mL[2]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound in a chosen solvent under specific storage conditions.

1. Materials:

  • This compound powder
  • High-purity solvent (e.g., DMSO, cell culture grade water)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
  • Temperature-controlled storage units (e.g., -20°C and -80°C freezers, incubators)

2. Stock Solution Preparation:

  • Accurately weigh a sufficient amount of this compound powder.
  • Dissolve the powder in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
  • Ensure the compound is fully dissolved by vortexing or brief sonication.

3. Experimental Setup:

  • Aliquot the stock solution into multiple sterile microcentrifuge tubes.
  • Prepare several sets of aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
  • Include a "time zero" sample that will be analyzed immediately.

4. Sample Analysis (Time Course):

  • At designated time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6 months), retrieve one aliquot from each storage condition.
  • Allow the samples to come to room temperature.
  • Analyze the purity of each sample using a validated HPLC method. The method should be able to separate the parent compound from potential degradation products.
  • Quantify the peak area of the parent this compound peak.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the "time zero" sample.
  • A compound is generally considered stable if the purity remains above a certain threshold (e.g., 95%) under the tested conditions.
  • Plot the percentage of remaining compound versus time for each storage condition to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_result Result prep_solid Weigh Solid Mps1-IN-1 prep_dissolve Dissolve in Solvent prep_solid->prep_dissolve prep_aliquot Aliquot into Tubes prep_dissolve->prep_aliquot storage_rt Room Temp prep_aliquot->storage_rt storage_4c 4°C prep_aliquot->storage_4c storage_neg20c -20°C prep_aliquot->storage_neg20c storage_neg80c -80°C prep_aliquot->storage_neg80c analysis_hplc HPLC Analysis at Time Points storage_rt->analysis_hplc storage_4c->analysis_hplc storage_neg20c->analysis_hplc storage_neg80c->analysis_hplc analysis_data Data Analysis & Comparison analysis_hplc->analysis_data result_stability Determine Stability Profile analysis_data->result_stability

Caption: Workflow for Assessing Mps1-IN-1 Solution Stability.

mps1_pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol cluster_outcome Cell Cycle Progression Mps1 Mps1 Kinase Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation of APC_C APC/C Anaphase Anaphase APC_C->Anaphase triggers Cdc20 Cdc20 Cdc20->MCC MCC->APC_C inhibits Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

References

Optimizing Mps1-IN-1 concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Mps1 kinase inhibitor, Mps1-IN-1. Our goal is to help you optimize your experimental conditions to achieve potent Mps1 inhibition while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mps1-IN-1?

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Mps1 kinase activity is essential for the recruitment of checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores during mitosis.[3][4][5] By inhibiting Mps1, Mps1-IN-1 prevents the establishment of a functional SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, aneuploidy and cell death.[3][6]

Q2: What is the recommended concentration range for Mps1-IN-1 in cell-based assays?

The effective concentration of Mps1-IN-1 can vary depending on the cell line and experimental goals.

  • For SAC inhibition: Concentrations in the low micromolar range are typically effective. For example, in U2OS cells, a dose-dependent decrease in the time spent in mitosis is observed, with nearly all cells entering anaphase within 20 minutes at a concentration of 10 µM.[3]

  • For cytotoxicity: Higher concentrations are generally required to induce significant cell death. In HCT116 cells, cytotoxic effects are observed at concentrations of 5–10 µM after 96 hours of treatment.[3]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: What are the known off-target effects of Mps1-IN-1?

Mps1-IN-1 is a highly selective inhibitor. It has been tested against a large panel of kinases and shows greater than 1000-fold selectivity for Mps1 over most of them. However, some activity against ALK and Ltk kinases has been noted.

Q4: How stable is Mps1-IN-1 in solution?

Solutions of Mps1-IN-1 are known to be unstable. It is strongly recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes. If you prepare a stock solution, it should be used promptly.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death at expected effective concentrations. Cell line is particularly sensitive to Mps1 inhibition.Perform a dose-response curve starting from a lower concentration (e.g., 100 nM) to determine the EC50 for your specific cell line.
Off-target toxicity.Although Mps1-IN-1 is highly selective, consider using a structurally different Mps1 inhibitor as a control to confirm that the observed phenotype is due to Mps1 inhibition.
Compound degradation.Prepare fresh Mps1-IN-1 solutions for each experiment.[1]
No observable effect on the spindle assembly checkpoint (e.g., no change in mitotic timing). Insufficient concentration of Mps1-IN-1.Increase the concentration of Mps1-IN-1. A dose-response experiment is recommended. For some cell lines, concentrations up to 10 µM may be necessary.[3]
Inactive compound.Ensure the Mps1-IN-1 is from a reputable source and has been stored correctly. Prepare fresh solutions.
Variability in experimental results. Inconsistent Mps1-IN-1 concentration due to solution instability.Always prepare fresh solutions of Mps1-IN-1 immediately before use.[1]
Differences in cell cycle synchronization.Ensure a consistent and effective cell synchronization protocol is used across all experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of Mps1-IN-1

ParameterValueReference
IC50367 nM[1]
Kd27 nM[1]

Table 2: Cellular Activity of Mps1-IN-1 in HCT116 Cells

ConcentrationEffectIncubation TimeReference
5-10 µMReduced proliferative capacity to 33% of control96 hours[3]
5-10 µMSevere loss of cell viability and clonal survivalNot specified[3]

Experimental Protocols

Protocol 1: Determination of IC50 for Mps1-IN-1 Inhibition of Cell Proliferation

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 2x stock solution of Mps1-IN-1 at various concentrations in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest Mps1-IN-1 concentration.

  • Treatment: Add an equal volume of the 2x Mps1-IN-1 stock solutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability against the logarithm of the Mps1-IN-1 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Analysis of Mitotic Timing by Live-Cell Imaging

  • Cell Seeding and Transfection: Seed cells (e.g., U2OS) in a glass-bottom dish suitable for live-cell imaging. If necessary, transfect the cells with a fluorescently-tagged histone (e.g., H2B-GFP) to visualize chromosomes.

  • Compound Preparation: Prepare a stock solution of Mps1-IN-1 at the desired final concentration in imaging medium.

  • Treatment: Just before imaging, replace the culture medium with the imaging medium containing Mps1-IN-1 or a vehicle control.

  • Live-Cell Imaging: Place the dish on a temperature- and CO2-controlled microscope stage. Acquire time-lapse images at regular intervals (e.g., every 5 minutes) for several hours to capture cells entering and exiting mitosis.

  • Data Analysis: Analyze the time-lapse movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for a statistically significant number of cells in both the treated and control groups.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 Recruits & Activates Cdc20 Cdc20 Mad1_Mad2->Cdc20 Inhibits Bub1 Bub1 Bub1->Cdc20 Inhibits APC_C APC/C Cdc20->APC_C Activates Securin Securin APC_C->Securin Degrades Separase Separase Securin->Separase Inhibits Anaphase Anaphase Onset Separase->Anaphase Triggers Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits

Caption: Mps1 Signaling Pathway and the effect of Mps1-IN-1.

Experimental_Workflow_IC50 start Start seed Seed cells in 96-well plate start->seed prepare Prepare serial dilutions of Mps1-IN-1 seed->prepare treat Add Mps1-IN-1 to cells prepare->treat incubate Incubate for 72-96 hours treat->incubate assay Perform cell viability assay incubate->assay analyze Analyze data and calculate IC50 assay->analyze end End analyze->end

References

Technical Support Center: Acquired Resistance to Mps1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Monopolar Spindle 1 (Mps1) inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to Mps1 inhibitors?

A1: The most frequently documented mechanism of acquired resistance is the acquisition of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[1][2][3][4] These mutations can sterically hinder the binding of the inhibitor without significantly affecting the kinase's catalytic activity.[1][2][5]

Q2: Which specific mutations in Mps1 are known to confer resistance?

A2: Several point mutations have been identified. The most studied are substitutions at the Cysteine-604 residue, such as C604Y and C604W.[5][6][7][8] Other identified mutations include I531M and S611G.[1] These mutations are located in the kinase hinge or ATP-binding pocket.[7][8]

Q3: Does resistance to one Mps1 inhibitor mean the cells will be resistant to all Mps1 inhibitors?

A3: Not necessarily. Cross-resistance is limited and depends on the specific mutation and the chemical scaffold of the inhibitor.[2][3][4] For example, the C604Y mutation confers significant resistance to NMS-P715 and its derivative Cpd-5, but cells remain sensitive to reversine.[5][6][7] This suggests that using inhibitors with different scaffolds could be a strategy to overcome resistance.[2][3]

Q4: Can resistance arise from mechanisms other than direct mutations in Mps1?

A4: While mutations are the primary focus of current research, other general mechanisms of drug resistance in cancer could potentially play a role. These include the upregulation of alternative signaling pathways (e.g., other mitotic kinases like Aurora A/B) or the action of drug-efflux pumps.[1][9] Additionally, upregulation of anti-apoptotic proteins from families like IAPs and Bcl-2 is a common mechanism for evading drug-induced cell death.[10][11]

Q5: Are Mps1 resistance mutations pre-existing in tumors or do they arise during treatment?

A5: Studies have shown that mutations conferring resistance to Mps1 inhibitors can pre-exist at low frequencies in both cancer cell lines and primary tumor specimens, even before treatment has started.[1] This suggests that resistance can emerge from the selection and expansion of these pre-existing clones under the pressure of inhibitor treatment.

Troubleshooting Guides

Problem 1: Decreased inhibitor efficacy in a long-term culture.

Your cancer cell line, which was initially sensitive to an Mps1 inhibitor, now shows reduced response (e.g., higher IC50, failure to undergo mitotic arrest).

Possible Cause Suggested Troubleshooting Step
Acquired Mutation in Mps1 1. Isolate genomic DNA or RNA from the resistant cell population. 2. Perform Sanger or next-generation sequencing of the Mps1 kinase domain (exons covering residues ~519-808) to identify mutations. 3. Compare the sequence to the parental, sensitive cell line.
Drug Instability 1. Verify the storage conditions and age of your inhibitor stock solution. 2. Prepare a fresh dilution of the inhibitor from a new powder stock. 3. Confirm the inhibitor's activity in the parental sensitive cell line as a positive control.
Bypass Pathway Activation 1. Perform Western blot analysis on lysates from both sensitive and resistant cells. 2. Probe for key mitotic proteins whose upregulation could compensate for Mps1 inhibition, such as Aurora A, Aurora B, and Plk1.[9][12]
Upregulation of Anti-Apoptotic Proteins 1. Analyze the expression levels of anti-apoptotic proteins (e.g., Bcl-2, XIAP) via Western blot or qRT-PCR in both sensitive and resistant cells.[11]

Problem 2: Inconsistent results in Mps1 kinase activity assays.

Your in vitro kinase assay shows variable inhibition with the same compound concentration.

Possible Cause Suggested Troubleshooting Step
Recombinant Protein Quality 1. Check the purity and integrity of your recombinant Mps1 protein using SDS-PAGE and Coomassie staining. 2. Ensure the protein has not undergone multiple freeze-thaw cycles. 3. Confirm the catalytic activity of the wild-type enzyme before starting inhibition assays.
Assay Buffer Components 1. Confirm that the ATP concentration in your assay is appropriate. High ATP levels can lead to competitive displacement of the inhibitor. 2. Ensure all buffer components (e.g., MgCl₂, TCEP) are at their optimal concentrations.[8]
Substrate Issues 1. Verify the purity and concentration of your substrate (e.g., myelin basic protein, KNL1 peptide).[8] 2. If using a peptide substrate, ensure it has the correct sequence and phosphorylation sites.

Quantitative Data on Mps1 Inhibitor Resistance

The following tables summarize the impact of key Mps1 mutations on the efficacy of different inhibitors, as measured by the half-maximal inhibitory concentration (IC50) and dissociation constant (KD).

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Mps1 Variant Cpd-5 NMS-P715
Wild-Type (WT)9.2 ± 1.6139 ± 16
C604Y Mutant170 ± 303016 ± 534
C604W Mutant19 ± 1900 ± 55
Data sourced from fluorescence polarization-based kinase assays. A higher IC50 value indicates greater resistance.[8]

Table 2: Binding Affinity (KD, nM)

Mps1 Variant Cpd-5 NMS-P715 Reversine
Wild-Type (WT)1.6 ± 0.24.7 ± 2.5Not specified
C604Y Mutant471 ± 501764 ± 204Not specified
Data sourced from microscale thermophoresis (MST) experiments. A higher KD value indicates weaker binding and greater resistance.[13]

Experimental Protocols

Protocol 1: Generation of Mps1 Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to an Mps1 inhibitor.[1][3]

  • Initial Culture: Seed a human cancer cell line known to be sensitive to Mps1 inhibitors (e.g., HCT116, U2OS) at a low density.[1][3]

  • Dose Escalation:

    • Begin by treating the cells with the Mps1 inhibitor at a concentration equal to its IC50.

    • Culture the cells until the population recovers and resumes proliferation.

    • Once the cells are stably growing, gradually increase the inhibitor concentration in a stepwise manner. For example, HCT116 cells were cultured for 10 days in 0.8 µmol/L of AZ3146 (the GI50), then the concentration was increased to 2 µmol/L for 3 weeks.[1]

  • Clonal Isolation: After several weeks of culture under high-dose inhibitor pressure, surviving cells will form distinct colonies. Isolate these individual colonies using cloning cylinders or by limiting dilution.

  • Expansion and Verification: Expand each isolated clone into a stable cell line, maintaining the selective pressure of the inhibitor.

  • Resistance Confirmation: Confirm the resistant phenotype by performing a cell viability assay (e.g., CellTiter-Glo®, crystal violet staining) and comparing the IC50 of the new cell lines to the parental line.[4]

Protocol 2: In Vitro Mps1 Kinase Assay (Fluorescence-Based)

This protocol outlines a specific and quantifiable assay to measure Mps1 kinase activity and its inhibition.[8][14]

  • Reagents and Buffers:

    • Recombinant full-length GST-Mps1 (wild-type or mutant).

    • Fluorescently labeled substrate peptide (e.g., TMR-KNL1).[8]

    • Phospho-binding complex (e.g., Bub1/Bub3 complex, which binds phosphorylated KNL1).[8]

    • Kinase reaction buffer: 20 mM HEPES/NaOH pH 7.4, 1 mM ATP, 4 mM MgCl₂, 200 µM TCEP, 0.05% Tween 20.[8][14]

  • Assay Procedure:

    • Prepare a reaction mixture in a 384-well plate containing the fluorescent substrate peptide (e.g., 20 nM TMR-KNL1) and the recombinant Mps1 enzyme (e.g., 5-10 nM GST-Mps1) in the kinase reaction buffer.

    • Add the Mps1 inhibitor at various concentrations (e.g., a serial dilution). Include a DMSO-only control.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection:

    • Add the phospho-binding complex (e.g., 200 nM Bub1/Bub3) to the wells. This complex will bind specifically to the phosphorylated substrate.

    • Incubate at room temperature to allow binding to reach equilibrium.

    • Measure the fluorescence polarization (FP) using a plate reader (e.g., excitation at 540 nm, emission at 590 nm).[8][14]

  • Data Analysis: The binding of the larger Bub1/Bub3 complex to the small fluorescent peptide causes a significant increase in FP. The degree of inhibition is inversely proportional to the FP signal. Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Diagram 1: Mps1's Role in the Spindle Assembly Checkpoint (SAC)

SAC_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm AuroraB Aurora B Hec1 Hec1 AuroraB->Hec1 Phosphorylates Mps1_inactive Mps1 (Inactive) Hec1->Mps1_inactive Recruits Mps1_active Mps1 (Active) Mps1_inactive->Mps1_active Activates Mad1_Mad2 Mad1-Mad2 Complex Mps1_active->Mad1_Mad2 Activates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Prevents Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1_active Blocks

Caption: Mps1 signaling cascade in the Spindle Assembly Checkpoint (SAC).

Diagram 2: Workflow for Identifying Resistance Mechanisms

Resistance_Workflow Start Sensitive Cancer Cell Line Culture Culture with increasing doses of Mps1 Inhibitor Start->Culture Isolate Isolate Resistant Colonies Culture->Isolate Confirm Confirm Resistance (e.g., IC50 Assay) Isolate->Confirm Confirm->Culture Not Resistant ResistantLine Validated Resistant Cell Line Confirm->ResistantLine  Resistant Analysis Mechanism Analysis ResistantLine->Analysis Sequencing Sequence Mps1 Kinase Domain Analysis->Sequencing WesternBlot Western Blot for Bypass Pathways Analysis->WesternBlot Mutation Mutation Identified Sequencing->Mutation Yes NoMutation No Mutation Found Sequencing->NoMutation No

Caption: Experimental workflow for generating and analyzing resistant cell lines.

Diagram 3: Troubleshooting Logic for Mps1 Inhibitor Resistance

Troubleshooting_Tree Start Cells show resistance to Mps1 inhibitor CheckMutation Sequence Mps1 Kinase Domain Start->CheckMutation MutationFound Mutation is the likely cause of resistance. Consider alternate scaffold inhibitor. CheckMutation->MutationFound Mutation Found CheckBypass Analyze expression of other mitotic kinases (e.g., Aurora A/B) CheckMutation->CheckBypass No Mutation Found BypassActive Bypass pathway activation is a likely mechanism. Consider dual inhibition. CheckBypass->BypassActive Upregulation Detected Other Investigate other mechanisms: - Drug efflux pumps - Upregulation of anti-apoptotic proteins CheckBypass->Other No Change Detected

Caption: Decision tree for troubleshooting acquired Mps1 inhibitor resistance.

References

Mps1-IN-1 moderate potency in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mps1-IN-1 in cellular assays.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments with Mps1-IN-1.

Q1: Why am I observing inconsistent or weaker than expected phenotypic effects in my cellular assay?

A1: Several factors can contribute to this issue:

  • Moderate Potency: Mps1-IN-1 has moderate cellular potency, with activity typically observed in the 1-10 µM range.[1] Ensure you are using a concentration within this effective range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.

  • Compound Stability: Solutions of Mps1-IN-1 can be unstable.[2] It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged aliquots to avoid degradation.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to Mps1-IN-1. The IC50 values can differ between cell types.

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent activity of the inhibitor.

Q2: I am seeing off-target effects at higher concentrations. How can I confirm my phenotype is due to Mps1 inhibition?

A2: Given that high concentrations (e.g., 10 µM) may lead to off-target effects, it is crucial to include proper controls.[1]

  • Use an Inhibitor-Resistant Mutant: A key validation experiment is to use a cell line expressing a mutant Mps1 that is resistant to Mps1-IN-1.[3] If the observed phenotype is rescued in the mutant cell line, it strongly suggests the effect is on-target.

  • Use an Inactive Analog: An inactive analog of Mps1-IN-1, if available, can serve as a negative control.

  • Use an Alternative Inhibitor: Comparing the phenotype with that of another Mps1 inhibitor with a different chemical scaffold can help confirm that the observed effect is due to Mps1 inhibition.[1] More potent and selective Mps1 inhibitors have been developed since Mps1-IN-1.[1][4]

Q3: My Mps1-IN-1 is precipitating in the cell culture medium. What can I do?

A3: Mps1-IN-1 has limited aqueous solubility.

  • Prepare a High-Concentration Stock in DMSO: Dissolve Mps1-IN-1 in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM).[5]

  • Serial Dilutions: Perform serial dilutions of your stock in cell culture medium to achieve the desired final concentration. Ensure thorough mixing after each dilution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What is the mechanism of action of Mps1-IN-1?

A4: Mps1-IN-1 is an ATP-competitive inhibitor of the Mps1 (also known as TTK) kinase.[2][6] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cell cycle checkpoint that ensures proper chromosome segregation.[7][8][9] By inhibiting Mps1, Mps1-IN-1 disrupts the recruitment of essential SAC proteins like Mad2 to unattached kinetochores, leading to a weakened checkpoint, premature exit from mitosis, and ultimately, aneuploidy and cell death.[5][6][10]

Data Presentation

Table 1: Potency of Mps1-IN-1

ParameterValueAssay TypeNotes
IC50 367 nMIn vitro kinase assayPerformed with 1 µM ATP.[6]
Kd 27 nMIn vitro binding assay[2][3]
Cellular Activity Range 1 - 10 µMCellular assaysEffective concentration range for inhibiting Mps1-dependent activities in cells.[1][3]

Table 2: Selectivity of Mps1-IN-1

KinasePotency (Ki or KD)Notes
Mps1 (TTK) 27 nM (Ki)Primary target.[1]
ALK 21 nM (Ki)Significant off-target.[1]
LTK 29 nM (Ki)Significant off-target.[1]
ERK2 900 nM (Ki)Weaker off-target.[1]
PYK2 280 nM (Ki)Weaker off-target.[1]
FAK 440 nM (Ki)Weaker off-target.[1]
IGF1R 750 nM (Ki)Weaker off-target.[1]
INSR 470 nM (Ki)Weaker off-target.[1]
Selectivity>1000-fold against a panel of 352 kinasesWith the major exceptions of ALK and Ltk.[6]

Experimental Protocols

Protocol 1: General Cell-Based Assay for Mps1 Inhibition

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Mps1-IN-1 in 100% DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.3, 1.0, 3.0, and 10 µM).[1]

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the different concentrations of Mps1-IN-1.

    • Include a DMSO-only control (at the same final concentration as the highest Mps1-IN-1 treatment).

  • Incubation: Incubate the cells for a period appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Analysis: Analyze the cellular phenotype of interest. This could include:

    • Immunofluorescence: To observe effects on the mitotic spindle or recruitment of checkpoint proteins like Mad2.

    • Western Blotting: To assess the phosphorylation status of Mps1 substrates.

    • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the IC50 for cell growth inhibition.

    • Flow Cytometry: For cell cycle analysis.

Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 recruits APC_C APC/C Mad1_Mad2->APC_C inhibits Mitotic_Arrest Mitotic Arrest Mad1_Mad2->Mitotic_Arrest Mps1 Mps1 Kinase Mps1->Knl1 P Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Anaphase Anaphase Progression APC_C->Anaphase

Caption: Mps1 signaling at unattached kinetochores.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture compound_prep 2. Mps1-IN-1 Preparation (Stock & Dilutions) cell_culture->compound_prep treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation analysis 5. Phenotypic Analysis incubation->analysis end End analysis->end

Caption: General experimental workflow for Mps1-IN-1.

Troubleshooting_Logic start Inconsistent/Weak Effect? check_conc Check Concentration (1-10 µM) start->check_conc Yes off_target Suspect Off-Target Effects? start->off_target No fresh_sol Prepare Fresh Solution check_conc->fresh_sol optimize_assay Optimize Assay Conditions (Density, Time) fresh_sol->optimize_assay controls Use Controls: - Resistant Mutant - Inactive Analog - Alt. Inhibitor off_target->controls Yes precipitation Compound Precipitation? off_target->precipitation No dmso_stock Use DMSO Stock & Serial Dilution precipitation->dmso_stock Yes

Caption: Troubleshooting logic for Mps1-IN-1 experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mps1-IN-1, with a specific focus on its application in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Mps1-IN-1 not recommended for in vivo experiments?

A1: Mps1-IN-1 is not recommended for in vivo experiments due to a combination of factors that compromise its efficacy and lead to unreliable results.[1] These include:

  • Moderate Potency: Mps1-IN-1 exhibits only moderate biochemical and cellular potency, requiring high concentrations (3-10 µM) to achieve a cellular effect.[1] Such high doses can lead to off-target effects and potential toxicity.

  • Lack of Pharmacokinetic Data: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic (PK) profile of Mps1-IN-1 from its primary reference.[1] This absence of data makes it impossible to design rational in vivo studies with appropriate dosing and scheduling.

  • Potential for Off-Target Effects: While relatively selective, at the high concentrations needed for cellular activity, the risk of Mps1-IN-1 interacting with unintended targets increases.[1] It shows high affinity for ALK and LTK kinases, which could confound experimental results.[2][3]

  • Toxicity Concerns: The main limitation for the application of Mps1 inhibitors in vivo has been toxicity in the gut and bone marrow, which restricts the usable dosage.[4] While this is a general concern for Mps1 inhibitors, the need for high concentrations of Mps1-IN-1 exacerbates this issue.

Mps1-IN-1 Properties Summary

For researchers considering Mps1-IN-1 for in vitro studies or seeking to understand its limitations, the following table summarizes its key quantitative data.

PropertyValueSource(s)
Mps1 IC50 367 nM[2][3][5][6]
Mps1 Kd 27 nM[3][6]
Cellular Activity Range 1-10 µM[1]
Selectivity >1000-fold against a panel of 352 kinases (with exceptions)[2][5]
Off-Targets (Kd) ALK (21 nM), LTK (29 nM)[1][3]
Solubility DMSO: ≥ 39 mg/mL; Water: 100 mM (as dihydrochloride salt)[3][5]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical flow of reasoning for why Mps1-IN-1 is not recommended for in vivo studies, highlighting the key limiting factors.

Mps1_In_Vivo_Limitations Potency Moderate Potency (IC50 = 367 nM) (Cellular: 3-10 µM) HighDose Requirement for High Doses Potency->HighDose PK Lack of ADME/PK Data Unreliable Unreliable Dosing & Exposure PK->Unreliable Selectivity Off-Target Activity (ALK, LTK) Confounding Confounding Results Selectivity->Confounding Toxicity Potential for Toxicity HighDose->Toxicity NotRecommended Not Recommended for In Vivo Use Toxicity->NotRecommended Unreliable->NotRecommended Confounding->NotRecommended

Figure 1. Key factors limiting the use of Mps1-IN-1 in in vivo experiments.

Experimental Protocols

Note on In Vivo Protocols for Mps1-IN-1:

Due to the reasons outlined above, established and validated in vivo experimental protocols for Mps1-IN-1 are not available in the scientific literature. The lack of pharmacokinetic data prevents the rational design of such studies.

Alternative Mps1 Inhibitors for In Vivo Research:

For researchers planning in vivo studies targeting Mps1, it is highly recommended to consider more recently developed and potent inhibitors with characterized pharmacokinetic properties. Several advanced Mps1 inhibitors have been described in the literature that are better suited for in vivo interrogation of Mps1 function.[1] Examples of such compounds that have progressed to clinical trials include S-81694, CFI-401870, and NMS-P715.[7][8]

When selecting an alternative inhibitor, it is crucial to consult the relevant literature for detailed in vivo protocols, including information on formulation, dosing, administration routes, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Troubleshooting

Q2: I have already performed some pilot in vivo experiments with Mps1-IN-1 and the results are inconsistent. What should I do?

A2: Inconsistent results are expected given the limitations of Mps1-IN-1. It is advisable to halt further in vivo experiments with this compound. The observed inconsistencies are likely due to poor bioavailability, rapid metabolism, or off-target effects. We recommend exploring alternative, more potent, and in vivo-validated Mps1 inhibitors for your research.

Q3: Can I use Mps1-IN-1 for ex vivo studies on tissues isolated from animals?

A3: Using Mps1-IN-1 for ex vivo studies is more feasible than in vivo experiments as the complexities of drug metabolism and distribution are bypassed. However, it is still crucial to use appropriate controls, such as a structurally distinct Mps1 inhibitor, to ensure that the observed effects are due to Mps1 inhibition and not off-target activities. Be mindful of the required high concentrations and potential for non-specific effects.

References

Interpreting results from high concentrations of Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mps1-IN-1, a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Special attention is given to interpreting results obtained at high concentrations of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Mps1-IN-1?

A1: Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[1][2] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][3] By inhibiting Mps1, Mps1-IN-1 disrupts the SAC, leading to premature entry into anaphase, even in the presence of unattached kinetochores. This results in significant chromosome missegregation and the formation of aneuploid cells.[4][5]

Q2: What are the expected cellular phenotypes after treatment with Mps1-IN-1?

A2: Treatment of cells with Mps1-IN-1 is expected to induce a range of mitotic defects. Key phenotypes include:

  • Disruption of Mad2 recruitment to kinetochores: Mps1 is required for the localization of the SAC protein Mad2 to unattached kinetochores.[3][4][6][7]

  • Premature mitotic exit: Inhibition of the SAC leads to an override of the mitotic checkpoint, causing cells to exit mitosis prematurely.[4][5]

  • Chromosome missegregation and aneuploidy: The premature separation of sister chromatids results in daughter cells with an abnormal number of chromosomes.[4]

  • Increased frequency of multipolar mitosis: In some cancer cell lines, such as U2OS which may have extra centrosomes, Mps1 inhibition can lead to catastrophic multipolar mitoses.[4][6][7]

  • Decreased cell viability and proliferation: The severe chromosomal abnormalities induced by Mps1-IN-1 ultimately lead to a reduction in cell viability and proliferative capacity.[4]

Q3: Why are the effective cellular concentrations of Mps1-IN-1 (1-10 µM) much higher than its biochemical IC50 (367 nM)?

A3: The discrepancy between the biochemical IC50 and the effective cellular concentration is a common observation for many kinase inhibitors. Several factors can contribute to this difference:

  • Cellular ATP concentrations: Mps1-IN-1 is an ATP-competitive inhibitor. The concentration of ATP within a cell is significantly higher than the concentration used in many in vitro kinase assays, requiring higher concentrations of the inhibitor to achieve a similar level of target engagement.

  • Cell permeability and efflux: The inhibitor must cross the cell membrane to reach its intracellular target. The net intracellular concentration can be influenced by the rate of uptake and active removal by efflux pumps.

  • Off-target effects: At higher concentrations, the likelihood of Mps1-IN-1 inhibiting other kinases or interacting with other cellular components increases.[8] While it is highly selective, it is known to also inhibit ALK and Ltk kinases.[4][7]

Q4: How can I confirm that the observed phenotype is due to Mps1 inhibition and not off-target effects, especially at high concentrations?

A4: To validate the specificity of your observations, consider the following control experiments:

  • Use a structurally different Mps1 inhibitor: Comparing the effects of Mps1-IN-1 with another Mps1 inhibitor that has a different chemical scaffold can help confirm that the phenotype is due to on-target Mps1 inhibition.[8]

  • Rescue experiment with a resistant Mps1 mutant: Expressing a version of Mps1 that is mutated to be resistant to Mps1-IN-1 (e.g., Mps1 M602Q) should rescue the observed phenotype if it is an on-target effect.[4]

  • Dose-response analysis: A clear dose-dependent effect on the phenotype of interest can provide evidence for a specific interaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable mitotic defects at expected concentrations (e.g., 5-10 µM). 1. Compound inactivity: The Mps1-IN-1 may have degraded.1. Prepare fresh stock solutions. Mps1-IN-1 solutions can be unstable.[2] Purchase new compound if necessary.
2. Cell line resistance: The cell line may be intrinsically resistant or have highly active drug efflux pumps.2. Test a different cell line known to be sensitive to Mps1 inhibition (e.g., HCT116, U2OS).[4]
High levels of cell death observed even at low concentrations. 1. Off-target toxicity: The cell line may be particularly sensitive to off-target effects of Mps1-IN-1.1. Perform a dose-response curve to determine the optimal concentration.
2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%).
Inconsistent results between experiments. 1. Variability in cell cycle synchronization: If cells are not at a similar stage of the cell cycle, the response to a cell cycle-specific inhibitor will vary.1. Implement a robust cell synchronization protocol (e.g., thymidine block).
2. Inconsistent inhibitor concentration: Errors in dilution or degradation of the inhibitor.2. Prepare fresh dilutions for each experiment from a reliable stock.
Observed phenotype does not match published data. 1. Differences in experimental conditions: Cell line, passage number, media, and incubation time can all influence the outcome.1. Carefully review and align your experimental protocol with published methods.
2. Potential off-target effect is dominant in your cell line. 2. Refer to the validation strategies in FAQ Q4 to confirm on-target activity.

Quantitative Data Summary

Parameter Mps1-IN-1 Reference
Biochemical IC50 367 nM[1][2][4][6]
Binding Affinity (Kd) 27 nM[1][2]
Effective Cellular Concentration 1 - 10 µM[3][4][8]

Key Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of Mps1-IN-1 (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO).

  • Incubate for a predetermined period (e.g., 72 or 96 hours).[4]

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of viable cells.

2. Colony Formation Assay

  • Seed a low number of cells (e.g., 500-1000) in a 6-well plate.

  • Allow cells to adhere overnight.

  • Treat with Mps1-IN-1 or vehicle control for 24 hours.

  • Remove the treatment and wash the cells with PBS.

  • Add fresh media and allow colonies to form over 10-14 days, changing the media every 3-4 days.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies in each well.

3. Immunofluorescence for Mad2 Localization

  • Grow cells on coverslips.

  • Treat with a microtubule-depolymerizing agent (e.g., nocodazole) to activate the SAC, along with Mps1-IN-1 or a vehicle control, for a specified time.[3]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against Mad2.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on slides with a DAPI-containing mounting medium.

  • Image the cells using a fluorescence microscope and quantify the kinetochore localization of Mad2.

Visualizations

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1_active Active Mps1 Mad1 Mad1 Mps1_active->Mad1 Recruits & Activates Mad2_open Mad2 (Open) Mad1->Mad2_open Binds Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Conformational Change APC_C APC/C Mad2_closed->APC_C Inhibits Mps1_inactive Inactive Mps1 Mps1_inactive->Mps1_active Mitotic Cues Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1_active Inhibition Anaphase Anaphase APC_C->Anaphase Triggers

Caption: Mps1 signaling at the spindle assembly checkpoint and its inhibition by Mps1-IN-1.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with Mps1-IN-1 (and controls) start->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay incubation->viability microscopy Immunofluorescence (e.g., Mad2, Tubulin) incubation->microscopy flow Flow Cytometry (Cell Cycle Analysis) incubation->flow analysis Data Analysis and Interpretation viability->analysis microscopy->analysis flow->analysis

Caption: A typical experimental workflow for characterizing the effects of Mps1-IN-1.

Troubleshooting_Logic start Unexpected Result with High [Mps1-IN-1] question Is the phenotype consistent with Mps1 inhibition? start->question on_target Likely On-Target Effect (Potentially exaggerated at high concentration) question->on_target Yes off_target Suspect Off-Target Effect question->off_target No yes Yes no No validation Perform Validation Experiments: - Structurally different Mps1 inhibitor - Rescue with resistant mutant - RNAi knockdown on_target->validation Confirm Specificity off_target->validation

Caption: A logical flowchart for troubleshooting unexpected results with high concentrations of Mps1-IN-1.

References

Heterogeneous response of cell lines to Mps1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering heterogeneous responses of cell lines to Mps1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do different cell lines show varied sensitivity to the same Mps1 inhibitor?

A1: The heterogeneous response of cell lines to Mps1 inhibitors can be attributed to several factors:

  • Genetic Background: The intrinsic genetic makeup of a cell line, including the status of tumor suppressor genes (e.g., p53) and oncogenes, can influence its dependence on the spindle assembly checkpoint (SAC), and therefore its sensitivity to Mps1 inhibition.[1]

  • Mps1 Expression Levels: Overexpression of Mps1 has been observed in various tumors and can correlate with sensitivity to its inhibition.[2][3]

  • Acquired Resistance: Prolonged exposure to Mps1 inhibitors can lead to the selection of resistant clones. This resistance is often caused by point mutations in the ATP-binding pocket of the Mps1 kinase domain, which prevent the inhibitor from binding effectively.[4][5][6][7][8]

  • Expression of other Cellular Factors: The expression level of proteins like CDC20, a key activator of the anaphase-promoting complex (APC/C), can significantly influence a cell line's sensitivity to Mps1 inhibitors. High CDC20 expression has been linked to increased sensitivity.[9][10][11]

  • Aneuploidy: Aneuploid cancer cells have been shown to be preferentially sensitive to the long-term effects of SAC inhibition.[1][9]

Q2: My cells are not arresting in mitosis after treatment with an Mps1 inhibitor. What could be the reason?

A2: Mps1 inhibitors are designed to abrogate the spindle assembly checkpoint, leading to a premature exit from mitosis, not a mitotic arrest.[12][13][14] If you are expecting a mitotic block, you may be misinterpreting the inhibitor's mechanism of action. Treatment with an Mps1 inhibitor in combination with a microtubule-depolymerizing agent like nocodazole should lead to a "mitotic breakthrough" where cells exit mitosis despite the presence of unattached kinetochores.[13][14]

Q3: I am observing unexpected or off-target effects. How can I confirm my inhibitor is specific for Mps1?

A3: It is crucial to validate the specificity of your Mps1 inhibitor. Here are some strategies:

  • Use Multiple Inhibitors: Employing two or more structurally different Mps1 inhibitors that produce the same phenotype can increase confidence that the observed effect is on-target.[12]

  • Western Blot Analysis: Assess the phosphorylation status of known Mps1 substrates. A potent and specific Mps1 inhibitor should reduce the phosphorylation of these substrates. For instance, you can monitor the autophosphorylation of Mps1 itself or the phosphorylation of its downstream targets.[15]

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a wild-type or a drug-resistant mutant of Mps1. If the phenotype is rescued by the resistant mutant but not the wild-type, it strongly suggests the effect is on-target.

  • Kinase Profiling: If available, utilize commercial kinase profiling services to test the activity of your inhibitor against a broad panel of kinases to identify potential off-target activities.[12]

Q4: Can mutations in Mps1 confer resistance to all Mps1 inhibitors?

A4: Not necessarily. Studies have shown that specific point mutations in the Mps1 kinase domain can confer resistance to certain inhibitors while remaining sensitive to others with different chemical scaffolds.[4][5][7] This phenomenon of limited cross-resistance suggests that combination therapies or alternating inhibitor treatments could be a strategy to overcome acquired resistance.[4][5]

Troubleshooting Guides

Problem 1: No or Weak Phenotype Observed
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines.
Inhibitor Instability Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
Low Mps1 Expression in Cell Line Verify Mps1 expression levels in your cell line of interest via Western blot or qPCR.
Cell Line is Intrinsically Resistant Consider testing a panel of cell lines to find a sensitive model. Investigate the genetic background and potential resistance mechanisms of your current cell line.
Rapid Drug Efflux Some cell lines express high levels of multidrug resistance transporters. You can test for this by co-treating with an inhibitor of these transporters.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform number of cells are seeded in each well or dish.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
Inhibitor Not Evenly Distributed Mix the inhibitor thoroughly in the media before adding it to the cells.
Cell Cycle Asynchrony For some experiments, synchronizing the cells before inhibitor treatment can reduce variability.

Data Presentation

Table 1: IC50 Values of Various Mps1 Inhibitors in Different Cancer Cell Lines

InhibitorHCT-116 (Colon)DLD-1 (Colon)U2OS (Osteosarcoma)Reference
NMS-P715 >150 nM>150 nM>150 nM[4]
MPI-0479605 ~63-153 nM~63-153 nM~63-153 nM[4]
Reversine ~63-153 nM~63-153 nM~63-153 nM[4]
Mps1-IN-1 IC50 of 367 nM--[12]
Mps1-IN-2 IC50 of 145 nM--[12]
CCT271850 IC50 of 0.067 µM (SAC abrogation)--[15]
BAY 1161909 <10 nmol/L--[14]
BAY 1217389 <10 nmol/L--[14]

Table 2: Effect of Mps1 Mutations on Inhibitor Sensitivity (IC50 Values)

Mps1 MutantCpd-5NMS-P715
Wild-Type 9.2 ± 1.6 nM139 ± 16 nM
C604Y 170 ± 30 nM3016 ± 534 nM
C604W 19 ± 1 nM900 ± 55 nM
Data from in vitro kinase assays.[6]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the Mps1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubation: Incubate for 2-4 hours (MTT) or 4-24 hours (XTT) at 37°C.

  • Solubilization (for MTT): Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Inhibitor Treatment: Treat the cells with different concentrations of the Mps1 inhibitor for an extended period (e.g., 7-14 days). Replace the medium with fresh inhibitor-containing medium every 2-3 days.

  • Colony Growth: Allow colonies to form over 1-2 weeks.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

  • Washing and Drying: Gently wash the wells with water and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as having >50 cells) in each well.

Western Blot for Mps1 Activity
  • Cell Lysis: Treat cells with the Mps1 inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Mps1 (e.g., pT676) or a downstream target overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total Mps1 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Aurora_B Aurora B Mps1 Mps1 Aurora_B->Mps1 activates KNL1 KNL1 Mps1->KNL1 phosphorylates Bub1_BubR1 Bub1/BubR1 KNL1->Bub1_BubR1 recruits Mad1_Mad2 Mad1/Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC forms Bub1_BubR1->Mad1_Mad2 recruits APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 inhibits Securin Securin APC_C_Cdc20->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1 inhibits

Caption: Mps1 signaling pathway in the spindle assembly checkpoint.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Execution Experiment Execution cluster_Analysis Data Analysis Cell_Culture Select & Culture Cell Line(s) Seeding Seed Cells Cell_Culture->Seeding Inhibitor_Prep Prepare Mps1 Inhibitor Stock Treatment Treat with Inhibitor (Dose-Response) Inhibitor_Prep->Treatment Seeding->Treatment Incubation Incubate (24-96h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Microscopy Phenotypic Analysis (Microscopy) Incubation->Microscopy Biochemical Biochemical Assay (e.g., Western Blot) Incubation->Biochemical Data_Interpretation Interpret Results (IC50, etc.) Viability->Data_Interpretation Microscopy->Data_Interpretation Biochemical->Data_Interpretation

Caption: General workflow for assessing Mps1 inhibitor response.

Troubleshooting_Tree Start No/Weak Phenotype with Mps1 Inhibitor Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration No_Concentration No Check_Concentration->No_Concentration Check_Viability Is the cell line known to be resistant? Yes_Concentration->Check_Viability Dose_Response Perform Dose-Response Experiment No_Concentration->Dose_Response Yes_Resistant Yes Check_Viability->Yes_Resistant No_Resistant No Check_Viability->No_Resistant Select_New_Cell_Line Consider a different, more sensitive cell line. Yes_Resistant->Select_New_Cell_Line Check_Mps1_Expression Check Mps1 expression and activity. No_Resistant->Check_Mps1_Expression Check_Inhibitor Is the inhibitor active and specific? Check_Mps1_Expression->Check_Inhibitor Yes_Inhibitor Yes Check_Inhibitor->Yes_Inhibitor No_Inhibitor No Check_Inhibitor->No_Inhibitor Consider_Resistance Investigate potential acquired resistance (e.g., sequencing Mps1). Yes_Inhibitor->Consider_Resistance Validate_Inhibitor Validate inhibitor using orthogonal methods. No_Inhibitor->Validate_Inhibitor

Caption: Troubleshooting decision tree for Mps1 inhibitor experiments.

References

Troubleshooting Mps1-IN-1 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the kinase inhibitor Mps1-IN-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved Mps1-IN-1 in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?

A1: This is a common issue for poorly aqueous-soluble compounds like Mps1-IN-1. The inhibitor is highly soluble in an organic solvent like DMSO, but its solubility dramatically decreases when diluted into an aqueous environment like cell culture media. This can cause the compound to precipitate out of solution.

To prevent this, it is crucial to ensure the final concentration of DMSO in your culture medium is sufficient to maintain the solubility of Mps1-IN-1 at your desired working concentration, without causing cellular toxicity. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. However, this should be determined empirically for your specific cell line.

A recommended best practice is to perform serial dilutions of your high-concentration Mps1-IN-1 stock in 100% DMSO to create a range of lower-concentration stocks. You can then add a small volume of these diluted stocks to your media to achieve your final working concentration while keeping the final DMSO percentage low. This method is often more effective than adding a very small volume of a highly concentrated stock directly to the media.

Q2: What is the maximum recommended concentration of Mps1-IN-1 to use in cell culture?

A2: The effective concentration of Mps1-IN-1 in cellular assays can vary depending on the cell line and the specific biological question being addressed. Published studies have used Mps1-IN-1 at concentrations ranging from the low micromolar (e.g., 2-10 µM) to higher concentrations for complete inhibition of Mps1 activity. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Be aware that at higher concentrations, the risk of precipitation increases.

Q3: Can I heat or sonicate the media to help dissolve the precipitated Mps1-IN-1?

A3: While gentle warming and sonication can be used to aid the initial dissolution of Mps1-IN-1 in DMSO, it is generally not recommended to heat cell culture media containing serum, as this can denature proteins and degrade essential nutrients. Sonication of the final working solution in media may also not be effective and could potentially damage media components. The best approach is to optimize your dilution strategy to prevent precipitation from occurring in the first place.

Q4: Does the type of cell culture medium or the presence of serum affect Mps1-IN-1 solubility?

A4: Yes, both can have an effect. Different media formulations have varying pH and salt concentrations, which can influence the solubility of a compound. The presence of serum can sometimes help to keep hydrophobic compounds in solution due to the binding of the compound to serum proteins like albumin. However, this binding can also reduce the free, active concentration of the inhibitor available to the cells. If you are observing precipitation, you could empirically test the solubility in different media or with varying serum concentrations. For serum-free experiments, solubility issues may be more pronounced.

Q5: How can I be sure that the Mps1-IN-1 in my media is soluble and active?

A5: Visual inspection for precipitation is the first step. If the media appears cloudy or contains visible particles after adding the inhibitor, there is a solubility issue. To confirm that the soluble fraction of the inhibitor is active, you can perform a functional assay. For Mps1-IN-1, this could involve assessing the phosphorylation of a known Mps1 substrate or observing a known cellular phenotype associated with Mps1 inhibition, such as defects in mitotic checkpoint signaling.[1][2][3]

Data Presentation

Table 1: Solubility of Mps1-IN-1 in Various Solvents

SolventConcentrationSource
DMSO100 mMR&D Systems
DMSO30 mg/mLCayman Chemical
DMSO≥16.05 mg/mLAPExBIO
Water (dihydrochloride salt)100 mMR&D Systems
Ethanol≥9.26 mg/mLAPExBIO
DMF50 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:9)0.1 mg/mLCayman Chemical

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationGeneral RecommendationReference
≤ 0.1%Considered safe for most cell lines.Multiple sources
0.1% - 0.5%Generally well-tolerated by many robust cell lines.Multiple sources
> 0.5%May cause cytotoxicity in sensitive cell lines; requires careful validation.Multiple sources

Experimental Protocols

Protocol 1: Preparation of Mps1-IN-1 Stock and Working Solutions

This protocol describes the recommended procedure for preparing a stock solution of Mps1-IN-1 and diluting it into cell culture medium to minimize precipitation.

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out the desired amount of Mps1-IN-1 powder.

    • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to ensure there are no solid particles.

  • Perform Serial Dilutions in 100% DMSO:

    • Based on your desired final working concentrations, create a series of intermediate stock solutions by serially diluting the high-concentration stock in 100% DMSO.

    • For example, to prepare a 1 mM stock from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Warm your cell culture medium to 37°C.

    • To achieve your final desired concentration, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium. The final DMSO concentration should ideally be ≤ 0.5%.

    • For example, to make a 10 µM working solution from a 1 mM intermediate stock with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM stock to 999 µL of cell culture medium.

    • Immediately after adding the inhibitor, mix the solution well by gentle pipetting or swirling.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to your cell culture medium.

Protocol 2: Kinetic Solubility Assay of Mps1-IN-1 in Cell Culture Medium

This protocol provides a method to experimentally determine the kinetic solubility of Mps1-IN-1 in your specific cell culture medium.

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of Mps1-IN-1 in 100% DMSO as described in Protocol 1.

  • Prepare Serial Dilutions in DMSO:

    • Create a series of dilutions of the 10 mM stock in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add to Cell Culture Medium:

    • In separate microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the DMSO dilutions to your cell culture medium (e.g., add 2 µL of each DMSO stock to 98 µL of medium to achieve a 2% final DMSO concentration). This will create a range of Mps1-IN-1 concentrations in the medium.

  • Equilibration:

    • Incubate the solutions at 37°C for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

  • Separation of Precipitate:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

  • Quantification of Soluble Compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Quantify the concentration of Mps1-IN-1 in the supernatant. This can be done using a suitable analytical method such as HPLC-UV or LC-MS/MS, by comparing the results to a standard curve of known Mps1-IN-1 concentrations.

  • Determine Kinetic Solubility:

    • The highest concentration at which no precipitation is observed (or the concentration measured in the supernatant of the highest concentration sample that shows a plateau) is the kinetic solubility under these conditions.

Visualizations

Mps1_Signaling_Pathway cluster_Kinetochore Kinetochore KNL1 KNL1 Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_active Mad2 (Active) Mad1->Mad2_active Catalyzes conversion Mps1 Mps1 Kinase Mps1->KNL1 P Mad2_inactive Mad2 (Inactive) Mad2_inactive->Mad2_active MCC Mitotic Checkpoint Complex (MCC) Mad2_active->MCC Forms APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Promotes Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits

Caption: Mps1 signaling pathway in the spindle assembly checkpoint.

Caption: Troubleshooting workflow for Mps1-IN-1 solubility issues.

References

How to control for off-target effects of Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mps1-IN-1, a potent and selective ATP-competitive inhibitor of Mps1 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Mps1-IN-1 and to help control for its potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Mps1-IN-1?

Mps1-IN-1 is a selective inhibitor of Monopolar spindle 1 (Mps1), a dual-specificity kinase crucial for the spindle assembly checkpoint (SAC).[1][2] Inhibition of Mps1 kinase activity with Mps1-IN-1 leads to several well-characterized cellular phenotypes consistent with SAC abrogation. These include defects in the recruitment of Mad1 and Mad2 to unattached kinetochores, a premature exit from mitosis, and the development of gross aneuploidy.[1][3] Furthermore, Mps1 activity is required for the full enzymatic activity of Aurora B kinase; thus, treatment with Mps1-IN-1 results in decreased phosphorylation of Aurora B substrates, such as Histone H3.[1]

Q2: What are the known off-target effects of Mps1-IN-1?

While Mps1-IN-1 is a relatively selective kinase inhibitor, it does exhibit activity against other kinases. The most notable off-targets are Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK).[1][4] This is not entirely unexpected, as the pyrrolopyridine scaffold of Mps1-IN-1 is structurally similar to known ALK inhibitors like TAE684.[1] It is important to consider that the expression of ALK and LTK is often restricted to specific tissues, which may limit the impact of these off-target interactions in commonly used cell lines for spindle checkpoint studies.[1] At higher concentrations (e.g., 10 µM), there is a possibility of engagement with other non-kinase targets.[4]

Q3: What is the recommended concentration range for using Mps1-IN-1 in cellular assays?

The recommended concentration for Mps1-IN-1 in cellular assays typically ranges from 1 to 10 µM.[4] The half-maximal inhibitory concentration (IC50) for Mps1 is approximately 367 nM in in vitro kinase assays.[1][5] However, higher concentrations are generally required in cellular contexts to achieve effective inhibition of Mps1-dependent activities.[4] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide: Controlling for Off-Target Effects

Controlling for off-target effects is critical for the accurate interpretation of experimental results. Below are troubleshooting strategies and recommended control experiments.

Issue 1: Observed phenotype may not be specific to Mps1 inhibition.

Solution: Employ a multi-pronged approach to validate that the observed cellular phenotype is a direct consequence of Mps1 inhibition.

  • Use a structurally distinct Mps1 inhibitor: One of the most effective controls is to use a second, structurally different Mps1 inhibitor, such as Mps1-IN-2.[1] If the same phenotype is observed with both inhibitors, it is highly likely that the effect is on-target.[1]

  • Perform rescue experiments with an inhibitor-resistant Mps1 mutant: Introduce a version of Mps1 that carries a mutation rendering it resistant to Mps1-IN-1, such as the M602Q "gatekeeper" mutant.[1] If the expression of the resistant Mps1 allele rescues the phenotype in the presence of the inhibitor, this provides strong evidence for on-target activity.[1]

  • Use an inactive analog: If available, an inactive analog of Mps1-IN-1 that does not inhibit Mps1 can be used as a negative control to rule out effects related to the chemical scaffold itself.[4]

Issue 2: Potential for confounding effects from known off-targets (ALK, LTK).

Solution: Assess the potential contribution of off-target kinase inhibition.

  • Profile your cell line: Determine if your cell line of interest expresses the known off-target kinases ALK and LTK at the protein level. If they are not expressed, it is unlikely they are contributing to the observed phenotype.[1]

  • Use specific inhibitors for off-targets: If ALK or LTK are expressed, you can use specific inhibitors for these kinases to see if they produce a similar phenotype to Mps1-IN-1.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Mps1-IN-1

TargetPotency (IC50/Ki)Assay TypeReference
Mps1 IC50: 367 nMIn vitro kinase assay[1][5]
Mps1 Kd: 27 nMBinding assay[5]
ALKKi: 21 nMBinding assay[4]
LTKKi: 29 nMBinding assay[4]
PYK2Ki: 280 nMBinding assay[4]
FAKKi: 440 nMBinding assay[4]
INSRKi: 470 nMBinding assay[4]
IGF1RKi: 750 nMBinding assay[4]
ERK2Ki: 900 nMBinding assay[4]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Chemical Genetics Rescue Experiment

This protocol describes how to confirm that the effects of Mps1-IN-1 are due to the inhibition of Mps1 by using an inhibitor-resistant Mps1 mutant.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Phenotypic Analysis cluster_3 Interpretation cell_line Generate stable cell lines expressing: - Endogenous Mps1 (Control) - Inhibitor-resistant Mps1 (e.g., M602Q) treatment Treat both cell lines with: - DMSO (Vehicle Control) - Mps1-IN-1 (e.g., 10 µM) cell_line->treatment analysis Assess the phenotype of interest, for example: - Mitotic timing (live-cell imaging) - Spindle checkpoint integrity (mitotic arrest assay) - Phosphorylation of Mps1 substrates (immunoblotting) treatment->analysis interpretation Expected Outcome for On-Target Effect: - Control cells + Mps1-IN-1: Phenotype observed - Mps1-M602Q cells + Mps1-IN-1: Phenotype is rescued analysis->interpretation G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Detection cluster_4 Analysis treatment Incubate cells with: - DMSO (Vehicle Control) - Mps1-IN-1 heating Heat cell suspensions or lysates across a range of temperatures. treatment->heating fractionation Separate soluble proteins from aggregated proteins (e.g., by centrifugation). heating->fractionation detection Quantify the amount of soluble Mps1 at each temperature using: - Immunoblotting - Mass Spectrometry fractionation->detection analysis Plot the fraction of soluble Mps1 vs. temperature. A shift in the melting curve upon Mps1-IN-1 treatment indicates target engagement. detection->analysis G cluster_0 Upstream Signals cluster_1 Core Spindle Assembly Checkpoint cluster_2 Inhibitor Action unattached_kt Unattached Kinetochores Mps1 Mps1 unattached_kt->Mps1 activates AuroraB Aurora B Mps1->AuroraB promotes activity Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 promotes recruitment to kinetochores APC_C APC/C-Cdc20 Mad1_Mad2->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 inhibits

References

Validation & Comparative

A Comparative Guide to Mps1-IN-1 and Mps1-IN-2: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two widely used small molecule inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-1 and Mps1-IN-2. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3][4] Its role in maintaining genomic integrity has made it an attractive target for cancer therapy.[2][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the potency and selectivity of these two inhibitors.

Data Presentation: Potency and Selectivity

The following tables summarize the key quantitative data for Mps1-IN-1 and Mps1-IN-2, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Potency against Mps1 Kinase

InhibitorIC50 (nM)ATP Concentration
Mps1-IN-1367[6][7]1 µM[6][7]
Mps1-IN-2145[6][7][8]1 µM[6][7]

Table 2: Kinase Selectivity Profile

InhibitorPrimary Off-Target KinasesSelectivity Panel Size
Mps1-IN-1ALK, Ltk[6][7]>1000-fold selective against a panel of 352 kinases[6][7][9]
Mps1-IN-2GAK, Plk1[6][7]>1000-fold selective against a panel of 352 kinases[6][7]

Table 3: Cellular Activity of Mps1-IN-1

Cellular EffectCell LineConcentrationResult
Disruption of Mad2 recruitment to kinetochoresPtK210 µM80% decrease in kinetochore-bound Mad2[6]
Shortened duration of mitosisPtK210 µM~40% reduction in mitotic duration[6]
Increased frequency of multipolar mitosisU2OSNot specifiedObserved increase[6][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (Lanthascreen™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for Mps1-IN-1 and Mps1-IN-2 against Mps1 kinase.

Materials:

  • Recombinant Mps1 kinase

  • AF-647 E4Y substrate

  • ATP

  • Mps1-IN-1 and Mps1-IN-2

  • Assay buffer

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Prepare a serial dilution of Mps1-IN-1 and Mps1-IN-2 in DMSO.

  • In a 384-well plate, add 5 µL of the diluted inhibitors.

  • Add 5 µL of a solution containing Mps1 kinase (final concentration ~40 nM) and AF-647 E4Y substrate (final concentration 200 nM) in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 1 µM).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 30 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

  • Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal ratio to determine the IC50 value.

Cellular Assay: Mad2 Recruitment to Kinetochores

This protocol describes the evaluation of Mps1 inhibitor effects on the spindle assembly checkpoint in living cells by monitoring the localization of the checkpoint protein Mad2.

Materials:

  • PtK2 cell line stably expressing HsMad2-EYFP

  • Mps1-IN-1

  • Nocodazole (optional, to induce mitotic arrest)

  • DMSO (vehicle control)

  • Cell culture medium

  • Live-cell imaging microscope equipped with an environmental chamber

Procedure:

  • Plate the PtK2-HsMad2-EYFP cells on glass-bottom dishes suitable for live-cell imaging.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with either 10 µM Mps1-IN-1, DMSO (control), or a combination of Mps1-IN-1 and nocodazole.

  • Place the dish on the stage of the live-cell imaging microscope, maintained at 37°C and 5% CO2.

  • Acquire time-lapse images of cells entering mitosis (identified by cell rounding and chromosome condensation) using fluorescence and differential interference contrast (DIC) microscopy.

  • For each cell, quantify the fluorescence intensity of Mad2-EYFP at the kinetochores during prometaphase.

  • Measure the duration of mitosis, defined as the time from nuclear envelope breakdown to anaphase onset.

  • Compare the Mad2 kinetochore levels and mitotic duration between the different treatment groups.

Visualizations

The following diagrams illustrate the Mps1 signaling pathway and the experimental workflow for comparing Mps1-IN-1 and Mps1-IN-2.

Mps1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mps1 Mps1 Kinase cluster_downstream Downstream Effectors Aurora B Aurora B Mps1 Mps1 Aurora B->Mps1 Activates Mad1 Mad1 Mps1->Mad1 Phosphorylates Mad2 Mad2 Mad1->Mad2 Recruits to Kinetochores MCC (Mitotic\nCheckpoint Complex) MCC (Mitotic Checkpoint Complex) Mad2->MCC (Mitotic\nCheckpoint Complex) Forms APC/C-Cdc20 APC/C-Cdc20 MCC (Mitotic\nCheckpoint Complex)->APC/C-Cdc20 Inhibits Anaphase Anaphase APC/C-Cdc20->Anaphase Promotes

Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_comparison Comparative Analysis Kinase Assay\n(Lanthascreen) Kinase Assay (Lanthascreen) IC50 Determination IC50 Determination Kinase Assay\n(Lanthascreen)->IC50 Determination Data Compilation\n(Tables) Data Compilation (Tables) IC50 Determination->Data Compilation\n(Tables) Cell Treatment\n(PtK2, U2OS) Cell Treatment (PtK2, U2OS) Live-cell Imaging Live-cell Imaging Cell Treatment\n(PtK2, U2OS)->Live-cell Imaging Phenotypic Analysis\n(Mad2 localization, Mitotic timing) Phenotypic Analysis (Mad2 localization, Mitotic timing) Live-cell Imaging->Phenotypic Analysis\n(Mad2 localization, Mitotic timing) Phenotypic Analysis\n(Mad2 localization, Mitotic timing)->Data Compilation\n(Tables) Potency & Selectivity\nComparison Potency & Selectivity Comparison Data Compilation\n(Tables)->Potency & Selectivity\nComparison

Caption: Experimental Workflow for Comparing Mps1-IN-1 and Mps1-IN-2.

References

Mps1-IN-1 vs. BAY 1217389: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, the inhibition of Monopolar Spindle 1 (Mps1) kinase has emerged as a promising strategy. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3] Its overexpression in various tumors makes it an attractive target for therapeutic intervention.[2][4] This guide provides a detailed comparison of two notable Mps1 inhibitors, Mps1-IN-1 and BAY 1217389, to aid researchers, scientists, and drug development professionals in their selection and application.

Mechanism of Action: Targeting the Mitotic Checkpoint

Both Mps1-IN-1 and BAY 1217389 are ATP-competitive inhibitors of Mps1 kinase.[3][5][6] They exert their effects by binding to the ATP pocket of the Mps1 kinase domain, thereby preventing its catalytic activity.[5][7] The inhibition of Mps1 leads to the inactivation of the spindle assembly checkpoint.[1][3][4] This forces cells, including cancerous ones, to exit mitosis prematurely, even with improperly attached chromosomes. This aberrant cell division results in aneuploidy, multinucleation, and ultimately, mitotic catastrophe and cell death, providing a potent anti-cancer effect.[1][3][8]

Potency and Selectivity: A Quantitative Comparison

A key differentiator between these two inhibitors lies in their potency. BAY 1217389 demonstrates significantly higher potency compared to Mps1-IN-1.

InhibitorTargetIC50KiCellular Proliferation IC50
Mps1-IN-1 Mps1367 nM[5][6]27 nM[6]5-10 µM (HCT116 cells)[5]
BAY 1217389 Mps10.63 ± 0.27 nM[1][8][9]Not ReportedMedian: 6.7 nM (Range: 3 to >300 nM)[8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme.

BAY 1217389 exhibits exceptional selectivity for Mps1.[8] While it shows some activity against PDGFRβ (<10 nmol/L) and Kit (between 10 and 100 nmol/L), its primary activity is strongly directed towards Mps1.[8] Mps1-IN-1 is also considered selective, with over 1000-fold selectivity against a large panel of kinases, with noted exceptions being ALK and Ltk.

In Vitro and In Vivo Efficacy

Mps1-IN-1 has demonstrated efficacy in cellular assays, leading to defects in the recruitment of Mad1 and Mad2 to kinetochores, which are essential components of the SAC.[5] Treatment with Mps1-IN-1 has been shown to reduce the viability and proliferative capacity of cancer cell lines.[5] However, it is recommended to be used with caution in cellular assays, and its use in in vivo experiments is not advised due to its moderate potency and the high concentrations required for cellular activity.[10]

BAY 1217389 has shown robust performance in both in vitro and in vivo settings. In cellular assays, it effectively abrogates the nocodazole-induced SAC activity, leading to mitotic breakthrough and tumor cell death.[8][11] In vivo, BAY 1217389 has demonstrated moderate efficacy as a monotherapy in tumor xenograft models.[8] Notably, it exhibits strong synergistic effects when combined with taxanes like paclitaxel, even in paclitaxel-resistant models.[1][12] This has led to its advancement into clinical trials.[1]

Experimental Protocols

In Vitro Kinase Assay (for IC50 Determination)

A common method for determining the IC50 of Mps1 inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay.

Protocol Outline:

  • Recombinant human Mps1 kinase is incubated with the test compound (Mps1-IN-1 or BAY 1217389) at varying concentrations.

  • The enzymatic reaction is initiated by the addition of a biotinylated peptide substrate and ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the level of peptide phosphorylation is detected using a lanthanide-labeled antibody and a fluorescent acceptor.

  • The TR-FRET signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.[11]

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to assess the effect of the inhibitors on the long-term survival and growth of cancer cells.

Protocol Outline:

  • Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the Mps1 inhibitor or a vehicle control (e.g., DMSO).

  • The cells are incubated for an extended period (e.g., 96 hours).[5][8]

  • Following incubation, the cells are fixed with a reagent like glutaraldehyde.

  • The fixed cells are stained with crystal violet, a dye that stains the cell nucleus and cytoplasm.

  • The excess dye is washed away, and the stained cells are solubilized.

  • The absorbance of the solubilized dye is measured, which is proportional to the number of viable cells.

  • IC50 values for cell proliferation are calculated from the dose-response curves.[5][8]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the Mps1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Kinetochore Unattached Kinetochore Mps1_active Active Mps1 Kinetochore->Mps1_active recruits & activates Mad1_Mad2 Mad1/Mad2 Complex Mps1_active->Mad1_Mad2 promotes recruitment Mps1_inactive Inactive Mps1 SAC Spindle Assembly Checkpoint (SAC) Mad1_Mad2->SAC activates APC_C APC/C SAC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Mitotic_Catastrophe Mitotic Catastrophe Anaphase->Mitotic_Catastrophe premature entry leads to Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1_active inhibit BAY_1217389 BAY 1217389 BAY_1217389->Mps1_active inhibit SAC_inactive Inactive SAC Mps1_inactive->SAC_inactive fails to activate SAC_inactive->APC_C fails to inhibit

Caption: Mps1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (Cellular IC50) Xenograft Tumor Xenograft Model Establishment Kinase_Assay->Xenograft Promising candidates advance Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay SAC_Assay Spindle Assembly Checkpoint Assay Cell_Culture->SAC_Assay Treatment Inhibitor Administration (Monotherapy or Combination) Xenograft->Treatment Efficacy Tumor Growth Inhibition Measurement Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Experimental workflow for MPS1 inhibitor evaluation.

Conclusion

Both Mps1-IN-1 and BAY 1217389 are valuable tools for studying the role of Mps1 in cell cycle regulation and as potential anti-cancer agents. BAY 1217389 stands out for its superior potency, demonstrated in vivo efficacy, and progression into clinical trials, making it a more suitable candidate for translational research. Mps1-IN-1, while less potent, remains a useful and selective probe for in vitro studies exploring the fundamental biology of the spindle assembly checkpoint. The choice between these inhibitors will ultimately depend on the specific research question and experimental context.

References

In Vivo Showdown: A Comparative Guide to Mps1 Inhibitors Beyond Mps1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer therapeutics, the selection of appropriate in vivo tool compounds is critical. Mps1-IN-1 has been a valuable probe for studying the role of the Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC). However, the quest for compounds with improved potency, selectivity, and pharmacokinetic properties for in vivo studies is ongoing. This guide provides an objective comparison of prominent alternatives to Mps1-IN-1, focusing on BAY 1161909, BAY 1217389, and CFI-402257, all of which have advanced into clinical or extensive preclinical in vivo evaluation.

Performance Snapshot: A Head-to-Head Comparison

The following tables summarize the available quantitative data for Mps1-IN-1 and its alternatives, offering a clear comparison of their in vivo performance.

Table 1: In Vivo Efficacy of Mps1 Inhibitors in Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Mps1-IN-1 HCT116 (colorectal)Nude Mice5-10 µM (in vitro)Reduced proliferative capacity to 33% of control (in vitro)[1]
BAY 1161909 Various solid tumorsHuman Patients90 mg bid (2-days-on/5-days-off) + 90 mg/m² paclitaxel14.3% Partial Response[2]
BAY 1217389 Various solid tumorsHuman Patients64 mg bid (2-days-on/5-days-off) + paclitaxel31.6% Confirmed Overall Response[3]
CFI-402257 MDA-MB-231 (TNBC)CD-1 Nude Mice5 mg/kg orally, QD74%[4]
CFI-402257 MDA-MB-468 (TNBC)CD-1 Nude Mice6 mg/kg orally, QD94%[4]
CFI-402257 HCT116 (colorectal)Nude Mice6.5 mg/kg68%[5]

Table 2: Comparative Pharmacokinetics of Mps1 Inhibitors

CompoundAnimal ModelRouteBioavailabilityKey FindingsCitation
BAY 1161909 Human PatientsOralRapidly absorbed (Tmax ~1h)Exposure increased less than proportionally with dose[2]
BAY 1217389 MouseOralModeratePeak plasma concentrations between 1.5 and 7 hours.[6]
BAY 1217389 RatOralHighLow blood clearance and long terminal half-life.[6]
CFI-402257 MouseOralOrally bioavailableFavorable pharmacokinetic profile.[4][5]

Table 3: In Vivo Toxicity Profile

CompoundAnimal ModelDoseObserved ToxicitiesCitation
BAY 1161909 Human Patients180 mg bid + 90 mg/m² paclitaxelDose-limiting toxicities reported. Grade 4 increased alanine aminotransferase.[2]
BAY 1217389 Human Patients64 mg bid + paclitaxelMain dose-limiting toxicities were hematologic (neutropenia). Other common toxicities included nausea, fatigue, and diarrhea.[3]
CFI-402257 Rodents and DogsNot specifiedNo signs of overt toxicity in preclinical studies.[7]
CFI-402257 Human Patients168 mg dailyGrade 3 Neutropenia, Febrile Neutropenia, and Colitis as dose-limiting toxicities.[8]

Delving Deeper: Experimental Methodologies

The following sections provide detailed protocols for key in vivo experiments cited in this guide, enabling researchers to replicate and build upon these findings.

General Xenograft Tumor Model Protocol

This protocol outlines a typical workflow for evaluating the in vivo efficacy of Mps1 inhibitors in a subcutaneous xenograft mouse model.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., HCT116, MDA-MB-231) are cultured under standard conditions. A suspension of 1 x 10^6 to 1 x 10^7 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., Nude or NSG mice, 6-8 weeks old).[9][10]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 70-300 mm³). Tumor volume is measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: (Length × Width²) / 2.[10][11]

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., BAY 1217389, CFI-402257) is administered orally at specified doses and schedules. The control group receives the vehicle used to formulate the compound. For combination studies, a second agent like paclitaxel is administered, often intravenously.[10][12]

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). Animal body weight and general health are monitored as indicators of toxicity.[10]

  • Study Termination and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry).[11]

Visualizing the Science: Pathways and Workflows

To better understand the mechanism of action and experimental design, the following diagrams were generated using Graphviz.

Mps1_Signaling_Pathway cluster_Kinetochore Kinetochore cluster_Cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore AuroraB Aurora B Unattached_Kinetochore->AuroraB recruits Mps1 Mps1 AuroraB->Mps1 recruits Knl1 Knl1/Spc105 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits Cdc20 Cdc20 Bub1_Bub3->Cdc20 contributes to Mad1_Mad2->Cdc20 catalyzes binding to MCC Mitotic Checkpoint Complex (MCC) Cdc20->MCC forms APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation cleaves cohesin

Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Treatment with Mps1 Inhibitor +/- Paclitaxel randomization->treatment monitoring 6. Efficacy & Toxicity Monitoring treatment->monitoring termination 7. Study Termination & Data Analysis monitoring->termination end End termination->end

Caption: In Vivo Xenograft Experiment Workflow.

References

Mps1-IN-1 Versus RNAi for Studying Mps1 Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tools used to probe protein function is paramount. This guide provides an objective comparison of a small molecule inhibitor, Mps1-IN-1, and RNA interference (RNAi) for the functional analysis of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.

Mechanism of Action

Mps1-IN-1 is a potent, selective, and ATP-competitive inhibitor of Mps1 kinase.[3][4] It directly binds to the ATP-binding pocket of Mps1, preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity leads to a rapid and reversible cessation of Mps1-dependent signaling pathways.

RNA interference (RNAi) is a biological process of gene silencing in which RNA molecules inhibit gene expression or translation.[5] For studying Mps1, short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the Mps1 mRNA sequence. Once introduced into a cell, these RNA molecules guide the RNA-induced silencing complex (RISC) to the Mps1 mRNA, leading to its degradation and a subsequent reduction in Mps1 protein levels.

Quantitative Comparison of Mps1-IN-1 and RNAi

ParameterMps1-IN-1RNAi (siRNA/shRNA)
Target Mps1 kinase activityMps1 mRNA
Mechanism Reversible inhibition of ATP bindingmRNA degradation, protein knockdown
IC50 367 nM[1][3][4][6]Not Applicable
Effective Cellular Concentration 2-10 µM[1]Varies depending on siRNA/shRNA sequence and delivery method
Onset of Action Rapid (minutes to hours)Slow (24-72 hours to achieve significant knockdown)[7]
Reversibility Reversible upon washoutLong-lasting, recovery requires new protein synthesis
Specificity Highly selective for Mps1, with some off-target activity against ALK and Ltk kinases.[1]Potential for off-target effects due to partial sequence homology with other mRNAs.[5]
Reported Efficacy Potent inhibition of Mps1 kinase activity and downstream signaling.[1]Variable knockdown efficiency, with a reported failure rate of ~18.5% across numerous experiments for various targets.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches for studying Mps1, the following diagrams are provided.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Mad1 Mad1 Mps1->Mad1 Phosphorylates Mad2_open Mad2 (Open) Mps1->Mad2_open Promotes conversion Mad1->Mad2_open Recruits Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed MCC Mitotic Checkpoint Complex (MCC) Mad2_closed->MCC Forms AuroraB Aurora B Hec1 Hec1 AuroraB->Hec1 Phosphorylates Hec1->Mps1 Recruits APC_C APC/C Securin Securin APC_C->Securin Ubiquitinates for degradation Cdc20 Cdc20 Cdc20->MCC Forms MCC->APC_C Inhibits Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Initiates Mps1_IN_1 Mps1-IN-1 Mps1_IN_1->Mps1 Inhibits kinase activity RNAi RNAi RNAi->Mps1 Degrades mRNA

Caption: Mps1 signaling pathway at the unattached kinetochore.

Experimental_Workflow cluster_Mps1_IN_1 Mps1-IN-1 cluster_RNAi RNAi start1 Seed Cells treat1 Add Mps1-IN-1 (e.g., 10 µM) start1->treat1 incubate1 Incubate (e.g., 2-24 hours) treat1->incubate1 analyze1 Analyze Phenotype incubate1->analyze1 Cell_Viability_1 Cell Viability Assay analyze1->Cell_Viability_1 IF_1 Immunofluorescence analyze1->IF_1 WB_1 Western Blot analyze1->WB_1 Kinase_Assay_1 Kinase Assay analyze1->Kinase_Assay_1 start2 Seed Cells transfect Transfect with siRNA/shRNA start2->transfect incubate2 Incubate (e.g., 48-72 hours) transfect->incubate2 analyze2 Analyze Phenotype incubate2->analyze2 Cell_Viability_2 Cell Viability Assay analyze2->Cell_Viability_2 IF_2 Immunofluorescence analyze2->IF_2 WB_2 Western Blot analyze2->WB_2

Caption: Comparative experimental workflow for Mps1-IN-1 and RNAi.

Logical_Comparison cluster_Mps1_IN_1 Mps1-IN-1 cluster_RNAi RNAi Mps1_Function Mps1 Function Direct_Effect_1 Direct Effect: Inhibition of Kinase Activity Mps1_Function->Direct_Effect_1 Direct_Effect_2 Direct Effect: Depletion of Mps1 Protein Mps1_Function->Direct_Effect_2 Temporal_Control_1 High Temporal Control: Rapid Onset, Reversible Direct_Effect_1->Temporal_Control_1 Scaffolding_Function_1 Scaffolding Functions Intact Direct_Effect_1->Scaffolding_Function_1 Temporal_Control_2 Low Temporal Control: Slow Onset, Long-lasting Direct_Effect_2->Temporal_Control_2 Scaffolding_Function_2 Loss of Scaffolding Functions Direct_Effect_2->Scaffolding_Function_2

Caption: Logical comparison of Mps1-IN-1 and RNAi effects.

Key Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess Mps1 function following treatment with Mps1-IN-1 or RNAi.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Mps1-IN-1 or Mps1 siRNA/shRNA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]

  • For Mps1-IN-1 treatment, add various concentrations of the inhibitor to the wells. For RNAi, transfect cells with Mps1 siRNA/shRNA and incubate for 48-72 hours.

  • After the desired incubation period (e.g., 72 hours for inhibitor treatment), remove the medium.[8]

  • Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Incubate for 15 minutes at 37°C with shaking.[8]

  • Measure the absorbance at 492 nm using a microplate reader.[8]

Immunofluorescence for Mitotic Spindle and Mad2 Localization

This technique allows for the visualization of cellular structures and protein localization.

Materials:

  • Cells grown on coverslips

  • Mps1-IN-1 or Mps1 siRNA/shRNA

  • Fixative (e.g., 4% paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for spindle, anti-Mad2)

  • Fluorescently labeled secondary antibodies

  • DAPI (for DNA staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate.

  • Treat cells with Mps1-IN-1 or transfect with Mps1 siRNA/shRNA as described previously.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Western Blotting for Protein Levels

This method is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mps1, anti-Cyclin B1, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and control cells and determine the protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

Discussion and Conclusion

Both Mps1-IN-1 and RNAi are powerful tools for dissecting the function of Mps1, and their effects are often consistent, leading to defects in Mad1 and Mad2 recruitment to kinetochores and premature mitotic exit.[1] However, they operate through fundamentally different mechanisms, which confers distinct advantages and disadvantages.

Mps1-IN-1 offers rapid and reversible inhibition of Mps1 kinase activity. This temporal control is particularly advantageous for studying dynamic cellular processes like mitosis. Researchers can add the inhibitor at specific cell cycle stages and observe the immediate consequences. However, the potential for off-target effects, even with a highly selective inhibitor, must be considered. In the case of Mps1-IN-1, known off-targets include ALK and Ltk.[1]

RNAi , on the other hand, leads to the depletion of the Mps1 protein itself. This can be advantageous for studying the scaffolding functions of Mps1 that are independent of its kinase activity. However, the slow onset of action and the long-lasting effects make it difficult to study the immediate consequences of Mps1 loss of function at specific time points. Furthermore, the efficiency of knockdown can be variable, and off-target effects, where the siRNA or shRNA affects the expression of unintended genes, are a significant concern.[5]

References

Mps1-IN-1 Dihydrochloride: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Mps1-IN-1 dihydrochloride with other notable Mps1 inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint.

Introduction to Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Dysregulation of Mps1 is implicated in chromosomal instability and has been identified as a potential therapeutic target in oncology.[2][3] Small molecule inhibitors of Mps1 are therefore valuable tools for both basic research and clinical development.

Kinase Inhibitor Selectivity: A Comparative Analysis

The following table summarizes the in vitro potency and selectivity of this compound against a panel of alternative Mps1 inhibitors. The data is compiled from various publicly available sources and presented to facilitate a direct comparison.

InhibitorMps1 IC50Known Off-Targets / Selectivity ProfileReference(s)
This compound 367 nMHighly selective against a panel of 352 kinases. Known off-targets include ALK and Ltk.[1]
BAY 1217389 < 10 nMExcellent selectivity profile. Off-targets include PDGFRβ (<10 nM), Kit (10-100 nM), and others at higher concentrations.[2][3][4][5][6]
AZ3146 ~35 nMSelective, with some activity against FAK, JNK1, JNK2, and Kit.[7][8]
Mps1-IN-2 145 nMDual inhibitor of Mps1 and Plk1.[1]
Reversine -Exhibits polypharmacology, with notable inhibition of Aurora B.[9]
CFI-402257 -A potent Mps1 inhibitor.[9]

Mps1 Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, a simplified diagram of the Mps1 signaling pathway in the spindle assembly checkpoint is provided below. This is followed by a typical experimental workflow for determining kinase inhibitor selectivity.

Mps1_Signaling_Pathway cluster_APC Anaphase Promoting Complex/Cyclosome (APC/C) Ndc80 Ndc80 Complex Mps1 Mps1 Ndc80->Mps1 Recruits Bub1 Bub1 Mps1->Bub1 Phosphorylates Mad1_Mad2 Mad1/Mad2 Complex MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms Bub1->Mad1_Mad2 Promotes localization of APC APC/C Anaphase Anaphase APC->Anaphase Degrades securin and cyclin B to initiate anaphase Cdc20 Cdc20 MCC->APC Inhibits

Caption: Simplified Mps1 signaling at an unattached kinetochore.

Kinase_Selectivity_Workflow cluster_Preparation Assay Preparation cluster_Assay Kinase Inhibition Assay cluster_Detection Signal Detection & Analysis Compound_Prep Prepare serial dilutions of test inhibitor Add_Compound Add test inhibitor to kinases Compound_Prep->Add_Compound Kinase_Panel Prepare panel of purified kinases Assay_Plate Dispense kinases into assay plate Kinase_Panel->Assay_Plate Assay_Plate->Add_Compound Add_Substrate Initiate reaction with ATP and fluorescent substrate Add_Compound->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Read_Plate Measure fluorescence (FP or TR-FRET) Incubate->Read_Plate Data_Analysis Calculate % inhibition and IC50 values Read_Plate->Data_Analysis Selectivity_Profile Generate kinase selectivity profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

Experimental Protocols

The following are generalized protocols for common kinase inhibition assays used to determine selectivity profiles. Specific parameters may need to be optimized for individual kinases and inhibitors.

LanthaScreen® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Purified kinase

  • Fluorescently labeled kinase substrate (e.g., GFP-tagged substrate)

  • ATP

  • Test inhibitor (e.g., this compound)

  • LanthaScreen® Tb-labeled anti-phospho substrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor dilution or solvent control to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and fluorescently labeled substrate in TR-FRET dilution buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing the Tb-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition based on controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[1]

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay measures the binding of a fluorescently labeled tracer to a kinase, and the displacement of that tracer by a competitive inhibitor.

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (a small molecule that binds to the kinase ATP pocket)

  • Test inhibitor

  • Assay buffer

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Assembly:

    • To the wells of a 384-well plate, add the test inhibitor dilutions.

    • Add the purified kinase to the wells.

    • Add the fluorescently labeled tracer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test inhibitor. Calculate the percent inhibition and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a highly selective inhibitor of Mps1 kinase, making it a valuable tool for studying the spindle assembly checkpoint. However, for applications requiring higher potency, alternatives such as BAY 1217389 may be more suitable, though researchers should consider their respective off-target profiles. The choice of inhibitor should be guided by the specific experimental context, including the required potency, the tolerance for known off-targets, and the cell types or model systems being used. The provided experimental protocols offer a starting point for researchers to perform their own comparative studies and validate the activity of these inhibitors in their systems of interest.

References

A Comparative Guide to Mps1-IN-1 and Covalent Mps1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating novel therapeutic targets. Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, has emerged as a promising target in oncology. This guide provides an objective comparison of the non-covalent inhibitor Mps1-IN-1 and the covalent inhibitor class, exemplified by RMS-07, supported by experimental data and detailed protocols.

Introduction to Mps1 Kinase and its Inhibition

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a crucial role in ensuring accurate chromosome segregation during mitosis. Its function is central to the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. Dysregulation and overexpression of Mps1 are frequently observed in various cancers, making it an attractive target for therapeutic intervention.

Inhibitors of Mps1 disrupt the SAC, leading to chromosomal missegregation and subsequent cell death in cancer cells, which are often more dependent on a robust SAC due to their high rates of proliferation and aneuploidy. Mps1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: non-covalent (reversible) inhibitors and covalent (irreversible) inhibitors. This guide focuses on a comparative analysis of Mps1-IN-1, a well-characterized non-covalent inhibitor, and the emerging class of covalent Mps1 inhibitors.

Mps1 Signaling Pathway in Spindle Assembly Checkpoint

The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade.

Mps1_Signaling_Pathway Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Aurora_B Aurora_B Aurora_B->Mps1 Activates BUB1 BUB1 KNL1->BUB1 Recruits MAD1 MAD1 BUB1->MAD1 Recruits MAD2_Closed MAD2_Closed MAD1->MAD2_Closed Converts MAD2_Open MAD2_Open MAD2_Open->MAD1 CDC20 CDC20 MAD2_Closed->CDC20 Inhibits APC/C APC/C CDC20->APC/C Activates Securin Securin APC/C->Securin Degrades Separase Separase Securin->Separase Inhibits Anaphase Anaphase Separase->Anaphase Initiates

Caption: Mps1 kinase signaling at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for Mps1-IN-1 and the covalent inhibitor RMS-07.

Table 1: Biochemical Potency of Mps1 Inhibitors

InhibitorTypeTargetIC50 (nM)Kd (nM)Ki (nM)k_inact_/K_I_ (M⁻¹s⁻¹)
Mps1-IN-1Non-covalentMps1367[1]27[2][3]-Not Applicable
RMS-07CovalentMps113.1 (apparent)[4][5][6]-0.83 (apparent)[7]1.0 x 10³

Table 2: Cellular Activity of Mps1 Inhibitors

InhibitorCell LineAssayEndpointPotency
Mps1-IN-1HCT116Cell ViabilityGI50~5-10 µM
RMS-07Various Cancer Cell LinesTarget Engagement & Activity-Potent cellular engagement and activity demonstrated[2][8]

Mps1-IN-1: A Reversible, ATP-Competitive Inhibitor

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[2][3] Its reversible binding to the ATP pocket of Mps1 makes it a valuable tool for studying the immediate cellular consequences of Mps1 inhibition.

Mechanism of Action

As a Type I kinase inhibitor, Mps1-IN-1 occupies the ATP-binding site of Mps1, preventing the phosphorylation of its downstream substrates. This leads to the inactivation of the spindle assembly checkpoint, even in the presence of mitotic spindle poisons, causing cells to prematurely exit mitosis, which often results in aneuploidy and cell death.

Covalent Mps1 Inhibitors: A Strategy for Prolonged Target Engagement

Covalent inhibitors represent a distinct class of enzyme inactivators that form a stable, covalent bond with their target protein. This irreversible mode of action can offer advantages in terms of potency, duration of action, and selectivity. RMS-07 is the first-in-class irreversible covalent inhibitor of Mps1.[2][8]

Mechanism of Action

Covalent Mps1 inhibitors, such as RMS-07, are designed with a reactive "warhead" that forms a covalent bond with a specific, often non-conserved, amino acid residue within the target kinase. RMS-07 targets a cysteine residue in the hinge region of Mps1.[2] This irreversible binding leads to sustained inhibition of Mps1 activity, which can be advantageous for therapeutic applications as the pharmacological effect can be decoupled from the pharmacokinetic profile of the compound.

Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize and compare Mps1 inhibitors.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: Mps1 + Substrate + ATP + Inhibitor Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent: Stop Reaction & Deplete ATP Kinase_Reaction->Stop_Deplete Incubate Convert_Detect 3. Add Kinase Detection Reagent: Convert ADP to ATP & Generate Light Stop_Deplete->Convert_Detect 40 min incubation Measure 4. Measure Luminescence Convert_Detect->Measure 30-60 min incubation End End Measure->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Reagents : Thaw ADP-Glo™ Reagent, Kinase Detection Reagent, Mps1 enzyme, substrate (e.g., MBP), and ATP to room temperature.

  • Set up Kinase Reaction : In a 96-well or 384-well plate, add the following to each well:

    • Kinase buffer

    • Mps1 enzyme

    • Substrate

    • Test inhibitor (e.g., Mps1-IN-1 or a covalent inhibitor) at various concentrations.

    • Initiate the reaction by adding ATP.

  • Incubate : Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5][9][10][11]

  • Convert ADP to ATP and Detect : Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][5][9][10][11]

  • Measure Luminescence : Read the luminescence of each well using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

CellTiter_Glo_Workflow Start Start Seed_Cells 1. Seed Cells in Plate Start->Seed_Cells Treat_Cells 2. Add Inhibitor Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate (e.g., 72h) Treat_Cells->Incubate_Cells Add_Reagent 4. Add CellTiter-Glo® Reagent Incubate_Cells->Add_Reagent Lyse_Cells 5. Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize_Signal 6. Incubate (10 min) Lyse_Cells->Stabilize_Signal Measure 7. Measure Luminescence Stabilize_Signal->Measure End End Measure->End

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol:

  • Cell Seeding : Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the Mps1 inhibitor. Include vehicle-only controls.

  • Incubation : Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13][14][15]

  • Cell Lysis and Signal Generation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15]

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Measure Luminescence : Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and reflects the number of viable cells.

In-Cell Target Engagement Assay: NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells.

NanoBRET_Workflow Start Start Transfect_Cells 1. Transfect Cells with Mps1-NanoLuc® Fusion Vector Start->Transfect_Cells Seed_Cells 2. Seed Transfected Cells Transfect_Cells->Seed_Cells Add_Tracer_Inhibitor 3. Add NanoBRET® Tracer & Test Inhibitor Seed_Cells->Add_Tracer_Inhibitor Equilibrate 4. Equilibrate at 37°C Add_Tracer_Inhibitor->Equilibrate Add_Substrate 5. Add NanoLuc® Substrate & Extracellular Inhibitor Equilibrate->Add_Substrate Measure_BRET 6. Measure Donor (450nm) & Acceptor (610nm) Emission Add_Substrate->Measure_BRET Calculate_Ratio 7. Calculate NanoBRET™ Ratio Measure_BRET->Calculate_Ratio End End Calculate_Ratio->End

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection : Transfect cells (e.g., HEK293) with a vector encoding for the Mps1 protein fused to NanoLuc® luciferase.

  • Cell Seeding : Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition : Add the NanoBRET™ tracer and the test inhibitor at various concentrations to the cells. The test inhibitor will compete with the tracer for binding to the Mps1-NanoLuc® fusion protein.[16][17][18]

  • Equilibration : Incubate the plate at 37°C to allow the binding to reach equilibrium.[18]

  • Substrate Addition : Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.

  • BRET Measurement : Measure the luminescence at two wavelengths: the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (tracer, ~610 nm).[18]

  • Data Analysis : Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, allowing for the determination of target engagement and apparent cellular affinity.

Conclusion

Both non-covalent and covalent inhibitors of Mps1 are valuable tools for cancer research and drug discovery. Mps1-IN-1, as a reversible inhibitor, is well-suited for mechanistic studies requiring rapid and transient inhibition of Mps1 activity. Covalent inhibitors, exemplified by RMS-07, offer the potential for prolonged and potent target inactivation, which may translate to improved therapeutic efficacy. The choice between these inhibitor classes will depend on the specific research question and experimental context. The provided experimental protocols offer a robust framework for the comprehensive evaluation and comparison of novel Mps1 inhibitors.

References

Validating Mps1-IN-1 Experimental Findings with a Second Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mps1-IN-1 with a second-generation inhibitor, Mps1-IN-2, to validate experimental findings targeting the Mps1 kinase. This guide includes supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. To ensure that the observed biological effects of Mps1-IN-1 are specifically due to the inhibition of Mps1 and not off-target effects, it is crucial to validate these findings with a second, structurally distinct inhibitor. This guide focuses on Mps1-IN-2 as a validation tool and presents a comparative analysis of the two inhibitors.

Data Presentation: Quantitative Comparison of Mps1-IN-1 and Mps1-IN-2

The following tables summarize the key quantitative data for Mps1-IN-1 and Mps1-IN-2, facilitating a direct comparison of their potency and selectivity.

InhibitorChemical ScaffoldIC50 (nM) for Mps1
Mps1-IN-1Pyrrolopyridine367[3][4]
Mps1-IN-2Pyrimidodiazepinone145[3][4][5]
Table 1: In Vitro Potency of Mps1 Inhibitors. The half-maximal inhibitory concentration (IC50) was determined using an in vitro Lanthascreen kinase assay with 1 µM ATP.[3][4]
InhibitorMajor Off-Target Kinases (>1000-fold selectivity for most kinases)
Mps1-IN-1Alk, Ltk[3][4]
Mps1-IN-2Gak, Plk1[3][4]
Table 2: Kinase Selectivity Profile. The selectivity of the inhibitors was assessed against a panel of 352 kinases.[3][4]

Mandatory Visualization

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 Recruitment & Activation Mad1 Mad1 Mps1->Mad1 Phosphorylation Bub1 Bub1 Mps1->Bub1 Phosphorylation Mad2_open Mad2 (Open) Mad1->Mad2_open Recruitment Mad2_closed Mad2 (Closed) Mad2_open->Mad2_closed Conformational Change MCC Mitotic Checkpoint Complex (Mad2-Cdc20-BubR1-Bub3) Mad2_closed->MCC BubR1 BubR1 Bub1->BubR1 BubR1->MCC Cdc20 Cdc20 Cdc20->MCC APC/C Anaphase-Promoting Complex/ Cyclosome (APC/C) MCC->APC/C Inhibition Securin Securin APC/C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Sister_Chromatids Sister Chromatid Separation Separase->Sister_Chromatids Cleavage of Cohesin

Caption: Mps1 kinase signaling cascade at an unattached kinetochore, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C) and a delay in mitotic progression.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow cluster_cell_assays Cell-Based Assays Start Start: Validate Mps1-IN-1 findings In_Vitro_Assay In Vitro Kinase Assay (e.g., Lanthascreen) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays Start->Cell_Based_Assay Compare_Potency Compare IC50 Values In_Vitro_Assay->Compare_Potency Mps1-IN-1 vs Mps1-IN-2 Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Viability SAC_Function Spindle Assembly Checkpoint Assay (e.g., Mad2 localization) Cell_Based_Assay->SAC_Function Conclusion Conclusion: Findings are validated if both inhibitors show similar dose-dependent effects. Compare_Potency->Conclusion Compare_Phenotype Compare Cellular Phenotypes Compare_Phenotype->Conclusion Viability->Compare_Phenotype SAC_Function->Compare_Phenotype

Caption: A logical workflow for validating the experimental findings of Mps1-IN-1 with a second inhibitor, Mps1-IN-2, through a series of in vitro and cell-based assays.

Logical Relationship for Validation

Validation_Logic Hypothesis Hypothesis: Observed phenotype is due to Mps1 inhibition. Inhibitor1 Mps1-IN-1 (Scaffold A) Hypothesis->Inhibitor1 Inhibitor2 Mps1-IN-2 (Scaffold B) Hypothesis->Inhibitor2 Phenotype Consistent Phenotype: - SAC override - Decreased cell viability Inhibitor1->Phenotype Inhibitor2->Phenotype Validation Validation: High confidence that the phenotype is on-target. Phenotype->Validation If consistent

Caption: The logical basis for using a second inhibitor with a different chemical scaffold to validate that an observed biological phenotype is a direct result of targeting Mps1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted from the methods used to characterize Mps1-IN-1 and Mps1-IN-2.[3][4]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Prepare a 2X substrate/2X ATP solution. The substrate is a fluorescein-labeled polypeptide, and the ATP concentration is typically set at the apparent Km for Mps1 (e.g., 1 µM).

    • Prepare serial dilutions of Mps1-IN-1 and Mps1-IN-2 in 1X Kinase Buffer A.

    • Prepare a 2X EDTA/2X terbium-labeled anti-phospho-substrate antibody solution in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X EDTA/2X antibody solution.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (acceptor/donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[6]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of Mps1-IN-1, Mps1-IN-2, or vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Spindle Assembly Checkpoint (SAC) Assay (Mad2 Localization by Immunofluorescence)

This protocol is used to visualize the effect of Mps1 inhibition on the localization of the key SAC protein, Mad2.[4]

  • Cell Culture and Treatment:

    • Grow HeLa cells on coverslips in a 6-well plate.

    • Synchronize the cells in mitosis by treating with a mitotic arresting agent like nocodazole.

    • Co-treat the cells with Mps1-IN-1, Mps1-IN-2, or vehicle control (DMSO) for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[7]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 10% normal donkey serum in PBS) for 1 hour.[7]

    • Incubate the cells with a primary antibody against Mad2 (e.g., rabbit anti-Mad2) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) for 1 hour at room temperature in the dark.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of Mad2 at the kinetochores. A decrease in Mad2 localization at kinetochores in the presence of a mitotic arresting agent is indicative of SAC override.

By following this comprehensive guide, researchers can effectively use a second inhibitor, such as Mps1-IN-2, to validate the experimental findings obtained with Mps1-IN-1, thereby increasing the confidence in the on-target effects of these valuable research tools.

References

Navigating Resistance: A Comparative Guide to Mps1 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of inhibitors targeting Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising avenue in cancer therapy. However, the emergence of drug resistance poses a significant challenge to their clinical efficacy. This guide provides a comprehensive comparison of the cross-resistance profiles of different Mps1 inhibitors, supported by experimental data, to aid in the strategic development of next-generation therapeutics.

Mps1 Signaling and Inhibition

The Mps1 kinase plays a pivotal role in the spindle assembly checkpoint, a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] In response to unattached or improperly attached kinetochores, Mps1 initiates a signaling cascade that ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented.[2] Mps1's function is critical for preventing aneuploidy, a hallmark of many cancers.[3] However, cancer cells often exhibit an over-expression of Mps1, making it an attractive therapeutic target.[3]

Several small molecule inhibitors of Mps1 have been developed and have shown anti-proliferative activity in various cancer cell lines.[4] These inhibitors typically target the ATP-binding pocket of the Mps1 kinase domain.[3] However, mutations within this domain can lead to inhibitor resistance, limiting their therapeutic potential.[3][5]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Ndc80 Ndc80 Complex Mps1_inactive Mps1 (Inactive) Ndc80->Mps1_inactive Recruits to kinetochore Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 Recruits Mps1_active Mps1 (Active) Mps1_active->Knl1 Phosphorylates MELT repeats Mps1_inactive->Mps1_active Autophosphorylation at kinetochore Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes assembly Cdc20 Cdc20 Cdc20->MCC APC_C APC/C Anaphase Anaphase APC_C->Anaphase Promotes MCC->APC_C Inhibits Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1_active Inhibits

Figure 1: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.

Quantitative Comparison of Mps1 Inhibitor Cross-Resistance

Point mutations in the kinase domain of Mps1 are a primary mechanism of acquired resistance to Mps1 inhibitors. These mutations can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor while preserving the kinase's catalytic activity.[3][5] This section provides a comparative analysis of the efficacy of various Mps1 inhibitors against wild-type (WT) Mps1 and clinically relevant mutant forms.

The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values for several Mps1 inhibitors against WT and mutant Mps1. Lower values indicate higher potency and stronger binding affinity, respectively.

InhibitorMps1 VariantIC50 (nM)KD (nM)Fold Change in IC50 (Mutant vs WT)Fold Change in KD (Mutant vs WT)Reference(s)
Reversine WT~50-150~50--[6]
C604YSimilar to WTSimilar to WT~1~1[4][7]
NMS-P715 WT~139-1504.7 ± 2.5--[6][7]
C604Y3016 ± 5341764 ± 204~21.7~375[7]
C604W900 ± 55630 ± 115~6.5~134[7]
Cpd-5 WT9.2 ± 1.61.6 ± 0.2--[7]
C604Y170 ± 30471 ± 50~18.5~294[7]
C604W19 ± 1349 ± 81~2.1~218[7]
I531M>1000->108-[8]
I598F>1000->108-[8]
S611R~250-~27-[8]
MPI-0479605 WT~63-153---[6]
C604Y>1000->6.5-[8]
S611R>1000->6.5-[8]

Data Interpretation:

  • Reversine demonstrates a remarkable ability to evade resistance conferred by the C604Y mutation, with its potency remaining largely unaffected.[4][7]

  • NMS-P715 and its derivative Cpd-5 are highly potent against wild-type Mps1 but show significant loss of activity against the C604Y and C604W mutants.[7] The fold change in both IC50 and KD values highlights a substantial decrease in their inhibitory capacity and binding affinity.

  • The C604Y and C604W mutations, located in the hinge region of the kinase domain, appear to confer broad resistance to NMS-P715 and Cpd-5.[3][7]

  • Mutations such as I531M, I598F, and S611R also lead to significant resistance to Cpd-5 and MPI-0479605.[8]

  • Interestingly, the degree of cross-resistance is not uniform across all inhibitors and mutations, suggesting that the specific chemical scaffold of the inhibitor and the location of the mutation play crucial roles in determining the resistance profile.[5][8]

Experimental Methodologies

The data presented in this guide were generated using a combination of in vitro biochemical assays and cell-based viability assays. The following sections provide an overview of the key experimental protocols employed in these studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Measures enzymatic inhibition MST Microscale Thermophoresis (MST) Kd Determine Kd MST->Kd Measures binding affinity Cell_Culture Culture WT and Mutant Cell Lines Inhibitor_Treatment Treat with Mps1 Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., Colony Formation) Inhibitor_Treatment->Viability_Assay Analyze_Viability Analyze Cell Survival and Proliferation Viability_Assay->Analyze_Viability

Figure 2: General experimental workflow for assessing Mps1 inhibitor cross-resistance.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Mps1 inhibitors against purified wild-type or mutant Mps1 kinase.

  • Protocol Outline:

    • Reagents: Recombinant human Mps1 kinase (wild-type or mutant), a suitable substrate (e.g., a peptide derived from the Mps1 substrate KNL1), ATP, and the Mps1 inhibitor to be tested.[9]

    • Procedure: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C for 30 minutes), the reaction is stopped.[10]

    • Detection: The level of substrate phosphorylation is quantified. This is often done using methods like radioactivity (with 32P-ATP), fluorescence polarization, or specific antibodies that recognize the phosphorylated substrate.[10][11]

    • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell Viability/Colony Formation Assay
  • Objective: To assess the long-term effect of Mps1 inhibitors on the survival and proliferative capacity of cancer cells expressing either wild-type or mutant Mps1.

  • Protocol Outline:

    • Cell Culture: Cancer cell lines (e.g., HCT116, U2OS) are cultured under standard conditions. Resistant cell lines can be generated by prolonged exposure to sublethal concentrations of an Mps1 inhibitor.

    • Seeding: A known number of cells (e.g., 500 cells per well) are seeded into multi-well plates.

    • Treatment: The cells are treated with a range of concentrations of the Mps1 inhibitor.

    • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the inhibitor is typically refreshed every few days.

    • Staining: After the incubation period, the colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.

    • Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the untreated control wells.

Microscale Thermophoresis (MST)
  • Objective: To determine the dissociation constant (KD) of the interaction between an Mps1 inhibitor and the Mps1 kinase, providing a direct measure of binding affinity.

  • Protocol Outline:

    • Labeling: The Mps1 protein (wild-type or mutant) is typically labeled with a fluorescent dye.

    • Titration: A constant concentration of the fluorescently labeled Mps1 is mixed with a serial dilution of the Mps1 inhibitor.

    • Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled Mps1 is measured in response to a microscopic temperature gradient. The binding of the inhibitor to Mps1 alters its size, charge, and hydration shell, leading to a change in its thermophoretic properties.

    • Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The KD value is then determined by fitting the data to a binding curve.

Conclusion and Future Directions

The data clearly indicate that while several potent Mps1 inhibitors have been developed, the emergence of resistance through point mutations in the kinase domain is a significant hurdle. Reversine stands out for its ability to overcome resistance mediated by the C604Y mutation, suggesting that its chemical scaffold may serve as a valuable starting point for the design of next-generation inhibitors with improved resistance profiles.

Future drug development efforts should focus on:

  • Structure-guided design: Utilizing the crystal structures of mutant Mps1 kinases to design inhibitors that can accommodate or circumvent the conformational changes induced by resistance mutations.

  • Development of covalent inhibitors: These inhibitors form a permanent bond with the target protein and may be less susceptible to resistance mechanisms that rely on reduced binding affinity.

  • Combination therapies: Combining Mps1 inhibitors with other anti-cancer agents that have different mechanisms of action could help to prevent or overcome the development of resistance.

By understanding the molecular basis of cross-resistance, researchers can more effectively design and develop novel Mps1 inhibitors that will provide durable clinical benefit to cancer patients.

References

NMS-P715: A Superior Alternative to Mps1-IN-1 for Mps1 Kinase Inhibition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a potent and reliable inhibitor of Monopolar Spindle 1 (Mps1) kinase, NMS-P715 presents a compelling alternative to Mps1-IN-1. This guide provides a comprehensive comparison of the two inhibitors, supported by experimental data, to inform the selection of the most appropriate tool for preclinical cancer research.

NMS-P715 demonstrates superior potency, selectivity, and in vivo activity compared to Mps1-IN-1, positioning it as a more robust and clinically relevant research tool. While both compounds target the ATP-binding site of Mps1, a critical regulator of the spindle assembly checkpoint (SAC), their pharmacological profiles differ significantly.[1][2][3]

At a Glance: NMS-P715 vs. Mps1-IN-1

FeatureNMS-P715Mps1-IN-1
Mps1 Inhibitory Potency (IC50) 182 nM[2][3]367 nM[1][4]
Cellular Activity (SAC Override EC50) 53 nM[5]Micromolar concentrations (2-10 µM) required[4]
Kinase Selectivity Highly selective for Mps1[2][3]Known off-target activity (e.g., ALK, LTK)[4]
In Vivo Activity Demonstrates anti-tumor activity in xenograft models[6][7]Not recommended for in vivo experiments due to lack of data[4]
Oral Bioavailability Orally bioavailable[5][6]No data available[4]

Delving into the Data: A Head-to-Head Comparison

Biochemical and Cellular Potency

NMS-P715 exhibits approximately twofold greater potency in inhibiting Mps1 kinase activity in biochemical assays compared to Mps1-IN-1.[1][2][3] This enhanced potency translates to superior activity in cellular contexts. NMS-P715 induces a spindle assembly checkpoint override at a significantly lower concentration (EC50 of 53 nM) than Mps1-IN-1, which requires micromolar concentrations to elicit a similar effect.[4][5]

Kinase Selectivity Profile

A critical consideration for any kinase inhibitor is its selectivity, as off-target effects can confound experimental results. NMS-P715 has been profiled against a panel of 60 kinases and demonstrated high selectivity for Mps1, with only a few other kinases inhibited at significantly higher concentrations.[2][3] In contrast, Mps1-IN-1 is known to inhibit other kinases, such as Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK), with potencies similar to its Mps1 inhibition.[4] This broader activity profile of Mps1-IN-1 raises concerns about the specificity of its observed cellular effects.

In Vitro and In Vivo Efficacy

Both inhibitors induce characteristic phenotypes associated with Mps1 inhibition in cancer cell lines, including the abrogation of the spindle assembly checkpoint, leading to premature mitotic exit, chromosome mis-segregation, aneuploidy, and ultimately, apoptosis.[1][6][8] However, the superior potency and selectivity of NMS-P715 suggest that these effects can be achieved with greater confidence in the on-target mechanism.

The most significant distinction between the two compounds lies in their in vivo utility. NMS-P715 is orally bioavailable and has demonstrated significant anti-tumor efficacy in various preclinical xenograft models of cancer, including ovarian and pancreatic cancer.[6][7] Conversely, there is a notable lack of in vivo data for Mps1-IN-1, and some expert sources explicitly advise against its use in animal studies due to the absence of pharmacokinetic and in vivo efficacy data.[4]

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[9][10] Unattached or improperly attached kinetochores activate Mps1, initiating a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and allowing time for error correction.[9][10][11]

Mps1_Signaling_Pathway Unattached Unattached Kinetochore Mps1 Mps1 Unattached->Mps1 recruits Knl1 Knl1 Mps1->Knl1 phosphorylates Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Knl1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (BubR1-Bub3-Mad2-Cdc20) Bub1_Bub3->MCC promotes assembly Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase triggers

Caption: Mps1 Signaling Cascade in the Spindle Assembly Checkpoint.

Experimental Methodologies

To facilitate the replication and validation of findings, detailed protocols for key assays are provided below.

In Vitro Mps1 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 value of an Mps1 inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of inhibitor (NMS-P715 or Mps1-IN-1) Mix Combine inhibitor, Mps1, substrate, and ATP in a microplate Inhibitor->Mix Enzyme Prepare Mps1 kinase and substrate solution Enzyme->Mix ATP Prepare ATP solution ATP->Mix Incubate Incubate at room temperature to allow for phosphorylation Mix->Incubate Stop Stop the reaction Incubate->Stop Read Measure phosphorylation signal (e.g., fluorescence, luminescence) Stop->Read Plot Plot signal vs. inhibitor concentration Read->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for an In Vitro Mps1 Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor (NMS-P715 or Mps1-IN-1) in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a microplate, combine the recombinant Mps1 kinase, a suitable peptide substrate, and the test inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as mobility shift assays, antibody-based detection (e.g., ELISA), or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of an inhibitor on the proliferative capacity of cancer cells.

Protocol:

  • Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of NMS-P715 or Mps1-IN-1. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for the formation of visible colonies, typically 10-14 days. The medium should be replaced with fresh medium containing the inhibitor every 2-3 days.

  • Fixation and Staining: After the incubation period, wash the cells with PBS, fix them with a solution such as methanol or a mixture of methanol and acetic acid, and then stain the colonies with a solution like crystal violet.

  • Quantification: After washing away the excess stain and allowing the plates to dry, count the number of colonies (typically defined as a cluster of >50 cells). The results are often expressed as a percentage of the number of colonies in the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M) following inhibitor treatment.

Protocol:

  • Cell Treatment: Culture cancer cells and treat them with the desired concentrations of NMS-P715 or Mps1-IN-1 for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Conclusion

Based on the currently available data, NMS-P715 emerges as a more potent, selective, and in vivo-validated tool for studying Mps1 kinase function compared to Mps1-IN-1. Its well-characterized pharmacological profile provides a higher degree of confidence in attributing observed biological effects to the specific inhibition of Mps1. For researchers aiming to investigate the therapeutic potential of Mps1 inhibition in preclinical cancer models, NMS-P715 represents the superior and more translationally relevant choice.

References

A Structural and Functional Comparison of Mps1 Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the therapeutic potential and molecular interactions of key Mps1 inhibitors.

Monopolar spindle 1 (Mps1, also known as TTK) is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring accurate chromosome segregation during mitosis.[1] Its overexpression in various cancers has made it an attractive target for anticancer drug development. This guide provides a comprehensive structural and functional comparison of prominent Mps1 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

The Mps1 Signaling Pathway and its Inhibition

The Mps1 kinase is a key initiator of the SAC signaling cascade. When kinetochores are not properly attached to the mitotic spindle, Mps1 is activated and phosphorylates its downstream targets, including KNL1. This phosphorylation event creates a scaffold for the recruitment of other SAC proteins, ultimately leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin, and thereby delaying the onset of anaphase until all chromosomes are correctly attached.

Mps1 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of its substrates. This abrogation of the SAC leads to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Inhibitor Mps1 Inhibitor Inhibitor->Mps1 Inhibits

Caption: Mps1 signaling pathway and the mechanism of its inhibition.

Quantitative Comparison of Mps1 Inhibitors

The following table summarizes the biochemical and cellular potencies of several well-characterized Mps1 inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration in biochemical assays.

InhibitorChemical StructureMps1 IC50 (nM)Mps1 Ki (nM)Cellular Potency (EC50, nM)Key Selectivity InformationClinical Trial Status
BAY 1161909 (Empesertib) [Image of BAY 1161909 structure]<10[2]-~10-100 (proliferation)High selectivity[3]Phase I[3]
BAY 1217389 [Image of BAY 1217389 structure]0.63[4]-~10-100 (proliferation)High selectivity, some off-target activity on PDGFRβ and Kit[5]Phase I[3]
CFI-402257 [Image of CFI-402257 structure]1.2[6]0.09[6]6.5 (Mps1 autophosphorylation)[7]Highly selective[8]Phase I/II[9]
Reversine [Image of Reversine structure]2.8 - 6[10]--Also inhibits Aurora kinases (Aurora B IC50 = 98.5 nM)[10]Preclinical
NMS-P715 [Image of NMS-P715 structure]182[11]-65 (SAC override)[11]Selective, with off-target activity on CK2, MELK, and NEK6 at >5 µM[12]Preclinical
RMS-07 (Covalent) [Image of RMS-07 structure]-0.83 (apparent)[13]-High selectivity against kinases with an equivalent cysteine[14]Preclinical

Structural Insights into Inhibitor Binding

Crystal structures of the Mps1 kinase domain in complex with various inhibitors have revealed key insights into their binding modes and the basis for their potency and selectivity. Most inhibitors bind to the ATP-binding pocket, forming hydrogen bonds with the hinge region residues, a common feature for kinase inhibitors.

  • Reversine (PDB: 5LJJ): The purine core of reversine forms three hydrogen bonds with the main chain of the hinge region. The cyclohexyl and morpholinoaniline moieties make more extensive contacts with Mps1 compared to Aurora B, contributing to its higher affinity for Mps1.[15]

  • NMS-P715: The structure of NMS-P715 bound to Mps1 reveals key hydrogen bonding interactions with the hinge region.[16]

  • Cpd-5 (PDB: 5MRB): A derivative of NMS-P715, its crystal structure in complex with Mps1 helps to explain differences in resistance profiles compared to the parent compound.[17]

  • BAY 1161909 and BAY 1217389 (PDB: 6TND, 6TNC): These two clinical candidates, despite belonging to different chemical series, both occupy the ATP-binding site but utilize different interactions with distinct pockets within the active site.

  • RMS-07: This covalent inhibitor targets a cysteine residue in the hinge region of Mps1, leading to an irreversible interaction. The crystal structure confirms this covalent binding mode.[14]

Inhibitor_Binding_Modes cluster_Mps1 Mps1 ATP-Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Solvent Exposed Region Solvent Exposed Region Inhibitor_Core Inhibitor Scaffold Inhibitor_Core->Hinge Region H-bonds Group1 Moiety 1 Group1->Hydrophobic Pocket 1 van der Waals Group2 Moiety 2 Group2->Hydrophobic Pocket 2 van der Waals Group3 Moiety 3 Group3->Solvent Exposed Region Interactions

Caption: Generalized inhibitor binding mode in the Mps1 ATP pocket.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of Mps1 inhibitors. Below are representative protocols for key assays.

Mps1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the Mps1 kinase.

Materials:

  • Mps1 Kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay Buffer

  • Mps1 Inhibitors

  • 384-well microplate

Protocol:

  • Prepare a serial dilution of the Mps1 inhibitor in DMSO.

  • In a 384-well plate, add 5 µL of the inhibitor dilution.

  • Prepare a mixture of Mps1 kinase and Eu-labeled anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

LanthaScreen_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_kinase_ab Add Kinase/Ab Mix add_inhibitor->add_kinase_ab prep_kinase_ab Prepare Kinase/Antibody Mix prep_kinase_ab->add_kinase_ab add_tracer Add Tracer add_kinase_ab->add_tracer incubate Incubate (60 min) add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a LanthaScreen Mps1 kinase assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Mps1 Inhibitors

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Mps1 inhibitor for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The development of potent and selective Mps1 inhibitors represents a promising therapeutic strategy for the treatment of various cancers. This guide has provided a comparative overview of several key Mps1 inhibitors, highlighting their biochemical and cellular activities, structural basis of inhibition, and the experimental protocols used for their evaluation. The data presented herein should serve as a valuable resource for researchers and drug development professionals in the field of oncology and cell cycle research, facilitating the rational design and development of next-generation Mps1-targeted therapies.[11][12]

References

Synergistic Takedown of Cancer Cells: Mps1 Inhibitors and Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

A powerful synergy emerges when combining Monopolar Spindle 1 (Mps1) inhibitors with taxane-based chemotherapy, offering a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The rationale for combining Mps1 inhibitors and taxanes lies in their distinct but complementary mechanisms of action targeting mitosis. Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that disrupt the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC) and a prolonged mitotic arrest.[1] Mps1 is a crucial kinase that plays a central role in activating the SAC, ensuring accurate chromosome segregation.[2][3] By inhibiting Mps1, the SAC is abrogated, forcing cells to exit mitosis prematurely despite the presence of taxane-induced spindle defects. This leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death.[4][5][6]

Quantitative Analysis of Synergistic Effects

The synergistic cytotoxicity of combining Mps1 inhibitors with taxanes has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Cell LineMps1 InhibitorTaxaneIC50 of Taxane (nM)IC50 of Taxane + Mps1 Inhibitor (nM)Fold Reduction in IC50Synergy Score (CI)Reference
KB1P-B11 (BRCA1-/-;TP53-/- mammary tumor)Cpd-5Paclitaxel~10<1>10<1 (Synergistic)[5]
KB1P-B11 (BRCA1-/-;TP53-/- mammary tumor)BAY-1217389Paclitaxel~10Significantly ReducedNot specifiedSynergistic[5]
HCT 116 (Colon Carcinoma)Mps-BAY1PaclitaxelNot specifiedNot specifiedNot specifiedSynergistic in vivo[6]
HCT 116 (Colon Carcinoma)Mps-BAY2aPaclitaxelNot specifiedNot specifiedNot specifiedSynergistic in vivo[6]

Table 1: In Vitro Synergistic Cytotoxicity of Mps1 Inhibitors and Taxanes. The combination of Mps1 inhibitors with paclitaxel significantly reduces the half-maximal inhibitory concentration (IC50) of the taxane, indicating a potent synergistic effect in killing cancer cells. The Combination Index (CI) values, where available, are less than 1, confirming synergy.

Tumor ModelTreatment GroupIncrease in Multipolar AnaphasesIncrease in Aberrant Nuclear MorphologiesIncrease in Cell Death (Caspase-3 positive cells)Reference
BRCA1-/-;TP53-/- mammary tumors in miceDocetaxel + Cpd-5Significant increase vs. single agentsSignificant increase vs. single agentsSignificant increase vs. single agents at 48h and 72h[4][7]

Table 2: In Vivo Enhancement of Mitotic Errors and Cell Death. The combination of an Mps1 inhibitor and a taxane in a mouse tumor model leads to a marked increase in mitotic abnormalities and subsequent apoptosis compared to either drug alone.

Mechanistic Insights: Signaling Pathways and Cellular Fate

The synergy between Mps1 inhibitors and taxanes is a direct consequence of their opposing effects on the mitotic checkpoint. The following diagram illustrates the underlying signaling pathway.

Synergy_Mechanism cluster_0 Normal Mitosis cluster_1 Taxane Treatment cluster_2 Combination Therapy Bioriented Chromosomes Bioriented Chromosomes SAC Inactive SAC Inactive Bioriented Chromosomes->SAC Inactive Anaphase Progression Anaphase Progression SAC Inactive->Anaphase Progression Microtubule Dysfunction Microtubule Dysfunction Unattached Kinetochores Unattached Kinetochores Microtubule Dysfunction->Unattached Kinetochores Mps1_active Mps1 Active Unattached Kinetochores->Mps1_active SAC Active SAC Active Mps1_active->SAC Active Mps1_inhibited Mps1 Inhibited Mitotic Arrest Mitotic Arrest SAC Active->Mitotic Arrest Taxane Taxane Taxane->Microtubule Dysfunction Mps1_Inhibitor Mps1 Inhibitor Mps1_Inhibitor->Mps1_inhibited SAC_Bypass SAC Bypass Mps1_inhibited->SAC_Bypass Chromosome Missegregation Chromosome Missegregation SAC_Bypass->Chromosome Missegregation Aneuploidy Aneuploidy Chromosome Missegregation->Aneuploidy Cell Death Cell Death Aneuploidy->Cell Death

Figure 1: Mechanism of Synergy. Taxanes induce mitotic arrest by activating the Spindle Assembly Checkpoint (SAC) via Mps1. Mps1 inhibitors override this arrest, leading to premature anaphase, chromosome missegregation, and cell death.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are summarized protocols for key experiments used to evaluate the synergy between Mps1 inhibitors and taxanes.

Cell Viability and Colony Formation Assay

Objective: To determine the cytotoxic effects of single and combination drug treatments and to quantify synergy.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., KB1P-B11) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a dose-response matrix of the Mps1 inhibitor and the taxane, both alone and in combination, for a specified period (e.g., 7-10 days). Include a vehicle-treated control group.

  • Colony Formation: After the incubation period, wash the cells with PBS, fix with a solution of acetic acid and methanol (1:7), and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (a colony is defined as a cluster of ≥50 cells). Calculate the surviving fraction for each treatment relative to the vehicle control.

  • Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Protocol:

  • Tumor Implantation: Orthotopically transplant tumor cells or fragments (e.g., BRCA1-/-;TP53-/- mammary tumors) into immunocompromised mice.[5]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 200 mm³), randomize the animals into treatment groups (vehicle, Mps1 inhibitor alone, taxane alone, combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., docetaxel intravenously once a week, Cpd-5 intraperitoneally every other day).[5]

  • Tumor Monitoring: Measure tumor volume regularly throughout the study.

  • Endpoint Analysis: At the end of the study or when tumors reach a maximum size, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).

Analysis of Mitotic Errors

Objective: To quantify the extent of chromosome missegregation and mitotic abnormalities induced by the combination treatment.

Protocol:

  • Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin.

  • Immunofluorescence Staining: Prepare tissue sections and perform immunofluorescence staining for markers of mitosis (e.g., phosphorylated Histone H3) and spindle poles (e.g., γ-tubulin). Counterstain DNA with DAPI.

  • Microscopy and Quantification: Image the stained sections using a fluorescence microscope. Quantify the percentage of anaphase cells exhibiting abnormalities such as multipolar spindles, lagging chromosomes, and anaphase bridges.[7]

  • Statistical Analysis: Compare the frequency of mitotic errors between the different treatment groups using appropriate statistical tests.[7]

The following workflow diagram outlines the key steps in a typical preclinical study evaluating Mps1 inhibitor and taxane synergy.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Dose_Response Dose-Response Matrix (Single Agents) Cell_Culture->Dose_Response Combination_Treatment Combination Treatment Dose_Response->Combination_Treatment Viability_Assay Cell Viability Assay (e.g., Colony Formation) Combination_Treatment->Viability_Assay Synergy_Calculation Synergy Calculation (e.g., CI) Viability_Assay->Synergy_Calculation Treatment_Groups Randomization into Treatment Groups Synergy_Calculation->Treatment_Groups Promising Synergy Tumor_Model Xenograft/PDX Model Tumor_Model->Treatment_Groups Drug_Administration Drug Administration Treatment_Groups->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Histopathology, IHC) Tumor_Measurement->Endpoint_Analysis

Figure 2: Preclinical Evaluation Workflow. A typical workflow for assessing the synergy between Mps1 inhibitors and taxanes involves initial in vitro screening followed by in vivo validation in animal models.

Clinical Landscape and Future Directions

The promising preclinical data have led to the clinical evaluation of Mps1 inhibitors in combination with taxanes.[1][5] For instance, the Mps1 inhibitor BAY 1217389 has been investigated in a Phase I clinical trial in combination with paclitaxel for patients with advanced solid tumors.[8][9] While the combination has shown some clinical activity, it has also been associated with overlapping toxicities, particularly hematological side effects, highlighting the need for careful dose and schedule optimization.[8][9]

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Exploring alternative dosing schedules and formulations to mitigate toxicities.

  • Investigating the efficacy of this combination in specific cancer types known to be sensitive to mitotic inhibitors.

References

A Researcher's Guide to Biophysical Assays for Measuring Mps1 Inhibitor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of inhibitor binding to Monopolar Spindle 1 (Mps1) kinase is crucial for the development of effective cancer therapeutics. This guide provides a comparative overview of key biophysical assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research.

Mps1 is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in various cancers, making it an attractive therapeutic target.[3][4] The development of potent and selective Mps1 inhibitors requires robust and reliable methods to quantify their binding affinity and kinetics. This guide explores a range of biophysical techniques suited for this purpose.

Comparison of Biophysical Assays for Mps1 Inhibitor Analysis

A variety of biophysical methods can be employed to characterize the interaction between Mps1 and its inhibitors. Each technique offers distinct advantages and provides complementary information, from equilibrium binding affinities to kinetic parameters and structural insights. The choice of assay depends on the specific research question, the properties of the inhibitor, and available instrumentation.

Assay TypePrincipleKey Parameters MeasuredThroughputSample ConsumptionKey Advantages
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[5]Dissociation constant (Kd)Medium to HighLowLow sample consumption, works in complex biological liquids.[6]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[7]Inhibition constant (Ki), IC50HighLowHomogeneous assay format, suitable for high-throughput screening.[8]
LanthaScreen™ TR-FRET Assay Time-Resolved Förster Resonance Energy Transfer between a terbium-labeled antibody and a fluorescent tracer bound to the kinase.[9]IC50, Binding Affinity (Kd)HighLowRatiometric measurement reduces artifacts, robust for HTS.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[10]Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowHighLabel-free, provides a complete thermodynamic profile of the interaction.[11]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12]Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd)MediumMediumReal-time kinetics, label-free detection of both ligand and analyte.[13]
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand by measuring changes in fluorescence.[14]Melting temperature (Tm), Thermal shift (ΔTm)HighLowRapid and inexpensive screening method, no need for labeled ligands.[15]
Radioenzymatic Kinase Assay Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[16]IC50Low to MediumMediumDirect measure of enzymatic activity inhibition.
X-ray Crystallography Determines the three-dimensional structure of the protein-inhibitor complex.Binding mode, Structural basis of inhibitionLowHighProvides detailed atomic-level information of the interaction.[17]

Quantitative Data on Mps1 Inhibitor Binding

The following table summarizes publicly available binding and inhibitory data for a selection of Mps1 inhibitors, as determined by various biophysical and biochemical assays.

InhibitorAssay TypeTargetIC50 (nM)Kd (nM)Reference
NMS-P715 FPMps1 WT139 ± 16-[17]
MSTMps1 WT-4.7 ± 2.5[18]
FPMps1 C604Y3016 ± 534-[17]
MSTMps1 C604Y-1764 ± 204[18]
Cpd-5 FPMps1 WT9.2 ± 1.6-[17]
MSTMps1 WT-1.6 ± 0.2[18]
FPMps1 C604Y170 ± 30-[17]
MSTMps1 C604Y-471 ± 50[18]
Reversine MSTMps1 WT-28 ± 4[18]
Mps1-IN-1 LanthaScreenMps1367-[19]
Mps1-IN-2 LanthaScreenMps1145-[19]
CFI-402257 BiochemicalTTK/Mps11.7-MedChemExpress
AZ3146 BiochemicalMps1Cat35-MedChemExpress
MPI-0479605 BiochemicalMps11.8-MedChemExpress
NTRC 0066-0 BiochemicalTTK0.9-MedChemExpress
BOS-172722 BiochemicalMps1 (1 mM ATP)11-MedChemExpress
Mps-BAY1 In vitro kinase assayMps11 - 10-[2]
Mps-BAY2a In vitro kinase assayMps11 - 10-[2]
Mps-BAY2b In vitro kinase assayMps11 - 10-[2]

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures proper chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[20][21] Mps1 is recruited to unattached kinetochores where it initiates a phosphorylation cascade involving multiple downstream SAC proteins.[22][23][24]

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 recruits Cdc20 Cdc20 Mad1_Mad2->Cdc20 binds MCC Mitotic Checkpoint Complex (MCC) Cdc20->MCC forms APC_C APC/C Anaphase Anaphase APC_C->Anaphase promotes MCC->APC_C inhibits Inhibitor Mps1 Inhibitor Inhibitor->Mps1

Caption: Mps1 signaling cascade at an unattached kinetochore.

Experimental Workflows and Protocols

Detailed protocols for several key biophysical assays are provided below. These workflows are intended as a starting point and may require optimization based on the specific Mps1 construct, inhibitor properties, and available instrumentation.

Microscale Thermophoresis (MST) Experimental Workflow

MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Label Mps1 with fluorescent dye P3 Mix labeled Mps1 with inhibitor dilutions P1->P3 P2 Prepare serial dilution of inhibitor P2->P3 M1 Load samples into capillaries P3->M1 M2 Place capillaries in MST instrument M3 Measure thermophoresis A1 Plot change in thermophoresis vs. inhibitor concentration M3->A1 A2 Fit data to binding model to determine Kd A1->A2

Caption: Workflow for measuring Mps1-inhibitor binding using MST.

Protocol for Microscale Thermophoresis (MST):

  • Protein Labeling: Label purified Mps1 kinase with an appropriate fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • Sample Preparation: Prepare a 16-point serial dilution of the Mps1 inhibitor in assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • Binding Reaction: Mix the labeled Mps1 (at a constant concentration, typically 20-50 nM) with each inhibitor dilution. Incubate at room temperature for 10-30 minutes to reach binding equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument and perform the measurement. An IR laser is used to create a temperature gradient, and the movement of the fluorescently labeled Mps1 is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration. The data are then fitted to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Fluorescence Polarization (FP) Experimental Workflow

FP_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Inhibition cluster_measurement Measurement & Analysis P1 Prepare fluorescently labeled peptide substrate (e.g., TMR-KNL1) R1 Incubate Mps1 with peptide substrate and ATP to allow phosphorylation P1->R1 P2 Prepare Mps1, Bub1-Bub3, and inhibitor solutions P2->R1 R2 Add inhibitor at varying concentrations P2->R2 R1->R2 R3 Add Bub1-Bub3 complex to bind phosphorylated peptide R2->R3 M1 Measure fluorescence polarization in a plate reader R3->M1 A1 Plot FP vs. inhibitor concentration to determine IC50 M1->A1

Caption: Workflow for an Mps1 kinase activity assay using FP.

Protocol for Fluorescence Polarization (FP) Kinase Assay: [17]

  • Reagents:

    • Fluorescently labeled Mps1 substrate peptide (e.g., TMR-KNL1).

    • Purified Mps1 kinase.

    • Purified Bub1-Bub3 complex.

    • ATP and MgCl2.

    • Mps1 inhibitors.

    • Assay Buffer: 20 mM HEPES/NaOH, pH 7.4, 1 mM ATP, 4 mM MgCl2, 200 μM TCEP, and 0.05% Tween 20.

  • Assay Procedure:

    • Prepare a reaction mixture containing 20 nM TMR-KNL1 peptide and 5 nM GST-Mps1 in the assay buffer.

    • Add Mps1 inhibitors at varying concentrations to the reaction mixture.

    • Incubate at room temperature to allow the kinase reaction and inhibitor binding to reach equilibrium.

    • Add 200 nM Bub1-Bub3 complex to the mixture. The Bub1-Bub3 complex specifically binds to the phosphorylated TMR-KNL1 peptide.

    • Incubate to allow binding of Bub1-Bub3 to the phosphorylated peptide.

  • Measurement:

    • Measure the fluorescence polarization in a 384-well plate using a suitable plate reader (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Mps1 solution in calorimetry buffer T1 Load Mps1 into the sample cell P1->T1 P2 Prepare inhibitor solution in the same buffer T2 Load inhibitor into the syringe P2->T2 T3 Perform sequential injections of inhibitor into Mps1 A1 Integrate heat peaks for each injection T3->A1 A2 Plot integrated heat vs. molar ratio A1->A2 A3 Fit data to a binding isotherm to determine Kd, ΔH, and n A2->A3

Caption: Workflow for ITC measurement of Mps1-inhibitor binding.

Protocol for Isothermal Titration Calorimetry (ITC): [25]

  • Sample Preparation:

    • Dialyze both the purified Mps1 protein and the inhibitor into the same buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

    • Degas the solutions before use.

    • Determine the accurate concentrations of the protein and inhibitor.

  • ITC Experiment:

    • Load the Mps1 solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the Mps1 solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • The heat change for each injection is measured and integrated.

    • The integrated heat is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

This guide provides a foundational understanding of the various biophysical assays available for characterizing Mps1 inhibitors. By carefully selecting and applying these techniques, researchers can gain a comprehensive understanding of the binding properties of their compounds, ultimately accelerating the development of novel and effective cancer therapies.

References

Safety Operating Guide

Safe Disposal of Mps1-IN-1 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of Mps1-IN-1 dihydrochloride requires adherence to specific safety protocols to mitigate risks to personnel and the environment. This document provides essential guidance on the handling and disposal of this selective monopolar spindle 1 (Mps1) kinase inhibitor, ensuring the safety of researchers and compliance with regulations.

This compound is a valuable tool in cell cycle research, known for its high selectivity.[1] However, its safe management is paramount. The following procedures are based on standard safety data sheets and are intended for laboratory personnel trained in handling chemical hazards.

Hazard Identification and Safety Summary

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information is critical for ensuring the use of appropriate personal protective equipment (PPE) and for responding effectively in case of accidental exposure.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[2]Avoid release to the environment. Collect spillage.[2]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2]

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use a licensed and approved waste disposal company.[2] Do not dispose of this chemical into the environment, drains, or sewer systems.

  • Container Preparation:

    • Ensure the waste container is clearly and accurately labeled with the chemical name: "this compound".

    • Keep the container tightly sealed when not in use.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent material), in the designated, labeled waste container.

    • For solutions, absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders before placing in the waste container.[2]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a cool, well-ventilated area designated for chemical waste.[2]

    • The storage area should be away from direct sunlight and sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional and local regulations for hazardous waste disposal. The waste must be transported to an approved waste disposal plant.[2]

Emergency Procedures

In the event of accidental exposure or spillage, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately.[2]

  • Spill: Evacuate the area. Wear full personal protective equipment. For liquid spills, absorb with a non-combustible material. For solid spills, carefully sweep up and place in the designated waste container. Decontaminate the spill area with alcohol.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B C Store Waste in a Designated Cool, Well-Ventilated Area B->C D Contact EHS for Pickup C->D E Disposal at an Approved Waste Disposal Plant D->E

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.